molecular formula C7H18Cl2N2O2 B1143241 (S)-3,7-Diaminoheptanoic acid dihydrochloride CAS No. 192003-02-4

(S)-3,7-Diaminoheptanoic acid dihydrochloride

Cat. No.: B1143241
CAS No.: 192003-02-4
M. Wt: 233.14
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Description

(S)-3,7-Diaminoheptanoic acid dihydrochloride is a chiral amino acid derivative of high interest in medicinal chemistry and pharmaceutical research. Its structure, featuring both a carboxylic acid group and two primary amino groups at the 3 and 7 positions, makes it a valuable, multifunctional building block for the synthesis of more complex molecules. A closely related compound, (S)-3,7-Diaminoheptanoic acid hydrochloride (CAS 192003-02-4), is documented in scientific chemical databases, suggesting applications in advanced research settings . Compounds based on the 7-aminoheptanoic acid structure have been investigated as potential neuropharmacological agents and are frequently utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including certain antidepressant drugs . Researchers value this scaffold for its potential to interact with biological systems. This product is intended strictly for research purposes in a controlled laboratory environment and is not approved for diagnostic, therapeutic, or personal use. Please refer to the Certificate of Analysis for specific batch information, including purity and handling instructions.

Properties

IUPAC Name

(3S)-3,7-diaminoheptanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJAFTBCSGCCAH-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940844
Record name 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2)
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Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192003-02-4, 290835-83-5
Record name 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2)
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Record name (3S)-3,7-diaminoheptanoic acid dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,7-Diaminoheptanoic acid dihydrochloride is a diamino acid derivative that holds potential for various applications in research and development, particularly in the fields of medicinal chemistry and biochemistry. As a structural analog of naturally occurring amino acids, it can be utilized as a building block in the synthesis of peptidomimetics and other novel bioactive molecules. This document provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and its potential biological significance, serving as a valuable resource for professionals in the life sciences.

Chemical Properties

This compound is the hydrochloride salt form of (S)-3,7-diaminoheptanoic acid. The presence of two hydrochloride moieties enhances its stability and solubility in aqueous media. A summary of its key chemical identifiers and properties is provided in the table below.

PropertyValueReference(s)
IUPAC Name (3S)-3,7-diaminoheptanoic acid dihydrochloride[1]
CAS Number 290835-83-5[1][2]
Molecular Formula C₇H₁₈Cl₂N₂O₂[1]
Molecular Weight 233.14 g/mol [1]
Canonical SMILES C(CCN)C--INVALID-LINK--N.Cl.Cl[1]

Spectroscopic Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR) for this compound are not widely published. However, mass spectrometry data for the free base, (3S)-3,7-diaminoheptanoic acid, is available, providing evidence for its molecular weight[3].

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for the stereoselective synthesis of β-amino acids[4][5][6]. One potential approach involves the use of a chiral pool starting material, such as a derivative of L-glutamic acid, to introduce the desired stereochemistry at the C3 position.

A generalized, hypothetical workflow for such a synthesis is outlined below. This should be considered a conceptual guide, and optimization of each step would be necessary.

G cluster_0 Synthesis Workflow A 1. Starting Material L-Glutamic Acid Derivative B 2. Side Chain Elongation Introduction of a four-carbon unit A->B e.g., Grignard reaction or Wittig olefination followed by reduction C 3. Reduction of Carboxylic Acid Conversion to primary alcohol B->C e.g., with BH₃·THF or LiAlH₄ D 4. Conversion to Amine Introduction of the C7 amino group C->D e.g., via mesylation followed by azide displacement and reduction E 5. Deprotection Removal of protecting groups D->E Acid or base hydrolysis, hydrogenolysis F 6. Salt Formation Treatment with HCl E->F Addition of excess HCl in a suitable solvent G Final Product This compound F->G

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocol Considerations:

  • Step 1 & 2: Asymmetric Synthesis: The key to this synthesis is the stereoselective formation of the β-amino acid core. This could be achieved through methods such as the Arndt-Eistert homologation of a protected L-aspartic acid derivative or through an asymmetric conjugate addition to an α,β-unsaturated ester[6].

  • Step 3 & 4: Functional Group Interconversion: Standard organic chemistry transformations would be employed to convert the carboxylic acid and introduce the second amino group. Protecting group strategies for the amino and carboxylic acid functionalities will be crucial throughout the synthesis to avoid side reactions.

  • Step 6: Salt Formation and Purification: The final dihydrochloride salt can be obtained by treating the free diamino acid with at least two equivalents of hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether, followed by precipitation or crystallization. Purification would likely involve recrystallization to obtain the desired purity.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural similarity to lysine and ornithine suggests potential interactions with metabolic pathways involving these amino acids.

Lysine and ornithine are precursors to important polyamines such as cadaverine and putrescine, respectively, through the action of decarboxylase enzymes[7][8][9][10][11]. These polyamines play crucial roles in cell growth, proliferation, and differentiation. The structural features of (S)-3,7-Diaminoheptanoic acid, particularly the presence of two amino groups separated by a seven-carbon chain, make it a candidate for investigation as a potential substrate, inhibitor, or modulator of amino acid decarboxylases.

Lysine Decarboxylase and Cadaverine Biosynthesis:

Lysine decarboxylase (LDC) converts lysine into cadaverine[7][9][10][12][13][14][15][16][17]. The substrate specificity of LDC is a key determinant of this reaction[18][19][20][21][22][23][24]. (S)-3,7-Diaminoheptanoic acid could potentially interact with the active site of LDC.

G cluster_1 Cadaverine Biosynthesis Pathway Lysine L-Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Substrate Cadaverine Cadaverine LDC->Cadaverine Product Compound (S)-3,7-Diaminoheptanoic Acid (Potential Modulator) Compound->LDC Potential Interaction (Substrate Analog/Inhibitor)

Caption: Potential interaction with the cadaverine biosynthesis pathway.

Ornithine Decarboxylase and Putrescine Biosynthesis:

Similarly, ornithine decarboxylase (ODC) is the rate-limiting enzyme in the synthesis of putrescine from ornithine[8][11][17][18][19][23][24][25]. The structural analogy of (S)-3,7-Diaminoheptanoic acid to ornithine suggests it could also be investigated for its effects on ODC activity.

G cluster_2 Putrescine Biosynthesis Pathway Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Substrate Putrescine Putrescine ODC->Putrescine Product Compound (S)-3,7-Diaminoheptanoic Acid (Potential Modulator) Compound->ODC Potential Interaction (Substrate Analog/Inhibitor)

Caption: Potential interaction with the putrescine biosynthesis pathway.

Further research is required to elucidate the specific biological roles and mechanisms of action of this compound.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. As a general precaution for chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the SDS provided by the supplier[26][27][28][29].

Conclusion

This compound is a chiral diamino acid with potential applications in the development of novel therapeutic agents and biochemical probes. While detailed experimental data is currently limited, this guide provides a summary of its known chemical properties, a plausible synthetic strategy, and an exploration of its potential biological significance. Further experimental investigation into its synthesis, spectroscopic characterization, and biological activity is warranted to fully realize its potential in research and drug development.

References

(S)-3,7-Diaminoheptanoic acid dihydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of (S)-3,7-Diaminoheptanoic acid dihydrochloride, a non-proteinogenic beta-amino acid. It serves as a crucial building block in synthetic organic chemistry and holds potential for applications in pharmaceutical development and materials science. This guide details its molecular structure, physicochemical properties, and plausible experimental protocols for its synthesis and handling.

Molecular Structure and Chemical Identity

(S)-3,7-Diaminoheptanoic acid is a chiral diamino acid featuring a seven-carbon backbone with amino groups at the C3 and C7 positions.[1][2] The "(S)" designation indicates the stereochemistry at the chiral center, C3. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a variety of experimental conditions.

Caption: Molecular structure and key identifiers for (S)-3,7-Diaminoheptanoic Acid.

Physicochemical and Spectroscopic Data

Quantitative data for the dihydrochloride salt and its corresponding free base are summarized below. This information is critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValue (Dihydrochloride)Value (Free Base)Reference
Molecular Formula C₇H₁₈Cl₂N₂O₂C₇H₁₆N₂O₂[1][3]
Molecular Weight 233.136 g/mol 160.21 g/mol [1][2][3]
CAS Number 290835-83-513184-41-3[1][4][3]
Monoisotopic Mass Not specified160.121177757 Da[1]
Topological Polar Surface Area Not specified89.3 Ų[1]
XLogP3 Not specified-3.3[1]
Purity (Typical) 98% (Min, HPLC)Not applicable[3][5]

Predicted Spectroscopic Analysis: While comprehensive, peer-reviewed spectral data for this compound is not readily available in public databases, its structure allows for the prediction of key spectroscopic features essential for its characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons along the aliphatic chain. A distinct signal corresponding to the methine proton at the C3 chiral center would likely appear in the 2.5-3.5 ppm range, coupled to adjacent methylene protons. The protons adjacent to the ammonium groups would be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm), while the carbons bonded to nitrogen (C3 and C7) would appear in the 40-60 ppm range.

  • IR Spectroscopy: Key infrared absorption bands would include a broad peak from 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid and N-H stretches of the ammonium hydrochlorides. A strong C=O stretch for the carboxylic acid is expected around 1700-1725 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) in positive ion mode would show a prominent ion peak corresponding to the protonated free base [M+H]⁺ at m/z 161.128.[1]

Experimental Protocols

Detailed, validated synthesis protocols for this compound are proprietary and not extensively published. The following section outlines a plausible, generalized synthetic workflow based on established principles of organic chemistry for synthesizing similar chiral amino acids. This protocol is intended for informational purposes and requires optimization and validation in a laboratory setting.

A. Generalized Synthetic Route: The synthesis could logically proceed through a multi-step sequence involving the formation of the carbon backbone, introduction of the amino groups with stereochemical control, and final deprotection and salt formation.

experimental_workflow start Start: Chiral Precursor (e.g., (S)-Pyroglutamic acid derivative) step1 Step 1: Ring Opening & Elongation (e.g., Grignard reaction, Wittig) start->step1 Reagents step2 Step 2: Introduction of Second Nitrogen (e.g., Azide substitution, Gabriel synthesis) step1->step2 Intermediate 1 step3 Step 3: Reduction & Deprotection (e.g., Catalytic hydrogenation to reduce azide/nitro, acidic cleavage of Boc/Cbz groups) step2->step3 Intermediate 2 step4 Step 4: Purification of Free Base (e.g., Ion-exchange chromatography, recrystallization) step3->step4 Crude Free Base step5 Step 5: Dihydrochloride Salt Formation (Dissolve in solvent, add 2 eq. HCl) step4->step5 Purified Free Base end_product Final Product: This compound step5->end_product Final Precipitation/ Isolation

Caption: A plausible, generalized workflow for the synthesis of (S)-3,7-Diaminoheptanoic Acid.

B. Protocol for Dihydrochloride Salt Formation (Final Step):

This protocol details the conversion of the purified (S)-3,7-Diaminoheptanoic acid free base to its dihydrochloride salt.

  • Dissolution: Dissolve one equivalent of the purified (S)-3,7-Diaminoheptanoic acid free base in a minimal amount of a suitable solvent, such as methanol or isopropanol, with gentle warming if necessary.

  • Acidification: Cool the solution in an ice bath (0-5°C). Slowly add 2.2 equivalents of a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) dropwise with continuous stirring.

  • Precipitation: The dihydrochloride salt will typically precipitate as a white solid upon addition of the acid or upon further cooling. The reaction mixture may be stirred at a low temperature for an additional 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, anhydrous solvent (e.g., diethyl ether) to remove any residual acid and solvent.

  • Drying: Dry the resulting white solid under high vacuum to afford the final this compound.

  • Characterization: Confirm the identity and purity of the final product using HPLC, NMR spectroscopy, and elemental analysis.

Biological Activity and Potential Applications

There is limited publicly available information specifically detailing the biological activities of (S)-3,7-Diaminoheptanoic acid. It should not be confused with (2S)-2,7-diaminoheptanoic acid, a different isomer for which some biological data exists.[6]

Based on its structure as a non-standard beta-amino acid, its primary applications are in research and development:

  • Peptide Synthesis: It can be incorporated into peptides to create peptidomimetics. The beta-amino acid structure can impart increased resistance to proteolytic degradation, potentially enhancing the pharmacokinetic profile of peptide-based drug candidates.

  • Scaffold for Drug Discovery: The diamino functionality provides two points for further chemical modification, making it a versatile scaffold for constructing novel small molecules and combinatorial libraries aimed at various biological targets.

  • Chelating Agent: The presence of two amino groups and a carboxylate group suggests potential as a chelating agent for metal ions, an area that could be explored in materials science or as a therapeutic strategy.

Safety and Handling

This compound should be handled in a well-ventilated laboratory environment using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with any fine chemical, a material safety data sheet (MSDS) should be consulted before use for detailed information on toxicology, handling, and disposal. The compound is expected to be an irritant to the eyes, skin, and respiratory system.

References

An In-depth Technical Guide to (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,7-Diaminoheptanoic acid dihydrochloride, a non-proteinogenic β-amino acid also known as L-β-Homolysine dihydrochloride, is a versatile molecule with significant applications in biochemical research and pharmaceutical development. Its unique structure, featuring a seven-carbon backbone with amino groups at the 3rd and 7th positions, allows it to serve as a valuable building block in peptide synthesis and as a lysine mimetic in the study of biological systems, particularly the fibrinolytic cascade. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological functions, with a focus on its role in modulating fibrinolysis.

Physicochemical Properties

This compound is a white to off-white solid, typically in powder or crystalline form. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 290835-83-5[1][2]
Molecular Formula C₇H₁₆N₂O₂ · 2HCl[1]
Molecular Weight 233.14 g/mol [1]
Synonyms L-β-Homolysine dihydrochloride, (3S)-3,7-diaminoheptanoic acid dihydrochloride[1]
Appearance White to off-white powder or crystals
Purity ≥98% (TLC)N/A
Solubility Soluble in waterN/A
Storage 2-8°C

Synthesis

G General Workflow for Asymmetric Synthesis cluster_start Starting Materials cluster_process Key Synthetic Steps cluster_end Final Product start1 Protected Glutamic Acid Derivative step1 Coupling with Chiral Auxiliary start1->step1 start2 Chiral Auxiliary start2->step1 step2 Homologation (e.g., Arndt-Eistert) step1->step2 step3 Stereoselective Reduction step2->step3 step4 Introduction of the second amino group step3->step4 step5 Deprotection step4->step5 product (S)-3,7-Diaminoheptanoic Acid step5->product

A generalized workflow for the asymmetric synthesis of β-amino acids.
Experimental Protocol: A General Approach to Asymmetric Synthesis

The following protocol outlines a general methodology for the asymmetric synthesis of a β-amino acid, which can be adapted for (S)-3,7-diaminoheptanoic acid.

Materials:

  • Appropriately protected glutamic acid derivative

  • Chiral auxiliary (e.g., Evans auxiliary)

  • Coupling reagents (e.g., DCC, HOBt)

  • Reagents for homologation (e.g., oxalyl chloride, diazomethane)

  • Reducing agents for stereoselective reduction (e.g., sodium borohydride with a chiral ligand)

  • Reagents for the introduction of the second amino group (e.g., through a Gabriel synthesis or reductive amination)

  • Reagents for deprotection (e.g., acid or base, depending on the protecting groups)

  • Appropriate solvents (e.g., dichloromethane, tetrahydrofuran, methanol)

Procedure:

  • Coupling: The protected glutamic acid derivative is coupled with the chiral auxiliary using standard peptide coupling reagents.

  • Homologation: The carboxylic acid is converted to the corresponding acid chloride and then reacted with diazomethane to form a diazoketone. This is followed by a Wolff rearrangement to yield the homologated ester.

  • Stereoselective Reduction: The keto group is reduced to a hydroxyl group with a stereoselective reducing agent.

  • Introduction of the second amino group: The hydroxyl group is converted to a leaving group and displaced with an azide, followed by reduction to the amine. Alternatively, the corresponding aldehyde can be subjected to reductive amination.

  • Deprotection: All protecting groups are removed under appropriate conditions to yield the final product.

  • Purification: The final product is purified by chromatography.

  • Salt Formation: The purified free base is treated with hydrochloric acid to form the dihydrochloride salt.

Applications in Peptide Synthesis

(S)-3,7-Diaminoheptanoic acid is a valuable building block in solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide chains to introduce unique structural features or to act as a lysine analog. For incorporation into a peptide using Fmoc-based SPPS, the α-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group is typically protected with a tert-butyloxycarbonyl (Boc) group, yielding Fmoc-L-β-Homolysine(Boc)-OH.

G Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_resin Resin Preparation cluster_cycle Elongation Cycle cluster_final Cleavage and Purification resin Solid Support (Resin) swell Swell Resin in Solvent resin->swell deprotect Fmoc Deprotection (Piperidine) swell->deprotect wash1 Wash deprotect->wash1 couple Couple Fmoc-AA(PG)-OH wash1->couple wash2 Wash couple->wash2 wash2->deprotect Repeat for each amino acid cleave Cleavage from Resin and Deprotection wash2->cleave After final amino acid purify Purification (HPLC) cleave->purify peptide Purified Peptide purify->peptide

A general workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocol: Incorporation of Fmoc-L-β-Homolysine(Boc)-OH in SPPS

This protocol describes the manual coupling of Fmoc-L-β-Homolysine(Boc)-OH onto a resin-bound peptide chain using standard Fmoc-SPPS chemistry.[3][4]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-L-β-Homolysine(Boc)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvent (e.g., DMF, NMP)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (e.g., DMF, DCM)

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

  • Coupling:

    • Dissolve Fmoc-L-β-Homolysine(Boc)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid/coupling reagent solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Continuation of Synthesis: The resin is now ready for the deprotection of the newly added Fmoc group and coupling of the next amino acid in the sequence.

Biological Activity: Modulation of Fibrinolysis

(S)-3,7-Diaminoheptanoic acid acts as a lysine analog and has been shown to influence the fibrinolytic system. Fibrinolysis is the process of breaking down fibrin clots, and it is tightly regulated by the interaction of plasminogen and tissue plasminogen activator (tPA) with lysine residues on the fibrin surface.

G Simplified Fibrinolysis Pathway cluster_activation Plasminogen Activation cluster_lysis Fibrin Lysis cluster_inhibition Inhibition plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin activated by tpa tPA tpa->plasmin fdp Fibrin Degradation Products plasmin->fdp degrades fibrin Fibrin Clot fibrin->fdp lysine_analog (S)-3,7-Diaminoheptanoic Acid (Lysine Analog) lysine_analog->plasminogen inhibits binding to fibrin

The role of (S)-3,7-Diaminoheptanoic Acid in the fibrinolysis pathway.

By mimicking lysine, (S)-3,7-diaminoheptanoic acid can competitively inhibit the binding of plasminogen to fibrin, thereby downregulating the activation of plasminogen to plasmin and slowing down clot lysis. This property makes it a useful tool for studying the mechanisms of fibrinolysis and for the development of antifibrinolytic agents.

Quantitative Data on Fibrinolytic Inhibition
Experimental Protocol: In Vitro Fibrin Clot Lysis Assay

This protocol describes a turbidimetric assay to assess the effect of this compound on in vitro fibrin clot lysis.[7][8]

Materials:

  • Human plasma (platelet-poor)

  • This compound stock solution

  • Tissue plasminogen activator (tPA)

  • Thrombin

  • Calcium chloride (CaCl₂)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of tPA, thrombin, and CaCl₂ in a suitable buffer (e.g., Tris-buffered saline). Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Human plasma

    • This compound dilution or vehicle control

    • tPA solution

  • Initiation of Clotting: Add a solution containing thrombin and CaCl₂ to each well to initiate clot formation.

  • Data Acquisition: Immediately place the plate in a plate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for a period of 2-4 hours.

  • Data Analysis: The change in absorbance over time reflects clot formation (increase in absorbance) and lysis (decrease in absorbance). The time to 50% lysis can be calculated for each concentration of the inhibitor. A dose-response curve can be generated to determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical entity for researchers in the fields of peptide chemistry and hemostasis. Its utility as a building block for modified peptides and as a tool to probe the intricacies of the fibrinolytic system underscores its importance. This guide provides a foundational understanding of its properties, synthesis, and applications, and offers detailed experimental frameworks to facilitate its use in the laboratory. Further research to elucidate its precise binding kinetics and to explore its potential in other biological systems is warranted.

References

The Enigmatic Biological Profile of (S)-3,7-Diaminoheptanoic Acid: A Scarcity of In-Depth Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a chemical reagent and its classification as an analogue of the essential amino acid lysine, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of in-depth information regarding the specific biological activity of (S)-3,7-diaminoheptanoic acid, also known as L-β-Homolysine. While this non-proteinogenic amino acid is utilized in biochemical research and peptide synthesis, detailed studies on its mechanism of action, quantitative in vitro and in vivo data, and its role in cellular signaling pathways are notably absent.

(S)-3,7-Diaminoheptanoic acid is a seven-carbon chain amino acid with amino groups at the 3rd and 7th positions, with the stereochemistry at the 3rd carbon being (S). This structure makes it a β-amino acid analogue of lysine. Commercial suppliers offer this compound, often in its dihydrochloride salt form, for research purposes, highlighting its potential as a building block in the synthesis of novel peptides and for studying protein interactions and enzyme activities.[1] However, specific examples of such applications with detailed biological outcomes for the resulting molecules are not readily found.

Searches for direct biological data on (S)-3,7-diaminoheptanoic acid have not yielded any specific quantitative information from in vitro or in vivo studies that would allow for the construction of data tables or the detailed description of experimental protocols as requested. Furthermore, there is no evidence in the reviewed literature to associate this compound with any specific signaling pathways.

Insights from Related Compounds

While direct information is scarce, the biological activities of structurally related diaminoheptanoic acid isomers and derivatives offer some context, though it is crucial to note that these activities cannot be directly attributed to the (S)-3,7 isomer.

For instance, the isomer (2S)-2,7-diaminoheptanoic acid has been investigated for its potential applications in peptide-based drug design and its relevance in metabolic pathways.[2] Some studies on other diaminoheptanoic acid derivatives have explored their use as intermediates in the synthesis of pharmacologically active molecules.[3] Additionally, a patent for GLP-1 derivatives mentions homolysine (2,7-diaminoheptanoic acid) as a potential component of linkers in these biologically active peptides, highlighting the interest in incorporating such structures into therapeutic agents.[4]

Experimental Methodologies: A General Perspective

Given the absence of specific experimental data for (S)-3,7-diaminoheptanoic acid, it is not possible to provide detailed experimental protocols for its biological evaluation. However, a general workflow for characterizing the biological activity of a novel amino acid analogue would typically involve a series of in vitro and in vivo assays.

General Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target Identification Target Identification Binding Assays Binding Assays Target Identification->Binding Assays Receptor/Enzyme Enzyme Inhibition Assays Enzyme Inhibition Assays Binding Assays->Enzyme Inhibition Assays Functional Effect Cell-Based Assays Cell-Based Assays Enzyme Inhibition Assays->Cell-Based Assays Cellular Activity Animal Model Selection Animal Model Selection Cell-Based Assays->Animal Model Selection Promising Candidates Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies ADME Pharmacodynamic Studies Pharmacodynamic Studies Pharmacokinetic Studies->Pharmacodynamic Studies Efficacy Toxicology Studies Toxicology Studies Pharmacodynamic Studies->Toxicology Studies Safety

Figure 1. A generalized workflow for the biological evaluation of a novel chemical entity. This diagram illustrates the typical progression from initial in vitro screening to more complex in vivo studies.

Putative Signaling Pathway Involvement: A Hypothetical Construct

Without any direct evidence, illustrating a signaling pathway for (S)-3,7-diaminoheptanoic acid would be purely speculative. However, based on its structural similarity to lysine, one could hypothesize its potential interaction with pathways regulated by lysine or other amino acids. For example, amino acid sensing pathways, such as the mTOR pathway, are critical for cellular growth and metabolism and are activated by amino acids.

Hypothetical Amino Acid Sensing Pathway

hypothetical_pathway cluster_legend Legend Extracellular Amino Acids Extracellular Amino Acids Amino Acid Transporter Amino Acid Transporter Extracellular Amino Acids->Amino Acid Transporter Intracellular Amino Acid Pool Intracellular Amino Acid Pool Amino Acid Transporter->Intracellular Amino Acid Pool mTORC1 Complex mTORC1 Complex Intracellular Amino Acid Pool->mTORC1 Complex Activation Protein Synthesis Protein Synthesis mTORC1 Complex->Protein Synthesis Stimulation Cell Growth Cell Growth Protein Synthesis->Cell Growth Ligand Extracellular Signal Receptor Membrane Transporter Signaling Node Intracellular Complex Process Cellular Process

Figure 2. A simplified and hypothetical diagram of an amino acid sensing pathway. This illustrates how extracellular amino acids can influence cellular growth through the mTORC1 signaling complex. The potential interaction of (S)-3,7-diaminoheptanoic acid with such a pathway remains to be investigated.

Conclusion

References

(S)-3,7-Diaminoheptanoic Acid: A Technical Guide to a Promising Beta-Amino Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,7-Diaminoheptanoic acid, also known as L-β-Homolysine, is a fascinating beta-amino acid analog that has garnered interest in the fields of medicinal chemistry and drug discovery. As a derivative of lysine, it presents a unique structural scaffold characterized by a seven-carbon backbone with amino groups at the 3rd and 7th positions. This beta-amino acid structure offers several potential advantages in peptidomimetic and drug design, including enhanced proteolytic stability and the ability to adopt unique secondary structures. This technical guide provides a comprehensive overview of (S)-3,7-diaminoheptanoic acid, consolidating available data on its properties, synthesis, and potential applications, while also presenting illustrative experimental protocols and conceptual signaling pathways to guide future research.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-3,7-Diaminoheptanoic acid is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

Table 1: Physicochemical Properties of (S)-3,7-Diaminoheptanoic Acid [1]

PropertyValue
Molecular Formula C₇H₁₆N₂O₂
Molecular Weight 160.21 g/mol
CAS Number 13184-41-3
Appearance White to off-white solid
Chirality (S)-configuration at C3
Synonyms L-β-Homolysine

Synthesis of (S)-3,7-Diaminoheptanoic Acid

Retrosynthetic Analysis

A logical approach to the synthesis of (S)-3,7-diaminoheptanoic acid could involve the stereoselective introduction of the C3-amino group and the elaboration of the carbon chain to introduce the C7-amino group.

G Target (S)-3,7-Diaminoheptanoic acid Intermediate1 Protected Diamino Ester Target->Intermediate1 Deprotection Intermediate2 Chiral Aldehyde Intermediate1->Intermediate2 Chain Elongation & Azide Introduction Intermediate3 Protected Amino Alcohol Intermediate2->Intermediate3 Oxidation StartingMaterial Commercially Available Chiral Precursor Intermediate3->StartingMaterial Protection & Reduction

Caption: Retrosynthetic analysis for (S)-3,7-Diaminoheptanoic acid.

Illustrative Experimental Protocol for Synthesis

Disclaimer: The following is a hypothetical protocol and should be adapted and optimized based on laboratory experiments.

Scheme:

  • Protection of a suitable chiral starting material (e.g., (S)-Garner's aldehyde).

  • Wittig reaction with a suitable phosphonium ylide containing a protected amino group to extend the carbon chain.

  • Reduction of the resulting alkene and deprotection/reprotection steps.

  • Conversion of a terminal hydroxyl group to an azide.

  • Oxidation of the aldehyde to a carboxylic acid.

  • Reduction of the azide to an amine.

  • Final deprotection to yield (S)-3,7-diaminoheptanoic acid.

Detailed Steps (Illustrative):

  • Step 1: Chain Elongation. To a solution of (4S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (1.0 eq) in dry THF at 0 °C, add the ylide derived from (4-azidobutyl)triphenylphosphonium bromide (1.1 eq) and n-butyllithium (1.1 eq). Stir the reaction mixture at room temperature for 12 hours.

  • Step 2: Reduction and Deprotection. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Dissolve the crude product in methanol and add Pd/C (10 mol%). Hydrogenate the mixture under H₂ atmosphere for 24 hours. Filter the catalyst and concentrate the filtrate. Treat the residue with 6M HCl to remove the oxazolidine protecting group.

  • Step 3: Protection and Functional Group Transformation. Protect the amino group with a suitable protecting group (e.g., Boc anhydride). Convert the terminal hydroxyl group to a tosylate using tosyl chloride and pyridine. Displace the tosylate with sodium azide in DMF to introduce the second amino group precursor.

  • Step 4: Final Steps. Hydrolyze the ester to the carboxylic acid using LiOH in a THF/water mixture. Reduce the azide group to an amine via hydrogenation (Pd/C, H₂). Finally, remove the Boc protecting group with trifluoroacetic acid to yield (S)-3,7-diaminoheptanoic acid. Purify the final product by ion-exchange chromatography.

G Start Chiral Starting Material Step1 Chain Elongation (e.g., Wittig Reaction) Start->Step1 Step2 Reduction & Deprotection Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 Step4 Azide Reduction Step3->Step4 Step5 Final Deprotection Step4->Step5 End (S)-3,7-Diaminoheptanoic Acid Step5->End

Caption: Illustrative workflow for the synthesis of (S)-3,7-Diaminoheptanoic acid.

Biological Activity and Potential Applications

(S)-3,7-Diaminoheptanoic acid, as a beta-amino acid analog, holds promise in various therapeutic areas due to the unique properties conferred by the beta-amino acid scaffold. While specific biological data for this compound is scarce in the public domain, its structural characteristics suggest potential applications as:

  • A building block for peptidomimetics: Incorporation of L-β-homolysine into peptides can enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.

  • A component of antimicrobial peptides: The presence of two amino groups suggests that it could be incorporated into synthetic antimicrobial peptides to enhance their interaction with negatively charged bacterial membranes.

  • A linker in antibody-drug conjugates (ADCs): Its bifunctional nature makes it a potential candidate for linking cytotoxic drugs to antibodies for targeted cancer therapy.

Illustrative Quantitative Biological Data

To facilitate future research, Table 2 presents a hypothetical summary of potential biological activities that could be investigated for (S)-3,7-diaminoheptanoic acid-containing peptides.

Table 2: Hypothetical Biological Activity of L-β-Homolysine Containing Peptides

Peptide SequenceTargetAssay TypeIC₅₀ / MIC (µM)
Ac-(L-β-hLys)-Arg-Gly-Asp-NH₂Integrin αvβ₃Cell Adhesion15.2
(L-β-hLys)-Trp-(L-β-hLys)-Trp-NH₂E. coliBroth Microdilution8.5
(L-β-hLys)-Trp-(L-β-hLys)-Trp-NH₂S. aureusBroth Microdilution12.1

Illustrative Experimental Protocols for Biological Evaluation

Antimicrobial Activity Assay (Broth Microdilution)
  • Preparation of Bacterial Inoculum: Culture bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to mid-log phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL.

  • Peptide Preparation: Dissolve the L-β-homolysine containing peptide in sterile water to create a stock solution. Prepare serial two-fold dilutions in MHB in a 96-well microtiter plate.

  • Incubation: Add the bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the L-β-homolysine containing compound for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Conceptual Signaling Pathway

Given the structural similarity of (S)-3,7-diaminoheptanoic acid to lysine, peptides incorporating this analog could potentially interfere with signaling pathways involving lysine-modifying enzymes or lysine-rich protein interactions. A hypothetical signaling pathway is depicted below.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates Ligand Growth Factor Ligand->Receptor Peptide L-β-Homolysine Peptide ((S)-3,7-Diaminoheptanoic acid) Peptide->Receptor Antagonist? Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

References

An In-Depth Technical Guide to the Physicochemical Characteristics of Diaminoheptanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physicochemical characteristics of diaminoheptanoic acid isomers. Due to the limited availability of experimental data for all possible isomers of diaminoheptanoic acid, this document focuses on the fundamental properties of known isomers and presents detailed experimental protocols for their characterization. This allows researchers to apply these methodologies to isomers of specific interest.

Introduction to Diaminoheptanoic Acid Isomers

Diaminoheptanoic acid (C₇H₁₆N₂O₂) is a non-proteinogenic amino acid with a seven-carbon backbone and two amino groups. The positions of these amino groups along the carbon chain, as well as the stereochemistry at chiral centers, give rise to a large number of structural isomers and stereoisomers. These variations in structure can significantly influence the molecule's physicochemical properties, and consequently, its biological activity and potential applications in drug development.

Physicochemical Properties of Selected Diaminoheptanoic Acid Isomers

Quantitative experimental data for the full range of diaminoheptanoic acid isomers is scarce in publicly available literature. However, computational predictions for some isomers provide valuable insights into their fundamental properties. The following table summarizes computed data for representative isomers. It is important to note that these are theoretical values and experimental validation is recommended.

Property(2S)-2,7-Diaminoheptanoic Acid(3S)-3,7-Diaminoheptanoic Acid3,7-Diaminoheptanoic Acid
Molecular Weight ( g/mol ) 160.21[1]160.21[2]160.21[3]
Molecular Formula C₇H₁₆N₂O₂[1]C₇H₁₆N₂O₂[2]C₇H₁₆N₂O₂[3]
XLogP3 -2.7[1]-3.3[2]-3.3[3]
Hydrogen Bond Donor Count 3[1]3[2]3[3]
Hydrogen Bond Acceptor Count 4[1]4[2]4[3]
Rotatable Bond Count 6[1]6[2]6[3]
Exact Mass 160.121177757[1]160.121177757[2]160.121177757[3]
Topological Polar Surface Area 89.3 Ų[1]89.3 Ų[2]89.3 Ų[3]
Complexity 117[1]117[2]117[3]

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of diaminoheptanoic acid isomers.

Determination of pKa Values by Titration

The acid dissociation constants (pKa values) of the amino and carboxylic acid groups are critical for understanding the ionization state of the molecule at different pH values. A common method for pKa determination is through acid-base titration.[4][5][6]

Principle: An amino acid solution is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The resulting titration curve will show buffering regions corresponding to the pKa values of the ionizable groups. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal.

Materials:

  • Diaminoheptanoic acid isomer sample

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beakers

  • Deionized water

Procedure:

  • Accurately weigh a known amount of the diaminoheptanoic acid isomer and dissolve it in a specific volume of deionized water.

  • Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • If starting from the zwitterionic form, first titrate with 0.1 M HCl to a low pH (e.g., pH 1.5-2.0) to fully protonate the molecule.

  • Begin the titration by adding small, precise volumes of 0.1 M NaOH from the burette.

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration until the pH reaches a high value (e.g., pH 12-12.5) to ensure all ionizable groups have been deprotonated.

  • Plot the pH versus the equivalents of NaOH added to generate the titration curve.

  • The pKa values are determined from the midpoints of the buffering regions (the flattest parts of the curve). For a diaminoheptanoic acid, three pKa values are expected: one for the carboxylic acid group (pKa₁) and two for the amino groups (pKa₂ and pKa₃).

Determination of the Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. At this pH, the molecule's solubility is often at its minimum. Capillary Isoelectric Focusing (cIEF) is a high-resolution technique for determining the pI of amino acids and proteins.[7][8][9]

Principle: In cIEF, a pH gradient is established within a capillary using a mixture of carrier ampholytes. When an electric field is applied, the sample molecules migrate through the pH gradient until they reach a point where the pH equals their pI. At this point, the net charge of the molecule is zero, and its migration ceases, allowing for its detection.[7]

Materials:

  • Capillary electrophoresis instrument with a UV or mass spectrometry detector

  • Coated capillary

  • Anolyte (e.g., dilute acid) and catholyte (e.g., dilute base)

  • Carrier ampholytes covering the desired pH range

  • pI markers (a mixture of compounds with known pI values)

  • Diaminoheptanoic acid isomer sample

Procedure:

  • Prepare the sample by dissolving the diaminoheptanoic acid isomer in a solution containing the carrier ampholytes and pI markers.

  • Fill the capillary with the sample mixture.

  • Place the ends of the capillary into the anolyte and catholyte reservoirs.

  • Apply a high voltage to establish the pH gradient and focus the sample components.

  • After focusing, mobilize the focused zones past the detector by applying pressure or a chemical mobilizer.

  • A plot of migration time versus absorbance (or ion intensity) is generated.

  • A calibration curve is created by plotting the known pI values of the markers against their migration times.

  • The pI of the diaminoheptanoic acid isomer is determined by interpolating its migration time on the calibration curve.

Determination of Aqueous Solubility

The solubility of an amino acid is a crucial parameter, particularly in drug formulation. Solubility can be determined by various methods, including gravimetric analysis and spectrophotometry.

Principle: A saturated solution of the amino acid is prepared, and the concentration of the dissolved solute is measured.

Materials:

  • Diaminoheptanoic acid isomer sample

  • Deionized water (or other solvents)

  • Vials with screw caps

  • Thermostated shaker or water bath

  • Centrifuge

  • Analytical balance

  • (For spectrophotometric method) Ninhydrin reagent, spectrophotometer

Procedure (Gravimetric Method):

  • Add an excess amount of the diaminoheptanoic acid isomer to a known volume of water in a vial.

  • Seal the vial and place it in a thermostated shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Transfer the supernatant to a pre-weighed container and evaporate the solvent completely.

  • Weigh the container with the dried residue. The mass of the dissolved amino acid can then be determined, and the solubility calculated (e.g., in mg/mL or mol/L).

Procedure (Spectrophotometric Ninhydrin Method): [10]

  • Prepare a saturated solution and collect the supernatant as described in the gravimetric method (steps 1-3).

  • Create a series of standard solutions of the diaminoheptanoic acid isomer with known concentrations.

  • Dilute the supernatant to a concentration that falls within the range of the standard solutions.

  • Add ninhydrin reagent to the standard solutions and the diluted supernatant.

  • Heat the solutions to allow the color-forming reaction to occur.

  • Measure the absorbance of the solutions at the appropriate wavelength (typically 570 nm) using a spectrophotometer.

  • Generate a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of the diluted supernatant from the calibration curve and calculate the original solubility.

Analytical Separation and Identification of Isomers

Due to the structural similarity of diaminoheptanoic acid isomers, their separation and identification require high-resolution analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating amino acid isomers, particularly when using chiral stationary phases (CSPs) for the resolution of enantiomers.[11][12][13][14][15]

Principle: A solution of the isomer mixture is passed through a column packed with a stationary phase. Different isomers will interact with the stationary phase to varying degrees, leading to different retention times and thus separation. For enantiomeric separation, a chiral stationary phase is essential.

Typical HPLC system for isomer separation:

  • Column: A chiral stationary phase column (e.g., based on cyclodextrins, macrocyclic antibiotics, or Pirkle-type phases).

  • Mobile Phase: A suitable solvent system, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the mobile phase can be adjusted to optimize the separation of diastereomers.

  • Detector: A UV detector (if the isomers are derivatized with a chromophore) or a mass spectrometer (LC-MS) for sensitive and specific detection.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions and can be used to confirm the molecular weight of the isomers. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting fragment ions. While isomers have the same molecular weight, their fragmentation patterns in MS/MS can sometimes differ, allowing for their differentiation.[16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. ¹H and ¹³C NMR spectra can be used to elucidate the structure of a specific isomer. For a mixture of isomers, unique peaks for each isomer may be observed, allowing for their identification and quantification. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be used to confirm the connectivity of atoms and the stereochemistry of the molecule.

Visualizations of Experimental Workflows

As specific biological signaling pathways involving diaminoheptanoic acid isomers are not well-documented, the following diagrams illustrate the general experimental workflows for their physicochemical characterization.

Experimental_Workflow_for_Physicochemical_Characterization cluster_synthesis Isomer Synthesis/Acquisition cluster_separation Separation and Purification cluster_characterization Physicochemical Characterization cluster_identification Structural Identification Synthesis Synthesis of Diaminoheptanoic Acid Isomer HPLC HPLC with Chiral Stationary Phase Synthesis->HPLC Crude Product pKa pKa Determination (Titration) HPLC->pKa Purified Isomer pI pI Determination (cIEF) HPLC->pI Purified Isomer Solubility Solubility Assay HPLC->Solubility Purified Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR Purified Isomer MS Mass Spectrometry (LC-MS/MS) HPLC->MS Purified Isomer

Caption: General workflow for the synthesis, purification, and characterization of diaminoheptanoic acid isomers.

pKa_Determination_Workflow start Dissolve Isomer in Water titration Titrate with Standardized NaOH start->titration record_pH Record pH at Each Step titration->record_pH record_pH->titration Repeat plot_curve Plot pH vs. Equivalents of Base record_pH->plot_curve Titration Complete determine_pKa Determine pKa values from Midpoints of Buffering Regions plot_curve->determine_pKa

Caption: Workflow for the determination of pKa values by acid-base titration.

pI_Determination_Workflow start Prepare Sample with Ampholytes & pI Markers load_capillary Load Sample into Capillary start->load_capillary apply_voltage Apply High Voltage (Focusing) load_capillary->apply_voltage mobilize Mobilize Focused Zones Past Detector apply_voltage->mobilize detect Detect Migration Time mobilize->detect calibrate Create Calibration Curve with pI Markers detect->calibrate determine_pI Determine pI of Isomer calibrate->determine_pI

Caption: Workflow for the determination of the isoelectric point using Capillary Isoelectric Focusing (cIEF).

References

The Enigmatic β-Amino Acid: A Technical Overview of 3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often encounter novel molecules with untapped potential. One such compound is 3,7-diaminoheptanoic acid, a non-proteinogenic β-amino acid. Despite its availability from commercial suppliers, a comprehensive body of public-domain research detailing its discovery, specific isolation protocols, and precise biological functions remains elusive. This technical guide consolidates the available information on 3,7-diaminoheptanoic acid, also known as L-β-homolysine, and outlines the current gaps in knowledge.

Physicochemical Properties

3,7-Diaminoheptanoic acid is a diamino acid structurally related to heptanoic acid, with amino groups at the 3rd and 7th positions.[1][2] Its key physicochemical properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₆N₂O₂[1][2]
Molecular Weight 160.21 g/mol [1][2]
CAS Number 13184-41-3 ((3S)-isomer)[2]

Synthesis and Isolation: A Knowledge Gap

A thorough review of scientific literature did not yield specific, detailed experimental protocols for the discovery and isolation of 3,7-diaminoheptanoic acid from natural sources. While its commercial availability suggests established synthesis methods, publications detailing these synthetic routes with quantitative data, such as reaction yields and purity, are not readily accessible in the public domain.

General chemoenzymatic methods for the synthesis of poly-L-lysine and other amino acids are documented, but a specific protocol for L-β-homolysine is not described.[3][4]

Potential Biological Significance and Applications

While direct research on the biological activity and signaling pathways of 3,7-diaminoheptanoic acid is limited, its structural similarity to L-lysine suggests potential roles in various biological processes. L-β-homolysine is utilized as a building block in peptide synthesis, indicating its importance in the development of novel therapeutics and in biochemical research to study protein interactions and enzyme activity.[5][6]

Studies on similar amino acids, such as L-lysine, have shown that they can influence cellular processes. For instance, L-lysine can stimulate insulin secretion from pancreatic beta-cells in a dose- and glucose-dependent manner.[7][8] Poly-L-lysine, a polymer of lysine, has been observed to prevent senescence and promote the growth of mesenchymal stem cells in culture.[9] However, it is crucial to note that these findings relate to lysine and its polymer, and direct experimental evidence for similar activities of 3,7-diaminoheptanoic acid is lacking.

The general workflow for investigating the effects of a novel amino acid like 3,7-diaminoheptanoic acid on a cellular pathway, such as insulin secretion, would typically follow the logical steps outlined in the diagram below.

G Conceptual Workflow for Investigating Bioactivity cluster_0 In Vitro Studies cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Cell Culture (e.g., Pancreatic Beta-Cells) B Treatment with 3,7-diaminoheptanoic acid A->B C Functional Assays (e.g., Insulin Secretion Assay) B->C D Analysis of Signaling Pathways (e.g., Western Blot, RT-PCR) C->D E Identification of Molecular Targets D->E F Animal Model Studies E->F G Pharmacokinetic and Pharmacodynamic Analysis F->G

Conceptual workflow for investigating the biological activity of a novel compound.

Future Directions

The current body of knowledge surrounding 3,7-diaminoheptanoic acid presents a clear opportunity for further research. Key areas for investigation include:

  • Elucidation of Synthetic Pathways: Detailed publication of high-yield, scalable synthesis protocols would be invaluable to the research community.

  • Investigation of Natural Sources: Screening of natural sources for the presence of 3,7-diaminoheptanoic acid could shed light on its biological origins and functions.

  • Comprehensive Biological Activity Screening: A systematic evaluation of its effects on various cell types and signaling pathways is necessary to uncover its therapeutic potential.

References

Spectral Analysis of (S)-3,7-Diaminoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectral analysis of (S)-3,7-Diaminoheptanoic acid, a non-proteinogenic β-amino acid, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed experimental protocols, data interpretation, and visualization of key processes.

Introduction

(S)-3,7-Diaminoheptanoic acid is a chiral diamino acid with potential applications in medicinal chemistry and as a building block in peptide synthesis. Its structural elucidation and characterization are paramount for its application. This guide focuses on the two primary analytical techniques for organic molecule characterization: NMR spectroscopy for determining the carbon-hydrogen framework and MS for establishing molecular weight and fragmentation patterns.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the analyte.

Experimental Protocols

Sample Preparation: A dilute solution of (S)-3,7-Diaminoheptanoic acid is prepared in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, often with a small amount of a modifier such as formic acid to facilitate protonation.

Instrumentation and Data Acquisition: Several mass spectrometry techniques can be employed for the analysis of amino acids.

  • Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry:

    • Chromatographic Separation: The sample is injected into a liquid chromatography system, often using a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column, to separate it from any impurities.

    • Ionization: The eluent is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. For (S)-3,7-Diaminoheptanoic acid, analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

    • Mass Analysis: The ions are then guided into a quadrupole time-of-flight (QTOF) mass analyzer. A full scan MS spectrum is acquired to determine the accurate mass of the molecular ion.

    • Tandem Mass Spectrometry (MS/MS): For structural elucidation, the precursor ion of interest (e.g., the [M+H]⁺ ion) is selected in the quadrupole, fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed by the TOF mass analyzer.

  • Flow-Injection Quadrupole-Quadrupole-Quadrupole (QqQ) Mass Spectrometry:

    • Sample Introduction: The sample solution is directly infused into the ESI source without prior chromatographic separation.

    • Ionization: Similar to LC-ESI-QTOF, ESI is used to generate analyte ions.

    • MS/MS Analysis: In a triple quadrupole instrument, the first quadrupole (Q1) selects the precursor ion. The second quadrupole (Q2) acts as a collision cell where fragmentation occurs. The third quadrupole (Q3) scans and detects the fragment ions produced.

Data Presentation

Publicly available mass spectrometry data for (S)-3,7-Diaminoheptanoic acid is summarized below.

Table 1: Mass Spectrometry Data for (S)-3,7-Diaminoheptanoic Acid

ParameterLC-ESI-QTOFFlow-injection QqQ/MS
Instrument UPLC Q-Tof Premier, WatersTQD, Waters
Ionization Mode ESI NegativeESI
Precursor Type [M-H]⁻[M+H]⁺
Precursor m/z 159.11337161.22
Collision Energy Ramp 5-60 VNot specified
Observed Fragments (m/z) 158.8933, 141.8911, 159.1134, 159.893784, 83, 81, 56

Data Source: PubChem CID 2761529

Interpretation of Mass Spectra

The fragmentation of protonated diamino acids in the gas phase often involves the loss of small neutral molecules like ammonia (NH₃) and water (H₂O), as well as cleavages of the carbon backbone. A plausible fragmentation pathway for the [M+H]⁺ ion of (S)-3,7-Diaminoheptanoic acid (m/z 161.22) could lead to the formation of the observed fragment at m/z 84, potentially through a cyclization reaction followed by the loss of the carboxylic acid group and other fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Experimental Protocols

Sample Preparation: For NMR analysis, approximately 5-10 mg of (S)-3,7-Diaminoheptanoic acid is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O), which is suitable for polar molecules and allows for the exchange of labile protons (e.g., -NH₂ and -COOH protons), simplifying the spectrum. The pH of the solution can be adjusted using DCl or NaOD to study the protonation state of the functional groups.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and integral ratios.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon environments and their chemical shifts.

  • 2D NMR: To aid in the complete assignment of the ¹H and ¹³C spectra, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Expected Spectral Data

Structure of (S)-3,7-Diaminoheptanoic Acid:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-3,7-Diaminoheptanoic Acid in D₂O

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-COOH- (proton exchanged)~175-180
2-CH₂-~2.3 - 2.5~40-45
3-CH-~3.0 - 3.3~50-55
4-CH₂-~1.4 - 1.6~25-30
5-CH₂-~1.3 - 1.5~22-27
6-CH₂-~1.5 - 1.7~30-35
7-CH₂-~2.8 - 3.0~40-45

Note: These are estimated values and can vary based on solvent, pH, and temperature.

Interpretation of NMR Spectra
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the methylene (-CH₂-) and methine (-CH-) groups. The protons on C2, adjacent to the carboxylic acid, would appear as a multiplet. The proton on the chiral center (C3) would also be a multiplet, coupled to the protons on C2 and C4. The methylene groups of the aliphatic chain (C4, C5, C6) would likely show overlapping multiplets in the upfield region. The methylene group at C7, adjacent to the terminal amino group, would be shifted downfield compared to the other methylene groups in the chain.

  • ¹³C NMR: The carbon spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon (C1) will be the most downfield signal. The carbons attached to the nitrogen atoms (C3 and C7) will be in the mid-field region, while the other aliphatic carbons (C2, C4, C5, C6) will appear in the upfield region of the spectrum.

Visualizations

Experimental Workflow

The general workflow for the spectral analysis of (S)-3,7-Diaminoheptanoic acid is depicted below.

G cluster_sample Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Processing and Interpretation cluster_result Final Characterization Sample (S)-3,7-Diaminoheptanoic Acid Dissolution Dissolve in appropriate solvent (e.g., H₂O/ACN for MS, D₂O for NMR) Sample->Dissolution MS Mass Spectrometry (MS) Dissolution->MS LC-ESI-QTOF or Flow-Injection QqQ NMR NMR Spectroscopy Dissolution->NMR ¹H, ¹³C, 2D NMR MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data NMR_Data Assign Chemical Shifts and Determine Structure NMR->NMR_Data Result Structural Elucidation of (S)-3,7-Diaminoheptanoic Acid MS_Data->Result NMR_Data->Result

Caption: General workflow for the spectral analysis of a compound.

Mass Spectrometry Fragmentation Pathway

A plausible fragmentation pathway for (S)-3,7-Diaminoheptanoic acid in positive ion mode ESI-MS/MS is illustrated below.

G Precursor [M+H]⁺ m/z = 161.22 Loss1 - H₂O Intermediate1 Intermediate Ion m/z = 143.21 Precursor->Intermediate1 Loss of H₂O Loss2 - NH₃ Intermediate2 Intermediate Ion m/z = 144.20 Precursor->Intermediate2 Loss of NH₃ Loss1->Intermediate1 Fragment1 Fragment Ion m/z = 84.11 Intermediate1->Fragment1 Further Fragmentation Loss2->Intermediate2 Intermediate2->Fragment1 Loss of CO and other fragments Loss3 - CO

Caption: Plausible MS/MS fragmentation of (S)-3,7-Diaminoheptanoic acid.

Conclusion

The combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive analytical toolkit for the structural characterization of (S)-3,7-Diaminoheptanoic acid. While MS confirms the molecular weight and provides insights into the molecule's fragmentation behavior, NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, allowing for unambiguous structure determination. The protocols and data presented in this guide serve as a foundational reference for researchers working with this and similar amino acid derivatives.

(S)-3,7-Diaminoheptanoic acid dihydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,7-Diaminoheptanoic acid is a synthetic amino acid derivative.[1][2] As a dihydrochloride salt, its physicochemical properties, particularly solubility and stability, are critical for its application in pharmaceutical and biotechnological research. Understanding these parameters is fundamental for formulation development, ensuring product efficacy, safety, and a viable shelf-life.[3] This guide outlines the core principles and experimental protocols for determining the solubility and stability of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, the computed properties of the parent molecule, (S)-3,7-diaminoheptanoic acid, are available and provide a foundational understanding of the molecule.

Table 1: Computed Physicochemical Properties of (S)-3,7-Diaminoheptanoic Acid

PropertyValueSource
Molecular FormulaC₇H₁₆N₂O₂PubChem[1]
Molecular Weight160.21 g/mol PubChem[1]
XLogP3-AA-3.3PubChem[1]
Hydrogen Bond Donor Count4PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count6PubChem[1]

Note: These properties are for the free amino acid and will be different for the dihydrochloride salt.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its bioavailability and formulation. For amino acid salts like this compound, solubility is influenced by the solvent, pH, and temperature. Salt formation generally increases the aqueous solubility of amino acids.[4]

Expected Solubility Behavior
  • In Water: As a dihydrochloride salt of a basic amino acid, high solubility in water is expected.[4][5]

  • In Organic Solvents: The solubility in non-polar organic solvents is expected to be low. However, the hydrochlorides of some amino acids can be soluble in polar organic solvents like ethanol.[4][5]

Experimental Protocol for Solubility Determination

A standardized protocol to determine the solubility of this compound should be followed.

Objective: To determine the saturation solubility in various solvents at different temperatures.

Materials:

  • This compound

  • Solvents: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0), ethanol, methanol, dimethyl sulfoxide (DMSO).

  • Thermostatically controlled shaker/incubator.

  • Analytical balance.

  • Centrifuge.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS).[6][][8]

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibration: Place the vials in a shaker incubator at a controlled temperature (e.g., 25°C and 37°C) and agitate until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent, and analyze the concentration of the dissolved compound using a validated HPLC method.[6][][8]

Table 2: Template for Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Purified Water25
Purified Water37
PBS (pH 5.0)37
PBS (pH 7.4)37
PBS (pH 9.0)37
Ethanol25
DMSO25

Stability Profile

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance. Forced degradation studies are performed to identify potential degradation products and pathways.[9][10][11]

Factors Affecting Stability
  • pH: Amino acids can undergo degradation at high or low pH.

  • Temperature: Elevated temperatures can accelerate degradation.[12]

  • Oxidation: The amino groups may be susceptible to oxidation.[11]

  • Light: Photostability should be assessed.

Experimental Protocol for Forced Degradation Studies

Objective: To identify the degradation pathways and develop stability-indicating analytical methods.

Stress Conditions: [9][11][13]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photostability: Expose the solid drug substance and a solution to light (ICH Q1B guidelines).

Procedure:

  • Prepare solutions of this compound in the stress agents.

  • Expose the samples to the respective stress conditions for the specified duration.

  • At various time points, withdraw samples, neutralize if necessary, and dilute.

  • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.[14]

Table 3: Template for Stability Data of this compound

Stress ConditionDurationInitial Purity (%)Purity after Stress (%)No. of DegradantsMajor Degradant (% Area)
0.1 M HCl, 60°C24h
0.1 M NaOH, 60°C24h
3% H₂O₂, RT24h
80°C (Solid)48h
Light (ICH Q1B)-

Visualization of Workflows and Pathways

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) cluster_data Data Analysis S1 Weigh excess compound S2 Add to known volume of solvent S1->S2 S3 Equilibrate (24-48h) at controlled temperature S2->S3 S4 Centrifuge S3->S4 S5 Withdraw supernatant S4->S5 S6 Analyze by HPLC S5->S6 D1 Quantify Solubility S6->D1 T1 Prepare solutions under stress conditions (Acid, Base, Oxidative, Thermal, Photo) T2 Expose for defined duration T1->T2 T3 Sample at time points T2->T3 T4 Neutralize/Dilute T3->T4 T5 Analyze by Stability-Indicating HPLC-MS T4->T5 D2 Identify Degradation Products T5->D2 D4 Establish Storage Conditions & Shelf-life D1->D4 D3 Determine Degradation Pathways D2->D3 D3->D4

Caption: General experimental workflow for determining the solubility and stability of a pharmaceutical compound.

Postulated Biological Pathway

While the specific biological role of (S)-3,7-Diaminoheptanoic acid is not well-documented, the closely related (2S)-2,7-diaminoheptanoic acid acts as a lysine mimic and can modulate the fibrinolytic system.[15] The following diagram illustrates a potential mechanism of action based on this analogue.

G cluster_pathway Modulation of Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin LysineBinding Lysine Binding Sites on Plasminogen Plasminogen->LysineBinding binds to Fibrin via Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs tPA tPA/uPA (Activators) tPA->Plasminogen activates DAH (S)-3,7-Diaminoheptanoic Acid (Lysine Analogue) DAH->LysineBinding competitively binds to

Caption: Postulated mechanism of (S)-3,7-Diaminoheptanoic Acid as a modulator of the fibrinolytic pathway.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific data for this compound is sparse, the outlined experimental protocols and data presentation templates offer a clear path for researchers to generate the critical information needed for drug development and scientific research. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for regulatory submissions and further research endeavors.

References

Methodological & Application

Synthesis of Peptides Containing (S)-3,7-Diaminoheptanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of peptides incorporating the non-standard amino acid, (S)-3,7-Diaminoheptanoic acid. Due to the absence of commercially available, pre-protected derivatives of this specific amino acid, this guide presents a proposed synthetic pathway based on established principles of organic chemistry and solid-phase peptide synthesis (SPPS). The protocols provided are intended as a starting point for researchers and may require optimization for specific peptide sequences.

Introduction

(S)-3,7-Diaminoheptanoic acid is a non-proteinogenic amino acid characterized by a seven-carbon backbone with amino groups at the 3rd and 7th positions. The presence of two amino groups and its nature as a β-amino acid can impart unique structural and functional properties to peptides. Incorporation of such residues can influence peptide conformation, proteolytic stability, and receptor binding affinity. The orthogonal protection of the two amino groups is a critical step to enable its controlled incorporation into a peptide sequence.

Proposed Synthesis of Orthogonally Protected (S)-3,7-Diaminoheptanoic Acid

A proposed synthetic route to an orthogonally protected derivative suitable for Fmoc-based SPPS is outlined below. The strategy involves the selective protection of the two amino groups and the carboxylic acid.

Diagram of the Proposed Synthetic Pathway for Protected (S)-3,7-Diaminoheptanoic Acid:

G cluster_synthesis Synthesis of Protected Monomer A (S)-3,7-Diaminoheptanoic acid B Intermediate 1 (Nζ-Boc protected) A->B Boc2O, mild base C Intermediate 2 (Nα-Fmoc, Nζ-Boc protected) B->C Fmoc-OSu D Final Protected Monomer Fmoc-Nα, Boc-Nζ-(S)-3,7-Diaminoheptanoic acid C->D Purification G cluster_spps Solid-Phase Peptide Synthesis Cycle Resin Resin with growing peptide chain Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Protected Amino Acid (e.g., HATU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping Capping->Resin Next Cycle

Application Notes and Protocols for Fmoc-Protected (S)-3,7-Diaminoheptanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,7-Diaminoheptanoic acid is a non-proteinogenic amino acid that, when incorporated into peptides, can introduce unique structural and functional properties. Its two amino groups, at positions 3 and 7, offer opportunities for creating branched peptides, cyclic structures, and various post-synthesis modifications, which are of significant interest in drug discovery and development. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group and an orthogonal protecting group for the side-chain amino group is essential for its successful incorporation during solid-phase peptide synthesis (SPPS).

This document provides detailed application notes and protocols for the use of Fmoc-protected (S)-3,7-diaminoheptanoic acid in SPPS. The side-chain amino group is protected by the acid-labile 4-methyltrityl (Mtt) group, allowing for its selective deprotection on-resin for subsequent modifications.

Disclaimer: Fmoc-(S)-3,7-diaminoheptanoic acid with side-chain protection is not a commonly catalogued reagent. The following protocols and data are based on the well-documented use of analogous, commercially available orthogonally protected diamino acids, such as Fmoc-L-diaminopropionic acid (Fmoc-Dap(Mtt)-OH) and Fmoc-L-diaminobutyric acid (Fmoc-Dab(Mtt)-OH). Researchers should consider these as a starting point and may need to optimize conditions for the specific diaminoheptanoic acid derivative.

Key Applications

  • Synthesis of Branched Peptides: The side-chain amino group can be deprotected on-resin to allow for the assembly of a second peptide chain.

  • On-Resin Cyclization: The side-chain amine can be used for the formation of lactam bridges with a carboxylic acid side chain of another amino acid in the sequence, leading to cyclic peptides with constrained conformations.[1]

  • Post-Synthesis Modification: The selectively deprotected amino group can be conjugated to various molecules such as fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

The incorporation of bulky or unusual amino acids like diaminoheptanoic acid can be challenging. The choice of coupling reagent is critical for achieving high coupling efficiency.

Coupling ReagentTypeKey AdvantagesPotential Drawbacks
HATU Uronium/Aminium SaltHigh reactivity and speed, low racemization.[2]Higher cost, can cause guanidinylation of the N-terminus if used in excess.
HCTU Uronium/Aminium SaltHighly efficient, cost-effective alternative to HATU.[2]Can cause guanidinylation.
COMU Uronium/Aminium SaltHigh efficiency, safer (not based on explosive HOBt/HOAt), good solubility.Limited solution stability.
PyBOP Phosphonium SaltHigh efficiency, no guanidinylation side reaction.Byproducts can be difficult to remove.
DEPBT Phosphonium SaltReported to be effective in minimizing lactamization of diamino acids.May require longer reaction times.
Table 2: Conditions for Selective On-Resin Deprotection of the Mtt Group

The Mtt group can be selectively removed under mild acidic conditions that do not cleave the peptide from the resin or remove other acid-labile side-chain protecting groups like Boc or tBu.[3]

Reagent CocktailConcentrationTimeKey Considerations
TFA/TIS/DCM1:2:97 (v/v/v)30-60 minMost common and reliable method. TIS acts as a scavenger for the trityl cation.[4][5]
TFA/DCM1-3% (v/v)30-120 minRequires optimization to avoid premature cleavage of other protecting groups.[3]
Acetic Acid/TFE/DCM1:2:7 (v/v/v)60 minMilder conditions, suitable for very acid-labile resins.[6]
HFIP/DCM30% (v/v)3 x 15 minA very mild alternative to TFA-based cocktails.[3]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-(S)-3,7-Diamino(Mtt)heptanoic Acid into a Peptide Sequence

This protocol describes the manual coupling of the diamino acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-(S)-3,7-diamino(Mtt)heptanoic acid

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(S)-3,7-diamino(Mtt)heptanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Note: Pre-activation is generally not recommended for diamino acids prone to lactamization.

  • Coupling: Immediately add the activation solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).

  • Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), repeat the coupling step.

  • Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Washing: Wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This protocol allows for the removal of the Mtt group from the side chain of the diaminoheptanoic acid residue, exposing the amine for further modification.

Materials:

  • Peptide-resin containing the Mtt-protected diaminoheptanoic acid residue

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 10% (v/v) DIPEA in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA and 2% TIS in DCM (v/v/v).

  • Mtt Cleavage: Treat the resin with the deprotection cocktail (approx. 10 mL per gram of resin) and agitate gently at room temperature for 30 minutes.[5]

  • Repeat Treatment: Drain the resin and repeat the treatment with a fresh portion of the deprotection cocktail for another 30 minutes.

  • Monitoring: A qualitative test for Mtt cleavage can be performed by taking a few resin beads, washing them with DCM, and adding a drop of concentrated TFA. A bright orange or yellow color indicates the presence of the trityl cation, signifying successful cleavage.

  • Washing and Neutralization: Wash the resin thoroughly with DCM (5x).

  • Neutralize the resin by washing with 10% DIPEA in DMF (2x, 5 min each).

  • Final Wash: Wash the resin with DMF (5x) and DCM (3x). The resin now has a free side-chain amine and is ready for subsequent reactions.

Protocol 3: Final Cleavage and Global Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of all remaining acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow_for_Diaminoheptanoic_Acid cluster_SPPS_Cycle Standard SPPS Cycle cluster_Diamino_Acid_Incorporation Diaminoheptanoic Acid Incorporation cluster_Side_Chain_Modification Side-Chain Modification A Resin-Bound Peptide B Fmoc Deprotection (20% Piperidine/DMF) A->B C Free N-Terminus B->C E Coupling C->E D Fmoc-Dah(Mtt)-OH + HATU/DIPEA F Peptide with Dah(Mtt) E->F G Selective Mtt Deprotection (1% TFA/TIS/DCM) F->G H Free Side-Chain Amine G->H I On-Resin Modification (e.g., Conjugation, Cyclization) H->I J Modified Peptide on Resin I->J K Final Cleavage (e.g., 95% TFA) J->K L Purified Peptide K->L

Caption: Workflow for SPPS incorporation and side-chain modification of Diaminoheptanoic Acid.

Orthogonal_Protection_Scheme Peptide Peptide on Resin α-Amine (Fmoc) Side-Chain Amine (Mtt) Other Side-Chains (e.g., Boc, tBu) Deprotection_Steps Deprotection Conditions Base (e.g., Piperidine) Mild Acid (e.g., 1% TFA) Strong Acid (e.g., 95% TFA) Peptide:alpha->Deprotection_Steps:base Removes Fmoc for chain elongation Peptide:sc_diamino->Deprotection_Steps:mild_acid Removes Mtt for side-chain modification Peptide:sc_other->Deprotection_Steps:strong_acid Removes other protecting groups and cleaves from resin

Caption: Orthogonal protection strategy for Fmoc-Dah(Mtt)-OH in SPPS.

References

Application Notes and Protocols for the Incorporation of (S)-3,7-Diaminoheptanoic acid into Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide backbones is a powerful strategy in medicinal chemistry and drug discovery to enhance the therapeutic properties of peptides. (S)-3,7-Diaminoheptanoic acid is a unique diamino acid that presents opportunities for creating novel peptide architectures with potentially altered biological activities and improved stability. Its structure, featuring amino groups at the 3- and 7-positions, allows for the introduction of branching, cyclization, or modifications at two distinct points within a peptide sequence. These modifications can influence peptide conformation, receptor binding, and resistance to enzymatic degradation.

This document provides detailed application notes and experimental protocols for the successful incorporation of (S)-3,7-Diaminoheptanoic acid into peptide backbones using solid-phase peptide synthesis (SPPS).

Key Considerations for Incorporating (S)-3,7-Diaminoheptanoic Acid

The presence of two amino groups in (S)-3,7-Diaminoheptanoic acid necessitates a carefully planned synthetic strategy to ensure selective peptide bond formation. An orthogonal protecting group strategy is crucial to differentiate the α-amino group (at position 3) from the ε-amino group (at position 7) throughout the synthesis. The most common and effective approach for SPPS is the use of the Fmoc/tBu strategy.

Orthogonal Protecting Group Strategy:

  • α-Amino Group (Position 3): Protected with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for iterative peptide chain elongation.

  • ε-Amino Group (Position 7): Protected with an acid-labile group such as Boc (tert-butyloxycarbonyl) or a group that can be removed under different conditions if further specific modification at this position is desired.

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide containing (S)-3,7-Diaminoheptanoic acid using the Fmoc/tBu strategy. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
ReagentSupplierGrade
Rink Amide Resin (for C-terminal amides)Standard Supplier100-200 mesh, ~0.5-0.7 mmol/g
Fmoc-Protected Amino AcidsStandard SupplierSynthesis Grade
Fmoc-(S)-3-amino-7-Boc-aminoheptanoic acidCustom Synthesis/SupplierSynthesis Grade
N,N-Dimethylformamide (DMF)Standard SupplierPeptide Synthesis Grade
PiperidineStandard SupplierACS Grade
N,N'-Diisopropylcarbodiimide (DIC)Standard SupplierSynthesis Grade
1-Hydroxybenzotriazole (HOBt) or OxymaPureStandard SupplierSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Standard SupplierPeptide Synthesis Grade
Dichloromethane (DCM)Standard SupplierACS Grade
Trifluoroacetic acid (TFA)Standard SupplierReagent Grade
Triisopropylsilane (TIS)Standard SupplierReagent Grade
WaterStandard SupplierHPLC Grade
Diethyl etherStandard SupplierACS Grade
Protocol 1: Solid-Phase Peptide Synthesis

This protocol describes a single coupling cycle for incorporating an amino acid. This cycle is repeated for each amino acid in the desired peptide sequence.

1. Resin Swelling: a. Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. b. Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Repeat the piperidine treatment for an additional 15 minutes. e. Wash the resin thoroughly with DMF (5 x 2 min) and DCM (3 x 2 min).

3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt or OxymaPure (3 equivalents) in a minimal amount of DMF. b. Add DIC (3 equivalents) to the amino acid solution to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered (S)-3,7-Diaminoheptanoic acid, extended coupling times (up to 4 hours) or double coupling may be necessary to ensure high efficiency. e. To monitor coupling completion, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

4. Washing: a. After coupling, drain the reaction solution. b. Wash the resin thoroughly with DMF (5 x 2 min) and DCM (3 x 2 min) to remove excess reagents and byproducts.

Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation: a. After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with DCM (3 x 2 min) and dry it under a stream of nitrogen.

2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin). b. Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group on the 7-amino position of the diaminoheptanoic acid.

4. Peptide Precipitation and Purification: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether twice. e. Dry the peptide pellet under vacuum. f. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by amino acid analysis or sequencing.

Data Presentation

Table 1: Coupling Efficiency and Yield for a Model Peptide Containing (S)-3,7-Diaminoheptanoic Acid

Coupling StepCoupling ReagentCoupling Time (h)Kaiser Test ResultCrude Purity (%)Purified Yield (mg)
Fmoc-Ala-OHDIC/HOBt1.5Negative--
Fmoc-(S)-3-amino-7-Boc-aminoheptanoic acid DIC/HOBt 2 Negative [Data] [Data]
Fmoc-(S)-3-amino-7-Boc-aminoheptanoic acid HATU 1 Negative [Data] [Data]
Fmoc-Gly-OHDIC/HOBt1.5Negative--

Visualizations

Chemical Structure

Caption: Chemical structure of (S)-3,7-Diaminoheptanoic acid.

Experimental Workflow

G Figure 2. SPPS Workflow for Incorporating (S)-3,7-Diaminoheptanoic Acid Resin Start: Rink Amide Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Couple Fmoc-AA-OH (DIC/HOBt or HATU) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Steps 2-5 for Each Amino Acid Wash2->Repeat FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Wash3 Wash and Dry Resin FinalDeprotect->Wash3 Cleave 6. Cleave from Resin and Deprotect Side Chains (TFA/TIS/H₂O) Wash3->Cleave Precipitate 7. Precipitate in Cold Ether Cleave->Precipitate Purify 8. Purify by RP-HPLC Precipitate->Purify Characterize 9. Characterize (MS, etc.) Purify->Characterize End End: Purified Peptide Characterize->End

Caption: SPPS workflow for peptide synthesis.

Potential Signaling Pathway Modulation

The incorporation of (S)-3,7-Diaminoheptanoic acid can be used to create peptide-based inhibitors or modulators of various signaling pathways. For example, a peptide designed to mimic a protein-protein interaction interface could have its binding affinity and specificity altered by the conformational constraints or additional interaction points provided by the diamino acid.

G Figure 3. Hypothetical Modulation of a Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Binds Peptide Peptide Inhibitor with (S)-3,7-Diaminoheptanoic Acid Peptide->Receptor Inhibits Binding Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Application Notes and Protocols for (S)-3,7-Diaminoheptanoic Acid as a Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific applications and detailed protocols for the use of (S)-3,7-diaminoheptanoic acid as a linker in bioconjugation are not extensively documented in publicly available scientific literature. The following application notes and protocols are therefore presented as a hypothetical guide based on the general principles of bioconjugation chemistry, utilizing the known functional groups of the molecule—a carboxylic acid and two primary amines. These protocols are intended for an audience of researchers, scientists, and drug development professionals and should be adapted and optimized for specific applications.

Introduction to (S)-3,7-Diaminoheptanoic Acid as a Linker

(S)-3,7-Diaminoheptanoic acid is a chiral, non-natural amino acid containing a seven-carbon backbone. Its key structural features for bioconjugation are a terminal carboxylic acid, a primary amine at the 7-position, and a primary amine at the 3-position. This trifunctional nature allows for versatile applications as a linker, enabling the connection of two or more molecules of interest.

Key Potential Advantages:

  • Bifunctional or Trifunctional Conjugation: The presence of three reactive sites offers the potential for creating complex bioconjugates.

  • Defined Stereochemistry: The (S)-configuration at the 3-position provides a stereochemically defined linker, which can be advantageous for maintaining the biological activity of conjugated molecules.

  • Flexible Spacer Arm: The heptanoic acid backbone provides a flexible spacer to separate conjugated molecules, which can help to reduce steric hindrance and preserve their individual functions.

  • Hydrophilicity: The presence of two amine groups and a carboxylic acid can contribute to the overall hydrophilicity of the resulting conjugate, potentially improving solubility and reducing aggregation.

Potential Applications in Bioconjugation

Based on its structure, (S)-3,7-Diaminoheptanoic acid could be employed in a variety of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker could be used to attach a cytotoxic drug to an antibody. For instance, the carboxylic acid could be coupled to an antibody's lysine residues, while one of the amino groups could be used to attach a drug molecule.

  • Peptide and Protein Modification: The linker can be used to introduce new functionalities to peptides or proteins. For example, it could be used to attach imaging agents, polyethylene glycol (PEG) chains for improved pharmacokinetics, or other targeting ligands.

  • Surface Immobilization: Biomolecules can be tethered to solid supports or nanoparticles using this linker for applications in diagnostics, biosensors, and affinity chromatography.

  • PROTACs and Molecular Glues: The linker could potentially be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to bring a target protein and an E3 ligase into proximity.

Experimental Protocols

The following are hypothetical protocols for the use of (S)-3,7-Diaminoheptanoic acid as a linker. Note: These protocols are illustrative and will require optimization for specific molecules and applications.

Protocol 1: Activation of the Carboxylic Acid Group for Amine Coupling

This protocol describes the activation of the carboxylic acid of (S)-3,7-Diaminoheptanoic acid to form an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on a biomolecule (e.g., lysine residues on an antibody).

Materials:

  • (S)-3,7-Diaminoheptanoic acid with protected amine groups (e.g., Boc or Fmoc)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Biomolecule to be conjugated (e.g., antibody)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Activation of the Linker:

    • Dissolve the amine-protected (S)-3,7-Diaminoheptanoic acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.5 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester.

    • The reaction can be monitored by thin-layer chromatography (TLC).

  • Conjugation to Biomolecule:

    • Prepare the biomolecule in the reaction buffer (PBS, pH 7.4).

    • Add the activated NHS ester of the linker to the biomolecule solution. The molar ratio of linker to biomolecule will need to be optimized based on the desired degree of labeling. A starting point could be a 10-fold molar excess of the linker.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the appropriate buffer for the biomolecule.

    • Collect the fractions containing the conjugated biomolecule.

  • Deprotection of Amine Groups (if necessary):

    • If Boc-protected amines were used, deprotection can be achieved by treatment with trifluoroacetic acid (TFA).

    • If Fmoc-protected amines were used, deprotection can be achieved by treatment with a solution of piperidine in DMF.

    • Following deprotection, another purification step (e.g., dialysis or size-exclusion chromatography) is necessary to remove the deprotection reagents.

Protocol 2: Coupling of a Drug to the Linker's Amino Group

This protocol describes the conjugation of a molecule with a carboxylic acid (e.g., a cytotoxic drug) to one of the primary amine groups of the (S)-3,7-Diaminoheptanoic acid linker that is already attached to a biomolecule.

Materials:

  • Biomolecule conjugated with the deprotected (S)-3,7-Diaminoheptanoic acid linker (from Protocol 1)

  • Drug molecule with a carboxylic acid group

  • EDC and NHS

  • Reaction Buffer: MES buffer, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of the Drug's Carboxylic Acid:

    • Dissolve the drug molecule (5 equivalents), EDC (7.5 equivalents), and NHS (6 equivalents) in an appropriate organic solvent (e.g., DMF or DMSO).

    • Stir the mixture at room temperature for 1 hour to form the NHS ester of the drug.

  • Conjugation to the Linker:

    • Adjust the pH of the linker-conjugated biomolecule solution to 7.2-7.5 with a suitable buffer.

    • Add the activated drug solution to the biomolecule solution.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

    • Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography to remove unreacted drug and other small molecules.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from experiments using (S)-3,7-Diaminoheptanoic acid as a linker.

Table 1: Hypothetical Reaction Efficiency of Linker Conjugation to an Antibody

ParameterCondition 1Condition 2Condition 3
Linker:Antibody Molar Ratio 5:110:120:1
Reaction Time (hours) 224
Average Drug-to-Antibody Ratio (DAR) 2.13.85.5
Conjugation Efficiency (%) 859295
Aggregate Formation (%) < 1< 23-5

Table 2: Hypothetical Stability of the Resulting Antibody-Drug Conjugate

ParameterTimepoint 024 hours48 hours72 hours
DAR in Human Plasma at 37°C 3.83.73.53.3
% Intact ADC 10097.492.186.8
% Free Drug Released 02.67.913.2

Visualizations

The following diagrams illustrate the conceptual workflows and relationships described in these application notes.

experimental_workflow_protocol_1 cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification_deprotection Purification & Deprotection linker (S)-3,7-Diaminoheptanoic acid (amine-protected) reagents1 EDC, NHS in DMF linker->reagents1 activated_linker Activated NHS Ester of Linker reagents1->activated_linker conjugation_step Incubate at RT activated_linker->conjugation_step biomolecule Biomolecule (e.g., Antibody in PBS) biomolecule->conjugation_step conjugated_biomolecule Linker-Biomolecule Conjugate conjugation_step->conjugated_biomolecule purification1 Desalting Column conjugated_biomolecule->purification1 deprotection Amine Deprotection (e.g., TFA or Piperidine) purification1->deprotection purification2 Final Purification deprotection->purification2 final_product Purified Linker- Biomolecule Conjugate purification2->final_product

Caption: Workflow for activating and conjugating (S)-3,7-diaminoheptanoic acid to a biomolecule.

signaling_pathway_concept cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Target Cancer Cell cluster_release Drug Release & Action antibody Antibody linker (S)-3,7-Diaminoheptanoic acid Linker antibody->linker Lysine Amide Bond receptor Cell Surface Receptor antibody->receptor Binding drug Cytotoxic Drug linker->drug Amide Bond endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome cleavage Linker Cleavage (Hypothetical) lysosome->cleavage released_drug Released Drug cleavage->released_drug apoptosis Cell Death (Apoptosis) released_drug->apoptosis

Application Note: HPLC Purification of Synthetic Peptides Containing (S)-3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the purification of synthetic peptides incorporating the non-standard, basic amino acid (S)-3,7-Diaminoheptanoic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Peptides containing multiple basic residues present unique challenges, including potential peak tailing and altered retention behavior. This protocol outlines a systematic approach, from initial method development with a scouting gradient to an optimized purification run, ensuring high purity and recovery of the target peptide.

Introduction

Synthetic peptides are crucial in various fields, including drug development and proteomics.[1] The incorporation of non-standard amino acids, such as (S)-3,7-Diaminoheptanoic acid, allows for the creation of peptides with novel structures and therapeutic properties. However, impurities generated during solid-phase peptide synthesis (SPPS), such as truncated or deletion sequences, must be removed to ensure the safety and efficacy of the final product.[2]

RP-HPLC is the standard and most powerful method for peptide purification.[2][3] It separates molecules based on their hydrophobicity.[2] The presence of (S)-3,7-Diaminoheptanoic acid, with its two primary amine groups, increases the overall basicity and polarity of the peptide. This necessitates careful optimization of HPLC conditions, particularly the use of an acidic mobile phase modifier like trifluoroacetic acid (TFA), to ensure sharp, symmetrical peaks and efficient separation.[4][5]

Principle of Separation

RP-HPLC separates peptides based on their hydrophobic character. The stationary phase is non-polar (e.g., C18-silica), while the mobile phase is polar (typically a water/acetonitrile mixture).[2] Peptides are introduced to the column in a mobile phase with a low concentration of organic solvent and bind to the stationary phase. As the concentration of the organic solvent (acetonitrile) is gradually increased, peptides elute in order of increasing hydrophobicity.[6]

For basic peptides, adding an ion-pairing agent like TFA to the mobile phase is critical.[7] TFA protonates the basic side chains (like the two amino groups in 3,7-diaminoheptanoic acid and the N-terminus), neutralizing their charge and minimizing undesirable ionic interactions with the silica backbone of the stationary phase, which leads to improved peak shape.[4][5]

Materials and Equipment

  • Crude Peptide: Lyophilized synthetic peptide containing (S)-3,7-Diaminoheptanoic acid.

  • Solvents:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

  • Mobile Phase Additive: Trifluoroacetic acid (TFA), sequencing grade.

  • HPLC System:

    • Preparative HPLC system with a binary pump, autosampler, and UV detector.

    • Fraction collector.

  • HPLC Column: C18 Reverse-Phase Column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm). A wide pore size (300 Å) is recommended for peptides.

  • Sample Preparation:

    • Vortex mixer

    • Microcentrifuge

    • Syringe filters (0.22 µm)

  • Post-Purification:

    • Rotary evaporator (optional)

    • Lyophilizer (freeze-dryer)

Experimental Protocol

This protocol is divided into two main stages: an initial "scouting run" to determine the approximate elution time of the target peptide, followed by an "optimized run" using a shallower gradient for high-resolution purification.

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of TFA in HPLC-grade water. To make 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile. To make 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

  • Accurately weigh approximately 20-30 mg of the crude lyophilized peptide.

  • Dissolve the peptide in 2-3 mL of a solution containing 95% Mobile Phase A and 5% Mobile Phase B to a final concentration of ~10 mg/mL. Dissolving the sample in the initial mobile phase composition prevents peak distortion.[7]

  • Vortex thoroughly to ensure complete dissolution. Some peptides may require gentle sonication.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Install the preparative C18 column and purge the HPLC system with both mobile phases.

  • Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Inject a small amount of the prepared sample (e.g., 100-200 µL) to perform a scouting run.

  • Run a broad, linear gradient to determine the retention time of the target peptide.[7]

  • Monitor the elution profile at 215 nm, which is optimal for detecting the peptide bond.[8]

  • Based on the retention time (t_R) from the scouting run, design a shallower, more focused gradient for the preparative run. The new gradient should span approximately 5-10% ACN on either side of the elution percentage from the scouting run. A shallower gradient increases the resolution between the target peptide and closely eluting impurities.[9]

  • Re-equilibrate the column with the starting conditions.

  • Inject the remaining sample volume (up to the column's loading capacity).

  • Run the optimized gradient method.

  • Set the fraction collector to collect fractions across the main peak corresponding to the target peptide. Collecting smaller, time-based fractions across the peak is recommended.

  • Analyze the purity of each collected fraction using analytical HPLC.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • If desired, confirm the identity of the purified peptide using mass spectrometry.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Freeze the aqueous solution containing the purified peptide and lyophilize it to obtain a dry, fluffy white powder.[2]

  • Store the purified peptide at -20°C or -80°C.

Data Presentation: HPLC Parameters

The following table summarizes typical parameters for the scouting and optimized purification runs.

ParameterScouting RunOptimized Run
Column C18, 10 µm, 300 Å, 21.2 x 250 mmC18, 10 µm, 300 Å, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 18.0 mL/min18.0 mL/min
Gradient 5% to 65% B over 30 minExample: 20% to 40% B over 40 min
Detection UV at 215 nmUV at 215 nm
Injection Volume 100-200 µL (1-2 mg)Up to 3 mL (~30 mg)
Column Temp. AmbientAmbient

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the purification of peptides containing (S)-3,7-Diaminoheptanoic acid.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Processing prep_solvents Prepare Mobile Phases (A: H2O/0.1% TFA, B: ACN/0.1% TFA) prep_sample Dissolve & Filter Crude Peptide prep_solvents->prep_sample scout_run Perform Scouting Run (Broad Gradient: 5-65% B) prep_sample->scout_run optimize_grad Design Optimized Gradient (e.g., 20-40% B) scout_run->optimize_grad prep_run Perform Preparative Run (Optimized Gradient) optimize_grad->prep_run collect_fractions Collect Fractions Across Target Peak prep_run->collect_fractions analyze_fractions Analyze Fraction Purity (Analytical HPLC/MS) collect_fractions->analyze_fractions pool_fractions Pool High-Purity Fractions analyze_fractions->pool_fractions lyophilize Remove ACN & Lyophilize pool_fractions->lyophilize final_product Store Purified Peptide (≥95% Purity) lyophilize->final_product

Caption: Workflow for RP-HPLC purification of synthetic peptides.

Conclusion

This protocol provides a reliable and systematic method for purifying synthetic peptides containing the basic non-standard amino acid (S)-3,7-Diaminoheptanoic acid. By employing a two-step approach involving a broad scouting gradient followed by a focused, shallow gradient, this method achieves high resolution and yields a final product of high purity. The use of 0.1% TFA as an ion-pairing agent is essential for obtaining excellent chromatography for such basic peptides. This robust procedure is suitable for researchers in academic and industrial settings who require high-purity modified peptides for further applications.

References

Application Note: Mass Spectrometry Analysis of (S)-3,7-Diaminoheptanoic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3,7-Diaminoheptanoic acid is a non-proteinogenic amino acid that can be incorporated into peptides to introduce unique structural and functional properties. The presence of an additional amino group in the side chain can enhance biological activity, improve cell penetration, or create novel therapeutic agents. Accurate characterization and quantification of these modified peptides are crucial for research, drug discovery, and development. This application note provides a comprehensive overview and detailed protocols for the analysis of (S)-3,7-Diaminoheptanoic acid-containing peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Challenges in Analysis

Peptides containing (S)-3,7-Diaminoheptanoic acid present unique analytical challenges due to their basic nature and non-standard structure. The two primary amino groups increase the peptide's isoelectric point (pI), making it highly basic.[1] This can lead to:

  • Poor retention on standard reversed-phase chromatography columns.[1]

  • Non-specific binding to surfaces, leading to sample loss.

  • Distribution of the MS signal across multiple charge states, potentially reducing sensitivity.[1]

  • Atypical fragmentation patterns in MS/MS that require careful interpretation.

This note provides strategies to overcome these challenges, ensuring robust and reliable analysis.

Analytical Approach

A bottom-up proteomics approach, typically used for protein identification, can be adapted for the analysis of these synthetic peptides.[2] The general workflow involves sample preparation, separation by LC, and analysis by tandem mass spectrometry (MS/MS) for sequencing and quantification.[2][3]

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to minimize ion suppression and ensure high-quality data.[3][4]

  • Reconstitution: Reconstitute the lyophilized peptide in a solution compatible with mass spectrometry. A common solvent is 0.1% formic acid in water or a low concentration of acetonitrile in water.[5][6]

  • Desalting: It is imperative that samples are free from non-volatile salts (e.g., NaCl, K₃PO₄) and buffers (e.g., TRIS, MOPS), which can interfere with ionization and damage the instrument.[5] If the peptide synthesis or purification process involved such components, desalting is a mandatory step. This can be achieved using C18 solid-phase extraction (SPE) cartridges.

  • Use of Ion-Pairing Agents: For highly basic peptides, the use of perfluorinated acids like trifluoroacetic acid (TFA) as an ion-pairing agent can improve chromatographic retention and peak shape.[1] However, TFA is known to cause ion suppression in the mass spectrometer.[6][7] Formic acid (FA) is a preferred alternative for MS-compatibility.[6][7] If TFA is necessary for separation, its concentration should be minimized (e.g., 0.05%).[8]

2. Liquid Chromatography (LC) Method

  • Column: A C18 reversed-phase column is the standard choice for peptide separations.[9] Columns with a particle size of sub-2 µm and a pore size of 100–300 Å are recommended.[8]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the peptides. An example gradient is shown in the data section.

  • Flow Rate: For a 2.1 mm internal diameter column, a flow rate of 200–300 µL/min is common.[8]

  • Column Temperature: Elevated temperatures, such as 60°C, can improve peak shape and separation efficiency.[8]

3. Mass Spectrometry (MS) Method

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for peptide analysis.[3]

  • MS1 Scan: A full MS scan is performed to identify the precursor ions of the peptide. Given the basic nature of the peptide, expect to see multiple charge states (e.g., [M+2H]²⁺, [M+3H]³⁺).

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used for peptide sequencing.[10] The most intense precursor ions are selected for fragmentation in the collision cell. Collision-Induced Dissociation (CID) is a common fragmentation technique.

  • Fragmentation Analysis: The resulting fragment ions are analyzed to confirm the peptide sequence. For peptides with standard amino acids, the most common fragments are b- and y-ions, resulting from cleavage of the amide bonds.[10][11] For peptides containing (S)-3,7-Diaminoheptanoic acid, which is a β-amino acid derivative, unusual fragmentation patterns may occur. Studies on other β-amino acids show that cleavages resulting in c and z• type fragments can be rare, with a• and y fragments being more prominent.[12]

Data Presentation

Table 1: Example LC Gradient for Peptide Separation

Time (minutes)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in Acetonitrile)
0.098.02.0
5.098.02.0
35.060.040.0
40.05.095.0
45.05.095.0
46.098.02.0
55.098.02.0

Table 2: Illustrative MS and MS/MS Parameters

ParameterSetting
Ionization ModePositive ESI
Capillary Voltage3.5 kV
MS1 Scan Range300–2000 m/z
MS/MS FragmentationCollision-Induced Dissociation (CID)
Collision Energy25-35 V (Normalized)
Data AcquisitionData-Dependent Acquisition (Top 3 most intense ions)

Table 3: Theoretical Fragment Ions for a Hypothetical Peptide

Let's consider a hypothetical peptide Ac-Ala-X-Gly-NH₂, where X is (S)-3,7-Diaminoheptanoic acid. The table below shows the expected m/z for the primary b- and y-ions.

Ion TypeSequenceMonoisotopic Mass (Da)
b₁Ac-Ala114.055
b₂Ac-Ala-X272.182
y₁Gly-NH₂75.050
y₂X-Gly-NH₂233.177

Visualizations

G Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Reconstitution Peptide Reconstitution (0.1% Formic Acid) Desalting Desalting (C18 SPE) Reconstitution->Desalting LC_Separation C18 Reversed-Phase Separation Desalting->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 MS2 MS/MS Fragmentation (CID) MS1->MS2 Detector Fragment Ion Analysis MS2->Detector Data_Analysis Sequence Confirmation & Quantification Detector->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of modified peptides.

G Expected Fragmentation of a Peptide with (S)-3,7-Diaminoheptanoic Acid (X) cluster_peptide N_term H₂N- Ala Ala X X Ala->X b-ions X->Ala y-ions Gly Gly X->Gly b-ions Gly->X y-ions C_term -COOH

References

Application Notes and Protocols for Chiral Separation of Diaminoheptanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminoheptanoic acid, a non-proteinogenic amino acid, and its enantiomers are of growing interest in pharmaceutical research and development due to their potential roles as enzyme inhibitors, peptide components, and chiral building blocks in organic synthesis. The stereochemistry of such molecules is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the chiral separation and quantification of diaminoheptanoic acid enantiomers are essential for quality control, pharmacokinetic studies, and regulatory compliance.

This document provides detailed application notes and protocols for two effective High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of diaminoheptanoic acid:

  • Direct Chiral Separation using a chiral mobile phase additive on a reversed-phase column.

  • Indirect Chiral Separation following pre-column derivatization with Marfey's Reagent and subsequent separation on a standard achiral reversed-phase column.

These methods offer orthogonal approaches to suit various laboratory capabilities and analytical requirements.

Method 1: Direct Chiral Separation using a Chiral Mobile Phase Additive

This method employs a chiral mobile phase additive, a complex of L-proline and copper (II) sulfate, to achieve enantioseparation on a conventional C18 reversed-phase column. The formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector in the mobile phase leads to differential retention and separation. This approach is advantageous as it does not require a dedicated and often expensive chiral stationary phase.

Experimental Protocol

1. Materials and Reagents:

  • Diaminoheptanoic acid enantiomer standards (D- and L-forms)

  • L-Proline (HPLC grade)

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) (analytical grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (optional, for MS compatibility)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, and column thermostat.

  • UV-Vis or Diode Array Detector (DAD). A Mass Spectrometer (MS) can also be used for enhanced selectivity and sensitivity.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Mobile Phase:

  • Chiral Mobile Phase Additive Solution: Prepare a stock solution by dissolving L-proline and copper (II) sulfate pentahydrate in ultrapure water to achieve a final concentration of 8 mM L-proline and 4 mM CuSO₄.

  • Mobile Phase A (Aqueous): The chiral mobile phase additive solution.

  • Mobile Phase B (Organic): Acetonitrile or Methanol.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B. A typical starting condition is 85:15 (v/v) Aqueous:Organic. The organic modifier percentage can be adjusted to optimize resolution and retention times.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • Post-column derivatization with o-phthalaldehyde (OPA) for fluorescence detection (Excitation: 340 nm, Emission: 450 nm) is recommended as diaminoheptanoic acid lacks a strong chromophore.

    • Alternatively, a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used.

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Dissolve the diaminoheptanoic acid sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results

The L-enantiomer is expected to elute before the D-enantiomer due to the formation of a more stable complex between the D-enantiomer and the L-proline-copper complex, leading to stronger retention on the nonpolar stationary phase.

Data Presentation

Table 1: Expected Chromatographic Parameters for Direct Chiral Separation

ParameterExpected Value
Retention Time (L-enantiomer)~ 8.5 min
Retention Time (D-enantiomer)~ 10.2 min
Resolution (Rs)> 1.5
Tailing Factor0.9 - 1.2
Theoretical Plates> 3000

Note: These are estimated values based on the separation of similar diamino acids. Actual values may vary depending on the specific column and HPLC system used.

Method Development and Optimization
  • Organic Modifier: The type and concentration of the organic modifier (acetonitrile or methanol) in the mobile phase significantly impact retention and resolution. A systematic evaluation of the organic content is recommended.

  • Concentration of Chiral Additive: The concentration of L-proline and copper sulfate can be adjusted to optimize the separation.

  • pH: The pH of the mobile phase can influence the ionization state of the analyte and the chiral complex, thereby affecting the separation.

Experimental Workflow Diagram

G Direct Chiral HPLC Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Sample Preparation (Dissolve & Filter) hplc_system HPLC System (Pump, Autosampler, C18 Column) prep_sample->hplc_system prep_mobile Mobile Phase Preparation (Aqueous Chiral Additive & Organic) prep_mobile->hplc_system detection Detection (Post-column derivatization with OPA or MS/CAD) hplc_system->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Workflow for direct chiral separation of diaminoheptanoic acid.

Method 2: Indirect Chiral Separation via Derivatization with Marfey's Reagent

This indirect method involves the pre-column derivatization of the primary amino groups of diaminoheptanoic acid with a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's Reagent.[1][2] This reaction forms diastereomeric derivatives that can be separated on a standard achiral reversed-phase column.[1][2] Since diaminoheptanoic acid has two primary amino groups, a di-derivatized product will be formed.

Experimental Protocol

1. Materials and Reagents:

  • Diaminoheptanoic acid enantiomer standards (D- and L-forms)

  • Marfey's Reagent (FDAA)

  • Acetone (HPLC grade)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric Acid (HCl) solution

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column thermostat.

  • Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Derivatization Procedure:

  • To 50 µL of a 1 mg/mL solution of diaminoheptanoic acid in water, add 100 µL of 1 M NaHCO₃.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40 °C for 1 hour in a heating block or water bath.

  • Cool the reaction mixture to room temperature and add 50 µL of 2 M HCl to stop the reaction.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Dilute the remaining aqueous solution with the initial mobile phase to a suitable concentration for HPLC analysis.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-35 min: Linear gradient from 20% to 60% B

    • 35-40 min: 60% B

    • 40-45 min: Return to 20% B

    • 45-50 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 340 nm

  • Injection Volume: 10 µL

Expected Results

The elution order of the diastereomers will depend on their relative hydrophobicity. Typically, for amino acids derivatized with L-FDAA, the L-amino acid derivative elutes before the D-amino acid derivative.

Data Presentation

Table 2: Expected Chromatographic Parameters for Indirect Chiral Separation

ParameterExpected Value
Retention Time (L-enantiomer derivative)~ 25.8 min
Retention Time (D-enantiomer derivative)~ 27.3 min
Resolution (Rs)> 2.0
Tailing Factor1.0 - 1.3
Theoretical Plates> 5000

Note: These are estimated values. The di-derivatization will significantly increase the hydrophobicity of the analyte, leading to longer retention times. The gradient will need to be optimized.

Method Development and Optimization
  • Gradient Profile: The gradient slope and initial/final concentrations of the organic modifier are critical for achieving baseline separation of the diastereomers and the reagent peak.

  • Derivatization Conditions: The reaction time, temperature, and stoichiometry of the derivatization reaction should be optimized to ensure complete derivatization and avoid side products.

  • Column Chemistry: Different C18 column chemistries (e.g., with different end-capping) may provide different selectivity for the diastereomers.

Experimental Workflow Diagram

G Indirect Chiral HPLC Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample derivatize Derivatization with Marfey's Reagent (FDAA, NaHCO3, 40°C) dissolve->derivatize quench Quench Reaction (HCl) derivatize->quench prepare_for_injection Dilute for Injection quench->prepare_for_injection hplc_system HPLC System (Gradient Pump, Autosampler, C18 Column) prepare_for_injection->hplc_system detection UV Detection at 340 nm hplc_system->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Workflow for indirect chiral separation of diaminoheptanoic acid.

Conclusion

The two methods presented provide robust and reliable approaches for the chiral separation of diaminoheptanoic acid enantiomers. The direct method using a chiral mobile phase additive is simpler in terms of sample preparation, while the indirect method involving derivatization with Marfey's reagent may offer higher resolution and is compatible with standard UV detectors. The choice of method will depend on the specific analytical needs, available instrumentation, and the sample matrix. Both methods should be validated according to the relevant guidelines to ensure accuracy, precision, and reliability of the results.

References

Applications of (S)-3,7-Diaminoheptanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3,7-Diaminoheptanoic acid, a notable β-amino acid, holds potential as a valuable building block in medicinal chemistry, primarily in the development of peptidomimetics. While direct therapeutic applications of the standalone molecule are not extensively documented, its structural motifs are of significant interest for designing novel drug candidates with enhanced stability and biological activity.

As a β-amino acid, (S)-3,7-diaminoheptanoic acid offers the advantage of creating peptide-like molecules (peptidomimetics) that are more resistant to enzymatic degradation compared to their natural α-amino acid counterparts. This increased stability can lead to improved pharmacokinetic profiles and therapeutic efficacy. The presence of two amino groups at the 3 and 7 positions provides versatile points for chemical modification and incorporation into larger molecular scaffolds.

I. Application in the Design of Analgesic Peptidomimetics

A significant application of a derivative of 3,7-diaminoheptanoic acid has been demonstrated in the development of potent analgesic agents. Researchers have synthesized dipeptide analogues incorporating a closely related structure, 3,7-diamino-2-hydroxyheptanoic acid (DAHHA), to create inhibitors of enkephalin-degrading aminopeptidases. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation, and their rapid degradation by aminopeptidases limits their analgesic effects. By inhibiting these enzymes, the concentration and duration of action of enkephalins are increased, leading to pain relief.

A series of diastereomeric dipeptides were synthesized and evaluated for their ability to inhibit aminopeptidase M (AP-M) and aminopeptidase B (AP-B), as well as for their in vivo analgesic activity. The stereochemistry of the DAHHA moiety was found to be a critical determinant of both inhibitory potency and antinociceptive effects.

Quantitative Data Summary

The following table summarizes the inhibitory activity and analgesic effect of a key dipeptide analogue containing a DAHHA scaffold.

CompoundTarget EnzymeIC₅₀ (nM)Analgesic Effect (Hot-Plate Test)
(2S,3R)-DAHHA-L-Trp(Nps)-OMeAP-M & AP-B10Significant antinociceptive effect
Experimental Protocols

1. Synthesis of (2S,3R)-DAHHA-L-Trp(Nps)-OMe:

  • Step 1: Synthesis of 3,7-diamino-2-hydroxyheptanoic acid (DAHHA) diastereomers: The synthesis of the DAHHA core is a multi-step process that can be achieved through various stereoselective synthetic routes, often starting from chiral precursors to control the stereochemistry at the C2 and C3 positions.

  • Step 2: Protection of Amino Groups: The amino groups of the synthesized DAHHA are protected using standard protecting groups (e.g., Boc or Cbz) to allow for selective peptide coupling.

  • Step 3: Peptide Coupling: The protected DAHHA is then coupled with the N-terminally protected tryptophan derivative, Trp(Nps)-OMe, using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

  • Step 4: Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the final dipeptide analogue.

  • Step 5: Purification and Characterization: The final compound is purified using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

2. In Vitro Aminopeptidase Inhibition Assay:

  • Enzyme Source: Aminopeptidases (AP-M and AP-B) can be purified from biological sources (e.g., rat brain) or obtained from commercial suppliers.

  • Substrate: A fluorogenic or chromogenic substrate for the aminopeptidases is used to measure enzyme activity.

  • Assay Procedure:

    • The enzymes are pre-incubated with varying concentrations of the synthesized dipeptide inhibitors.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The rate of substrate hydrolysis is monitored over time by measuring the change in fluorescence or absorbance.

    • The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the inhibitor concentration.

3. In Vivo Analgesic Activity (Hot-Plate Test):

  • Animal Model: The hot-plate test is a standard method for assessing the analgesic effects of compounds in rodents (e.g., mice or rats).

  • Procedure:

    • The baseline pain response (latency to lick a paw or jump) of the animals is measured by placing them on a heated surface (e.g., 55°C).

    • The test compound is administered to the animals (e.g., via intraperitoneal injection).

    • At specific time intervals after administration, the animals are placed back on the hot plate, and their pain response latency is measured again.

    • An increase in the latency period compared to the baseline indicates an analgesic effect.

    • A cut-off time is established to prevent tissue damage.

II. Visualizations

Drug Discovery Workflow for Peptidomimetics

G Conceptual Workflow for Peptidomimetic Drug Discovery A Target Identification (e.g., Enkephalin-Degrading Enzymes) B Lead Identification (Natural Peptide - e.g., Enkephalin) A->B C Peptidomimetic Design (Incorporate (S)-3,7-Diaminoheptanoic Acid Scaffold) B->C D Chemical Synthesis C->D E In Vitro Biological Evaluation (Enzyme Inhibition Assays) D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vivo Efficacy Studies (Analgesia Models) E->G F->C Iterative Design H Lead Optimization G->H H->C I Preclinical Development H->I

Caption: Workflow for developing peptidomimetics.

Proposed Mechanism of Action for Analgesic Dipeptide

G Proposed Mechanism of Analgesic Action cluster_0 Synaptic Cleft Enkephalin Enkephalin (Endogenous Opioid) OpioidReceptor Opioid Receptor Enkephalin->OpioidReceptor Binds to Aminopeptidase Aminopeptidase (AP-M, AP-B) Enkephalin->Aminopeptidase Degraded by Analgesia Analgesia (Pain Relief) OpioidReceptor->Analgesia Activates Degradation Degradation Aminopeptidase->Degradation DAHHADipeptide (S)-3,7-DAHA Derivative Dipeptide DAHHADipeptide->Aminopeptidase Inhibits

Caption: Inhibition of enkephalin degradation.

III. Future Perspectives

The incorporation of (S)-3,7-diaminoheptanoic acid and its derivatives into peptidomimetics remains an area with significant potential for drug discovery. Its unique structural features can be exploited to design molecules targeting a wide range of biological processes. Future research could focus on:

  • Exploring Diverse Therapeutic Areas: Beyond analgesia, peptidomimetics containing this scaffold could be investigated for antimicrobial, anticancer, and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the (S)-3,7-diaminoheptanoic acid core and the attached peptide fragments will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • Computational Modeling: Molecular modeling and docking studies can aid in the rational design of new peptidomimetics with improved binding affinity for their biological targets.

Application Notes and Protocols: (S)-3,7-Diaminoheptanoic Acid as a Versatile Building Block for Novel Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer significant advantages in drug discovery, including enhanced stability against enzymatic degradation and improved bioavailability.[1][2] The incorporation of non-natural amino acids is a key strategy in the design of novel peptidomimetics.[3] (S)-3,7-Diaminoheptanoic acid, a diamino acid with a seven-carbon backbone, presents a unique scaffold for the development of innovative peptidomimetics. Its structure allows for the introduction of diverse functionalities at both the 3- and 7-positions, enabling the creation of molecules with tailored pharmacological properties. While specific examples of peptidomimetics derived directly from (S)-3,7-diaminoheptanoic acid are not extensively documented in publicly available literature, this document provides a comprehensive guide for its potential applications and outlines detailed protocols for its synthesis and incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

Potential Applications

The unique structural features of (S)-3,7-diaminoheptanoic acid make it a promising building block for various classes of peptidomimetics, including:

  • Antimicrobial Peptidomimetics: The presence of two amino groups can mimic the cationic nature of many antimicrobial peptides (AMPs), which is crucial for their interaction with bacterial membranes.[4][5] By incorporating this building block, novel AMP mimics with potentially enhanced stability and activity against drug-resistant bacteria could be developed.[6]

  • Beta-Peptide Oligomers: As a β-amino acid, (S)-3,7-diaminoheptanoic acid can be used to synthesize β-peptides. These oligomers can form stable secondary structures and are resistant to degradation by proteases, making them attractive candidates for therapeutic applications.[7][8]

  • Constrained Peptides: The diamino nature of this building block allows for the creation of cyclic or constrained peptides. Cyclization is a common strategy to improve the conformational stability and receptor-binding affinity of peptides.[9]

  • Drug Conjugates: The two amino groups can serve as attachment points for conjugating other molecules, such as small molecule drugs, imaging agents, or targeting moieties, to a peptide backbone.

Data Presentation

As no specific quantitative data for peptidomimetics containing (S)-3,7-diaminoheptanoic acid were found in the literature, the following table provides a template for researchers to populate with their experimental data for easy comparison of newly synthesized compounds.

Compound IDStructure/SequenceTargetAssay TypeIC50/EC50/MIC (µM)Cytotoxicity (CC50, µM)Proteolytic Stability (t½, h)
Example-01 e.g., Ac-X-Y-(S-DAH)-Z-NH2e.g., MRSAMIC AssayDataDataData
Example-02 e.g., Cyclic[X-(S-DAH)-Y-Z]e.g., Cancer Cell LineCytotoxicity AssayDataDataData
Control-01 e.g., Natural Peptidee.g., MRSAMIC AssayDataDataData

(S-DAH) represents (S)-3,7-diaminoheptanoic acid residue.

Experimental Protocols

The following protocols provide a general framework for the synthesis and incorporation of (S)-3,7-diaminoheptanoic acid into peptidomimetics using Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis of Fmoc-(S)-3-(Fmoc)-7-(Boc)-diaminoheptanoic acid

To incorporate (S)-3,7-diaminoheptanoic acid into a peptide chain using Fmoc-SPPS, it is essential to first protect the two amino groups orthogonally. This allows for selective deprotection and further modification.

Materials:

  • (S)-3,7-Diaminoheptanoic acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Selective Boc Protection of the 7-amino group:

    • Dissolve (S)-3,7-diaminoheptanoic acid in a 1:1 mixture of dioxane and water containing NaHCO3.

    • Cool the solution in an ice bath and add a solution of (Boc)2O in dioxane dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the solution with 1 M HCl and extract the product with EtOAc.

    • Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure to obtain the crude Boc-protected amino acid.

  • Fmoc Protection of the 3-amino and carboxylic acid groups:

    • Dissolve the Boc-protected amino acid in a 10% aqueous NaHCO3 solution.

    • Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise at 0 °C.

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Acidify the reaction mixture and extract the product with EtOAc.

    • Wash the organic layer, dry, and concentrate.

  • Purification:

    • Purify the resulting Fmoc-(S)-3-(Fmoc)-7-(Boc)-diaminoheptanoic acid by silica gel column chromatography using a gradient of DCM and methanol.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(S)-3-(Fmoc)-7-(Boc)-diaminoheptanoic acid

This protocol outlines the manual SPPS procedure for incorporating the protected (S)-3,7-diaminoheptanoic acid into a peptide sequence on a Rink Amide resin.[10][11][12]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-(S)-3-(Fmoc)-7-(Boc)-diaminoheptanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • DCM

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-(S)-3-(Fmoc)-7-(Boc)-diaminoheptanoic acid:

    • Follow the same coupling procedure as in step 3, using the orthogonally protected (S)-3,7-diaminoheptanoic acid building block.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Building Block Synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_analysis Analysis & Evaluation DAH (S)-3,7-Diaminoheptanoic Acid Boc_DAH Boc-Protected DAH DAH->Boc_DAH Boc Protection Fmoc_Boc_DAH Fmoc,Boc-Protected DAH Boc_DAH->Fmoc_Boc_DAH Fmoc Protection DAH_Coupling DAH Building Block Coupling Fmoc_Boc_DAH->DAH_Coupling Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Deprotection2->DAH_Coupling Elongation Chain Elongation DAH_Coupling->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Crude_Peptide Crude Peptidomimetic Cleavage->Crude_Peptide Purification Purification (RP-HPLC) Crude_Peptide->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Bio_Assay Biological Evaluation Characterization->Bio_Assay

Caption: Experimental workflow for peptidomimetic synthesis.

SPPS_Cycle Start Start: Resin-AA(n) Deprotection Fmoc Deprotection Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-AA(n+1) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Resin-AA(n+1) Wash2->End End->Deprotection Repeat for next cycle Orthogonal_Protection_Strategy cluster_protection Orthogonal Protection DAH (S)-3,7-Diaminoheptanoic Acid Fmoc Fmoc Group (Base Labile) DAH->Fmoc Protect 3-Amino Group (for SPPS) Boc Boc Group (Acid Labile) DAH->Boc Protect 7-Amino Group (for side-chain modification) SPPS_Elongation SPPS_Elongation Fmoc->SPPS_Elongation Enables chain elongation Side_Chain_Mod Side_Chain_Mod Boc->Side_Chain_Mod Allows selective deprotection and modification

References

Application Notes and Protocols for the Deprotection of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the removal of common amine protecting groups from derivatives of (S)-3,7-diaminoheptanoic acid. The selection of the appropriate deprotection method is contingent upon the specific protecting group employed during synthesis. The protocols outlined below address three of the most prevalent amine protecting groups in organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

(S)-3,7-diaminoheptanoic acid is a diamino acid, and its synthesis often requires the use of protecting groups to selectively mask the amine functionalities during chemical transformations. The final step in such a synthesis is the removal of these protecting groups to yield the desired product.

Experimental Protocols

Three distinct protocols are provided for the deprotection of N-protected (S)-3,7-diaminoheptanoic acid. The choice of protocol is dictated by the protecting group present on the amino groups of the substrate.

Protocol 1: Deprotection of N,N'-di-Boc-(S)-3,7-Diaminoheptanoic Acid

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) group under acidic conditions using trifluoroacetic acid (TFA).

Materials:

  • N,N'-di-Boc-(S)-3,7-diaminoheptanoic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N,N'-di-Boc-(S)-3,7-diaminoheptanoic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.[1]

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of TFA: While stirring, add trifluoroacetic acid (TFA) dropwise to the solution. A common ratio is a 1:1 mixture of TFA and DCM (v/v).[1][2]

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 1 to 4 hours.[1]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.[1][3] To aid in the removal of residual TFA, the residue can be co-evaporated with toluene or benzene.

  • Work-up:

    • The resulting residue is the trifluoroacetate salt of (S)-3,7-diaminoheptanoic acid. For many applications, this salt can be used directly in the subsequent step after thorough drying under vacuum.[3]

    • To isolate the zwitterionic free amino acid, dissolve the residue in a minimal amount of water and carefully adjust the pH to its isoelectric point using a mild base (e.g., diluted ammonium hydroxide or sodium bicarbonate). This should induce precipitation of the product.

    • Alternatively, the crude salt can be purified using ion-exchange chromatography.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield (S)-3,7-diaminoheptanoic acid.

Protocol 2: Deprotection of N,N'-di-Cbz-(S)-3,7-Diaminoheptanoic Acid

This protocol details the removal of the benzyloxycarbonyl (Cbz) group via catalytic hydrogenation. This method is valued for its mild conditions.[4]

Materials:

  • N,N'-di-Cbz-(S)-3,7-diaminoheptanoic acid

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Reaction flask (e.g., a thick-walled flask suitable for hydrogenation)

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • Dissolution: Dissolve the N,N'-di-Cbz-(S)-3,7-diaminoheptanoic acid in methanol or ethanol in a suitable reaction flask.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.[5]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated three times to ensure an inert atmosphere.[5]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction's progress by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the filter cake with additional methanol or ethanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Isolation: The resulting solid is (S)-3,7-diaminoheptanoic acid. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 3: Deprotection of N,N'-di-Fmoc-(S)-3,7-Diaminoheptanoic Acid

This protocol describes the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group using a basic solution of piperidine.

Materials:

  • N,N'-di-Fmoc-(S)-3,7-diaminoheptanoic acid

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diethyl ether

  • Reaction flask

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[7][8]

  • Dissolution: Dissolve the N,N'-di-Fmoc-(S)-3,7-diaminoheptanoic acid in the 20% piperidine/DMF solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is generally rapid and can be monitored by TLC or LC-MS. A typical reaction time is 30 minutes to 2 hours.

  • Concentration: After the reaction is complete, remove the DMF and piperidine under high vacuum.

  • Work-up and Isolation:

    • Triturate the residue with diethyl ether to precipitate the product and dissolve the dibenzofulvene-piperidine adduct byproduct.

    • Collect the solid product by filtration.

    • Wash the solid thoroughly with diethyl ether.

    • Dry the product under vacuum to yield (S)-3,7-diaminoheptanoic acid.

Data Presentation

The following table summarizes the typical reaction conditions for the deprotection of (S)-3,7-diaminoheptanoic acid derivatives. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Protecting GroupReagents and SolventsTemperatureTypical Reaction TimeTypical Yield
Boc 25-50% TFA in DCM[2]0 °C to Room Temp1 - 4 hours[1]>95%
Cbz H₂, 10% Pd/C in MeOH[5]Room Temperature2 - 8 hours>95%
Fmoc 20% Piperidine in DMF[7][8]Room Temperature0.5 - 2 hours>90%

Mandatory Visualization

The following diagram illustrates the general workflow for the deprotection of a protected diamino acid.

Deprotection_Workflow Start Protected (S)-3,7-Diaminoheptanoic Acid (e.g., di-Boc, di-Cbz, or di-Fmoc) Process Deprotection Reaction (Acidic, Hydrogenolysis, or Basic) Start->Process Reagents & Solvent Purification Work-up and Purification (Evaporation, Extraction, Precipitation, or Chromatography) Process->Purification Crude Product Product (S)-3,7-Diaminoheptanoic Acid (Dihydrochloride or Zwitterion) Purification->Product

References

Troubleshooting & Optimization

Overcoming low coupling efficiency of (S)-3,7-Diaminoheptanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during their experiments, with a specific focus on overcoming the low coupling efficiency of non-standard amino acids like (S)-3,7-Diaminoheptanoic acid.

Troubleshooting Guide: Low Coupling Efficiency

This guide addresses specific issues related to poor incorporation of sterically hindered or complex amino acids such as (S)-3,7-Diaminoheptanoic acid during SPPS.

Q1: My coupling yields are consistently low when incorporating (S)-3,7-Diaminoheptanoic acid. What are the most common reasons for this?

Low coupling yields with (S)-3,7-Diaminoheptanoic acid, a β-amino acid with an additional side-chain amino group, are often due to a combination of factors:

  • Steric Hindrance: The structure of this amino acid can physically obstruct the formation of the peptide bond, slowing down the reaction.[1] The presence of bulky side-chain protecting groups further contributes to this challenge.[1][2]

  • Reduced Nucleophilicity: The β-amino group is generally less reactive than an α-amino group, making it a less effective nucleophile in the coupling reaction.

  • Secondary Structure Formation: The growing peptide chain, particularly with unusual residues, can aggregate on the solid support, preventing reagents from reaching the reactive sites.[3]

  • Inappropriate Reagent Choice: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough for such challenging couplings.[1][3]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature are critical and may require significant optimization for non-standard amino acids.[3]

Q2: I'm observing incomplete coupling even with extended reaction times. What immediate steps can I take?

If a coupling reaction is incomplete, as indicated by a positive ninhydrin test, several strategies can be employed:

  • Double Coupling: Repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[2][4] This is a common and effective method to drive the reaction to completion. For very difficult sequences, using a different activation method for the second coupling can be beneficial.[5]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can enhance reaction kinetics by increasing the probability of molecular interaction.[2]

  • Capping: If the coupling cannot be completed, it is crucial to permanently block any unreacted N-terminal amines to prevent the formation of deletion peptide sequences.[4] This is typically done using acetic anhydride.

Q3: Which coupling reagents are most effective for a hindered β-amino acid like (S)-3,7-Diaminoheptanoic acid?

For challenging couplings, more powerful onium salt-based reagents (uronium/aminium or phosphonium salts) are required.[1]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly recommended.[1] HATU is known for its high reactivity and speed, forming a highly reactive HOAt active ester.[1][3] COMU offers comparable efficiency to HATU but has a better safety profile as it does not contain potentially explosive HOBt or HOAt derivatives.[6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective.[1] They are particularly useful for minimizing racemization and are a good choice when the guanidinylation side reaction associated with uronium salts is a concern.[1]

Q4: How should the two amino groups of (S)-3,7-Diaminoheptanoic acid be protected for Fmoc-based SPPS?

Differential protection is essential. The amino group involved in peptide backbone elongation (the 3-amino group) should be protected with the temporary Fmoc group. The side-chain amino group (the 7-amino group) requires a "permanent" protecting group that is stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) but can be cleaved during the final acidolysis step (e.g., with TFA).

A common strategy is to use the Boc (tert-butyloxycarbonyl) group for the side-chain amino group. Therefore, the building block would be Fmoc-(S)-3-amino-7-Boc-aminoheptanoic acid .

Caption: Protecting group strategy for (S)-3,7-Diaminoheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for troubleshooting a difficult coupling reaction in SPPS?

The following workflow can guide the optimization process for difficult couplings.

G start Difficult Coupling Identified (e.g., Positive Ninhydrin Test) double_couple Perform Double Coupling start->double_couple check_again Re-test with Ninhydrin double_couple->check_again stronger_reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) check_again->stronger_reagent Positive proceed Proceed to Next Cycle check_again->proceed Negative optimize_cond Optimize Conditions (Increase Temp/Time, Change Solvent) stronger_reagent->optimize_cond capping Perform Capping (Acetic Anhydride) optimize_cond->capping capping->proceed

Caption: Troubleshooting workflow for difficult SPPS couplings.

Q2: What are the consequences of incomplete coupling?

Incomplete coupling leads to the formation of "deletion sequences," which are peptides missing one or more amino acid residues. These impurities are often difficult to separate from the target peptide during purification due to similar physicochemical properties.[4]

Q3: How can I monitor the completion of the coupling reaction?

The most common method for monitoring coupling reactions on the solid support is the qualitative ninhydrin (Kaiser) test.[5] A positive result (blue/purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow/clear beads) indicates that the coupling is complete.

Q4: Can elevated temperatures or microwave synthesis help?

Yes. For sterically hindered couplings, increasing the temperature can help overcome the activation energy barrier. Microwave-assisted peptide synthesis (MAPS) is particularly effective at accelerating coupling reactions and can significantly improve yields for difficult sequences.[3] Reagents like COMU are especially well-suited for microwave-accelerated SPPS.[6]

Data & Protocols

Table 1: Comparison of High-Efficiency Coupling Reagents

This table summarizes the performance of common coupling reagents recommended for hindered amino acids.[1]

ReagentReagent TypeReactivityRacemization RiskKey Advantages & Considerations
HATU Aminium SaltVery HighLowHighly reactive and fast; HOAt-based, leading to less racemization than HBTU.[1] May cause guanidinylation if used in excess.
HCTU Aminium SaltHighLow-ModerateCost-effective alternative to HATU, very efficient.
COMU Aminium SaltVery HighLowHigh efficiency comparable to HATU; safer (Oxyma-based) and has better solubility.[6]
PyBOP Phosphonium SaltHighLowHigh efficiency; avoids the guanidinylation side reaction. Byproducts can sometimes be difficult to remove.[1]
DIC/Oxyma Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective; Oxyma Pure is a superior additive to HOBt for suppressing racemization.[3] Slower than onium salts.
Experimental Protocol 1: Standard Coupling with HATU

This protocol outlines a manual coupling procedure for a hindered amino acid like Fmoc-(S)-3-amino-7-Boc-aminoheptanoic acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]

  • Fmoc-Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with a solution of 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.[3][8]

  • Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in a minimal amount of DMF.[3]

  • Activation: Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture. Allow the pre-activation to proceed for 1-2 minutes.[1]

  • Coupling Reaction: Add the activation mixture to the drained, deprotected resin. Agitate the mixture via nitrogen bubbling or mechanical shaking for 1 to 4 hours at room temperature.[1] For extremely difficult couplings, the reaction time can be extended or performed at an elevated temperature.

  • Monitoring and Washing: After the coupling time, take a small sample of resin beads and perform a ninhydrin test to check for completion. Once the test is negative, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]

Experimental Protocol 2: Capping Unreacted Amines

This protocol is used to block amines that failed to couple.

  • Washing: After an incomplete coupling reaction, wash the resin thoroughly with DMF.

  • Capping Solution: Prepare a capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to prepare for the next synthesis cycle.[7]

References

Technical Support Center: Optimizing Cleavage Conditions for Peptides with (S)-3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of synthetic peptides, with a special focus on those containing the non-standard amino acid (S)-3,7-Diaminoheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the cleavage of synthetic peptides?

A1: The most prevalent issues include incomplete removal of side-chain protecting groups, modification of sensitive amino acid residues, and the formation of side products.[1] Amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Tyrosine (Tyr), Arginine (Arg), Asparagine (Asn), and Glutamine (Gln) are particularly susceptible to degradation or modification by reactive species generated during cleavage.[1]

Q2: Why are scavengers essential in a Trifluoroacetic acid (TFA) cleavage cocktail?

A2: Scavengers are reagents added to the TFA cleavage cocktail to trap reactive carbocations and other species liberated from the side-chain protecting groups and the resin linker during acidolysis.[1] Without effective scavengers, these reactive species can cause unwanted side reactions like alkylation or oxidation of sensitive amino acid residues, leading to impurities that are often difficult to separate from the desired peptide.[1]

Q3: Which amino acids are considered "sensitive" during TFA cleavage, and what are the common side reactions?

A3: Several amino acids are prone to modification during TFA cleavage:

  • Tryptophan (Trp): The indole side chain is susceptible to alkylation and oxidation. Using a Boc protecting group on the indole nitrogen can help minimize some side reactions.[1][2]

  • Methionine (Met): The thioether side chain can be oxidized to the sulfoxide.[1]

  • Cysteine (Cys): The free thiol group can be alkylated, leading to S-tert-butylation, and can also be oxidized to form disulfides.[1][3]

  • Tyrosine (Tyr): The phenol ring can be alkylated by carbocations.[1]

  • Arginine (Arg): Protecting groups like Pmc and Mtr can be difficult to remove and may lead to sulfonation of Trp residues.[1]

  • Asparagine (Asn) & Glutamine (Gln): Dehydration of the side-chain amide can occur.[1]

Q4: How might the presence of (S)-3,7-Diaminoheptanoic acid in a peptide sequence affect the cleavage process?

A4: (S)-3,7-Diaminoheptanoic acid introduces two primary amino groups in its side chain. During synthesis, these amino groups are typically protected (e.g., with Boc or Fmoc). During cleavage, the complete removal of these protecting groups is crucial. Incomplete deprotection will result in a heterogeneous mixture of peptides. The presence of two nucleophilic amino groups could also potentially make the peptide more susceptible to certain side reactions if reactive species are not effectively scavenged. Careful optimization of the cleavage cocktail and reaction time is therefore recommended.

Q5: What is the best way to prepare the peptide resin for cleavage?

A5: The peptide resin should be thoroughly washed to remove residual solvents and reagents from the synthesis, especially DMF, as it can inhibit the acidic cleavage process.[4] For certain resins, a wash with a mildly acidic solution like acetic acid can be beneficial, but this should be avoided for highly acid-labile resins.[4] After washing, the resin must be thoroughly dried under high vacuum.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete removal of protecting groups (e.g., from Arg(Pbf), Asn(Trt), or the side chains of Diaminoheptanoic acid) Insufficient cleavage time or TFA concentration. Ineffective scavenger cocktail.Increase the cleavage reaction time. For difficult-to-remove protecting groups like Pbf or Mtr on Arginine, consider extending the cleavage time to 3 hours or more.[5] Use a stronger cleavage cocktail, such as Reagent K.[6] Ensure the cleavage cocktail is freshly prepared.
Mass spectrometry shows a +56 Da adduct on Cysteine residues. S-tert-butylation of the cysteine thiol group by t-butyl cations generated during cleavage.[3]Use a cleavage cocktail with a reduced TFA concentration and a combination of scavengers like thioanisole and DMS.[3] A two-step cleavage protocol can also be effective.[3][7]
Significant side products observed in Trp-containing peptides. Alkylation or oxidation of the indole side chain of Tryptophan.[1]Use Fmoc-Trp(Boc)-OH during peptide synthesis to protect the indole nitrogen.[1] Include scavengers like triisopropylsilane (TIS) in the cleavage cocktail to quench reactive cations.[1]
The peptide does not precipitate well in cold ether. The peptide may be too short, too hydrophobic, or the volume of ether is insufficient.[1]Increase the volume of cold diethyl ether (at least a 10-fold excess).[1] Ensure the ether is pre-chilled to -20°C or colder.[1] Consider using alternative non-polar solvents or a mixture of ether and hexane.[1]
Presence of multiple unexpected peaks in HPLC analysis of a peptide with (S)-3,7-Diaminoheptanoic acid. Incomplete deprotection of one or both amino groups on the diaminoheptanoic acid side chain. Side reactions involving the free amino groups post-cleavage.Verify the mass of the unexpected peaks to identify partially protected species. Optimize the cleavage time and scavenger composition. Consider using a milder cleavage condition initially, followed by a stronger one if necessary.

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for most peptides without highly sensitive residues.

  • Resin Preparation: After solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[1]

  • Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare 2 mL of the cocktail. A standard cocktail consists of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[1]

  • Peptide Precipitation: Slowly add the TFA filtrate to a 10-fold volume of cold (-20°C) diethyl ether. A white precipitate of the peptide should form.

  • Pelleting and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Cleavage with "Reagent K" for Sensitive Peptides

This protocol is recommended for peptides containing multiple sensitive residues like Cys, Met, Trp, and Arg.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Cocktail Preparation: Prepare "Reagent K" fresh, which consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[6]

  • Cleavage Reaction: Add Reagent K to the resin and incubate for 1 to 2.5 hours at room temperature with occasional stirring. Peptides with multiple arginine residues may require longer deprotection times.[8]

  • Peptide Isolation and Precipitation: Follow steps 4-8 from Protocol 1.

Quantitative Data Summary

Table 1: Comparison of Common Cleavage Cocktails

Cleavage CocktailComposition (v/v)Target PeptidesKey Features
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues.[1]Effective for most standard peptides.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[6]Maximally efficient in inhibiting a wide variety of side reactions.[6]
Two-Stage Cys Cleavage Stage 1: 70% TFA, 5% TIS, 5% H₂O, 10% Thioanisole, 10% DMS, 1% DTT (30 min) Stage 2: Add neat TFA to 80% (150 min)Peptides containing Cysteine to mitigate S-tert-butylation.[3][7]Shown to significantly reduce the formation of the +56 Da adduct on Cysteine.

Visualizations

Cleavage_Workflow Resin Dried Peptidyl-Resin Cocktail Prepare Fresh Cleavage Cocktail Cleavage Add Cocktail to Resin (1.5-2h at RT) Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash Peptide Pellet with Cold Ether Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Purify Purify by RP-HPLC Dry->Purify

Caption: General workflow for solid-phase peptide cleavage.

Troubleshooting_Tree Start Crude Peptide Analysis (HPLC/MS) Problem Problem Identified? Start->Problem Good Proceed to Purification Problem->Good No Incomplete Incomplete Deprotection Problem->Incomplete Yes SideProducts Side Products Observed Problem->SideProducts Yes Precipitation Poor Precipitation Problem->Precipitation Yes Sol_Incomplete Increase Cleavage Time or Use Stronger Cocktail Incomplete->Sol_Incomplete Sol_SideProducts Optimize Scavenger Mix or Use Trp(Boc) SideProducts->Sol_SideProducts Sol_Precipitation Increase Ether Volume or Use Alternative Solvent Precipitation->Sol_Precipitation

Caption: Troubleshooting decision tree for peptide cleavage.

References

Technical Support Center: Aggregation of Peptides with Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing the unnatural amino acid, diaminoheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for peptides containing diaminoheptanoic acid?

A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures. This is a significant concern in peptide synthesis, purification, and formulation as it can lead to decreased yields, difficulty in purification, and loss of biological activity. For peptides incorporating diaminoheptanoic acid, the risk of aggregation can be complex. The seven-carbon chain of diaminoheptanoic acid introduces a significant hydrophobic character, which can promote aggregation through hydrophobic interactions. Conversely, the presence of a second amino group can increase the peptide's overall positive charge and hydrophilicity, potentially mitigating aggregation, depending on the pH and the specific isomer of diaminoheptanoic acid used.

Q2: How can the properties of diaminoheptanoic acid influence peptide aggregation?

A2: The influence of diaminoheptanoic acid on peptide aggregation is twofold, stemming from its bifunctional nature:

  • Hydrophobic Component: The heptanoic acid backbone is a seven-carbon aliphatic chain, which is considerably hydrophobic. This lengthy hydrocarbon chain can participate in hydrophobic interactions with other peptide chains, promoting the formation of aggregates, especially in aqueous solutions.

  • Hydrophilic/Charged Component: The presence of two amino groups makes diaminoheptanoic acid a basic amino acid. At physiological pH, these amino groups will be protonated, conferring a positive charge. This charge can increase the peptide's solubility in aqueous solutions and lead to electrostatic repulsion between peptide chains, which can help prevent aggregation.

The overall effect on aggregation will be a balance between these opposing characteristics and will be influenced by the surrounding amino acid sequence and the solution conditions (e.g., pH, ionic strength).

Q3: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A3: During SPPS, several signs can indicate on-resin aggregation:

  • Resin Swelling: A noticeable decrease in resin volume or "shrinking" suggests that the peptide chains are collapsing onto themselves and excluding the solvent.

  • Slow or Incomplete Reactions: Aggregation can hinder the access of reagents to the reactive sites on the peptide-resin, leading to incomplete coupling and deprotection steps. This can be monitored by qualitative tests like the Kaiser test, which may give a false negative in cases of severe aggregation.

  • Color Changes: In some cases, the resin may appear clumpy or discolored.

  • Increased Backpressure: In automated synthesizers, an increase in pressure during solvent flow can be indicative of resin clumping due to aggregation.

Q4: My peptide containing diaminoheptanoic acid is insoluble after cleavage and lyophilization. What should I do?

A4: Insoluble peptides are a common issue. Here is a systematic approach to solubilization:

  • Start with Water: Try to dissolve a small amount of the peptide in deionized water.

  • Adjust pH: Since diaminoheptanoic acid is basic, your peptide will likely have a net positive charge. Try dissolving it in an acidic solution, such as 10% acetic acid. If the peptide has a net negative charge due to other acidic residues, try a basic solution like 0.1% aqueous ammonia.[1][2]

  • Use Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or isopropanol can be used to first dissolve the peptide, followed by the slow addition of an aqueous buffer.[1][3] Be mindful that organic solvents may not be compatible with all biological assays.

  • Chaotropic Agents: In difficult cases, chaotropic agents like guanidine hydrochloride or urea can be used to disrupt aggregates and solubilize the peptide. These will need to be removed before most biological applications.

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[2][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with peptides containing diaminoheptanoic acid.

Issue 1: Poor Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)
Possible Cause Recommended Solution
On-resin aggregation due to the hydrophobicity of the diaminoheptanoic acid side chain and/or the overall peptide sequence. Employ Aggregation-Disrupting Strategies: - Use a lower-loading resin: This increases the distance between peptide chains, reducing intermolecular interactions. - Incorporate "kink"-inducing residues: Strategically placing a proline or a pseudoproline dipeptide near the aggregating sequence can disrupt the formation of secondary structures like β-sheets.[3] - Use backbone-protecting groups: Incorporating 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the backbone nitrogen can prevent hydrogen bonding that leads to aggregation.[5] - Chaotropic salt washes: Washing the resin with a solution of a chaotropic salt (e.g., LiCl in DMF) can disrupt secondary structures before the coupling step.[6] Ensure the salt is thoroughly washed away before proceeding.
Incomplete coupling or deprotection reactions. Optimize Synthesis Conditions: - Increase coupling time and/or perform double couplings. - Use a more efficient coupling reagent. - Switch to a more polar solvent: N-methylpyrrolidone (NMP) or adding DMSO to DMF can improve solvation.[6][7] - Microwave-assisted synthesis: Microwave energy can help to break up aggregates and accelerate reaction times.[6]
Issue 2: Peptide Precipitation During Purification by HPLC
Possible Cause Recommended Solution
The peptide is aggregating in the HPLC mobile phase. Modify Mobile Phase Composition: - Increase the organic solvent concentration (e.g., acetonitrile) in the initial mobile phase conditions. - Add an ion-pairing agent: Trifluoroacetic acid (TFA) is standard, but other agents might be more effective. - Lower the pH of the mobile phase: This will ensure the amino groups of diaminoheptanoic acid are protonated, increasing solubility. - Add a small amount of a chaotropic agent or an organic modifier like isopropanol to the mobile phase.
The peptide concentration is too high in the injection sample. Optimize Sample Preparation: - Dissolve the peptide in a stronger solvent for injection (e.g., DMSO, DMF, or a small amount of formic acid). - Decrease the concentration of the peptide in the injection sample.
Issue 3: Gel Formation or Precipitation in Aqueous Buffers
Possible Cause Recommended Solution
Intermolecular hydrogen bonding and hydrophobic interactions at neutral pH. Adjust Buffer Conditions: - Lower the pH: This will increase the positive charge on the peptide, leading to electrostatic repulsion that can prevent aggregation.[4] - Increase the ionic strength: Adding salt can sometimes shield charges and reduce aggregation, but in other cases, it can promote "salting out". This should be tested empirically. - Add solubilizing excipients: Sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic detergents (e.g., Tween 20, Triton X-100) can help to stabilize the peptide and prevent aggregation.
Peptide concentration is above its solubility limit. Determine and Work Below the Solubility Limit: - Perform a solubility test by titrating small amounts of buffer into a known mass of peptide. - Work at lower peptide concentrations.

Experimental Protocols

Protocol 1: On-Resin Chaotropic Salt Wash

This protocol is used to disrupt secondary structures that cause on-resin aggregation before a difficult coupling step.

  • Perform the standard Fmoc deprotection of the N-terminal amino acid and wash the resin thoroughly with DMF.

  • Prepare a 1 M solution of LiCl in DMF.

  • Wash the peptide-resin with the 1 M LiCl/DMF solution for 5-10 minutes.

  • Repeat the wash one more time.

  • Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of LiCl before proceeding with the next coupling step.

Protocol 2: Test Solubilization of a Lyophilized Peptide

This protocol provides a systematic approach to finding a suitable solvent for your peptide.

  • Aliquot a small, known amount of your lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small volume of deionized water (e.g., 100 µL) and vortex. Observe for dissolution.

  • If the peptide is not soluble, add 10% acetic acid dropwise while vortexing until the peptide dissolves.

  • If the peptide remains insoluble, start with a fresh aliquot and try dissolving it in a small volume of DMSO (e.g., 20 µL).

  • Once dissolved in DMSO, slowly add your desired aqueous buffer dropwise while vortexing to reach the final desired concentration. If the peptide precipitates, you may need to use a higher concentration of the organic solvent or a different buffer system.

Visualizations

experimental_workflow start Lyophilized Peptide water Add Deionized Water start->water vortex1 Vortex water->vortex1 check1 Soluble? vortex1->check1 acid Add 10% Acetic Acid check1->acid No success Peptide in Solution check1->success Yes vortex2 Vortex acid->vortex2 check2 Soluble? vortex2->check2 dmso Dissolve in minimal DMSO check2->dmso No check2->success Yes buffer Slowly add aqueous buffer dmso->buffer vortex3 Vortex buffer->vortex3 check3 Soluble? vortex3->check3 check3->success Yes fail Try Alternative Solvents (DMF, Isopropanol) check3->fail No

Caption: Systematic workflow for solubilizing peptides containing diaminoheptanoic acid.

aggregation_logic cluster_properties Inherent Properties cluster_effects Potential Effects on Aggregation DAH Diaminoheptanoic Acid hydrophobic Heptanoic Acid Chain (7-carbon) DAH->hydrophobic hydrophilic Two Amino Groups (Basic, Charged at neutral pH) DAH->hydrophilic pro_aggregation Promotes Aggregation (Hydrophobic Interactions) hydrophobic->pro_aggregation anti_aggregation Inhibits Aggregation (Electrostatic Repulsion, Increased Solubility) hydrophilic->anti_aggregation outcome Overall Aggregation Propensity (Context Dependent) pro_aggregation->outcome anti_aggregation->outcome

Caption: The dual nature of diaminoheptanoic acid's influence on peptide aggregation.

References

Technical Support Center: Synthesis of (S)-3,7-Diaminoheptanoic Acid-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of peptides containing the non-standard amino acid, (S)-3,7-Diaminoheptanoic acid. The unique β,ε-diamino structure of this amino acid presents specific challenges that require careful consideration during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating (S)-3,7-Diaminoheptanoic acid into a peptide sequence?

A1: The main challenges stem from the presence of two primary amino groups at the 3- and 7-positions. This necessitates a robust orthogonal protection strategy to selectively deprotect the desired amine for peptide bond formation while the other remains protected.[1][2][3][4][] Key challenges include:

  • Incomplete Coupling: Steric hindrance around the β-amino group can lead to inefficient coupling reactions.

  • Intramolecular Cyclization: The proximity of the two amino groups can facilitate an intramolecular cyclization reaction, leading to the formation of a lactam byproduct.

  • Aggregation: Peptides containing β-amino acids can be more prone to aggregation, complicating both synthesis and purification.[6][7]

  • Protecting Group Selection: Choosing an appropriate set of orthogonal protecting groups for the α-amino, ε-amino, and the peptide's N-terminus is critical to prevent side reactions.[1][2][4]

Q2: Which orthogonal protection strategy is recommended for (S)-3,7-Diaminoheptanoic acid in Fmoc-based SPPS?

A2: A common and effective strategy involves protecting the N-terminal α-amino group with Fmoc and the side-chain ε-amino group with a more acid-labile protecting group like Boc (tert-butyloxycarbonyl) or a milder acid-labile group like Mtt (4-methyltrityl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). This allows for the selective removal of the Fmoc group with piperidine for chain elongation, while the Boc, Mtt, or ivDde group remains intact until final cleavage with strong acid or specific deprotection conditions, respectively.

Q3: How can I detect and characterize side products in my crude peptide?

A3: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most powerful tool for analyzing the crude peptide mixture.[8][9] By comparing the experimental masses with the theoretical mass of the target peptide, you can identify deletion sequences, products of side reactions (e.g., lactam formation will result in a mass loss of 18 Da, corresponding to the loss of a water molecule), and modifications to the peptide.[10] Tandem mass spectrometry (MS/MS) can further help in sequencing the peptide and pinpointing the location of any modifications.[9]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of (S)-3,7-Diaminoheptanoic Acid

Symptoms:

  • Presence of a significant peak corresponding to a deletion sequence (n-1 peptide) in the HPLC chromatogram of the crude product.

  • Positive Kaiser test after the coupling step, indicating the presence of unreacted free amines on the resin.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance Use a more powerful coupling reagent like HATU, HCTU, or PyBOP. Extend the coupling time and consider double coupling.
Peptide Aggregation Synthesize at a higher temperature (microwave synthesis) or use aggregation-disrupting additives like DMB-dipeptides or pseudoprolines in the sequence.[6][11] Change the synthesis solvent to a more polar one, like NMP or a mixture of DMF/NMP.[7]
Poor Solvation Ensure the resin is well-swollen before and during the coupling reaction.
Issue 2: Intramolecular Lactam Formation

Symptoms:

  • A major byproduct peak in the HPLC with a mass 18 Da lower than the target peptide.

Possible Causes & Solutions:

CauseRecommended Solution
Premature Deprotection of the ε-Amino Group Ensure the protecting group on the ε-amino group (e.g., Boc) is stable to the repetitive Fmoc deprotection conditions (piperidine). If using a very acid-labile group like Mtt, ensure no acidic conditions are present during chain elongation.
Activation of the C-terminal Carboxyl Group During the coupling of the subsequent amino acid, the activated carboxyl group can react with the deprotected ε-amine. Use a less reactive activation method or ensure rapid coupling to minimize the lifetime of the activated species.
Proximity of Amino Groups This is an inherent property of the molecule. The focus should be on robust protection of the ε-amino group throughout the synthesis.
Issue 3: Peptide Aggregation

Symptoms:

  • Difficulty in swelling the resin during synthesis.

  • Poor coupling and deprotection efficiency for multiple residues.

  • The crude peptide is difficult to dissolve for purification.

Possible Causes & Solutions:

CauseRecommended Solution
Hydrophobic Collapse Incorporate structure-breaking elements like pseudoproline dipeptides or Dmb-protected amino acids.[6]
Interchain Hydrogen Bonding Use chaotropic salts (e.g., LiCl) in the coupling and deprotection solutions.[12]
Solvent Effects Use a "magic mixture" of DCM/DMF/NMP (1:1:1) as the solvent system.[7]

Experimental Protocols

General Fmoc-SPPS Protocol for Incorporating (S)-3,7-Diaminoheptanoic Acid

This protocol assumes the use of Fmoc-(S)-3-amino-7-Boc-aminoheptanoic acid.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of Fmoc-(S)-3-amino-7-Boc-aminoheptanoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF with DIPEA (6 eq.) for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Data Presentation

Table 1: Common Protecting Groups for (S)-3,7-Diaminoheptanoic Acid in Fmoc-SPPS

Functional GroupProtecting GroupDeprotection ConditionsOrthogonality
α-Amino (N-terminus of peptide)Fmoc20% Piperidine in DMFOrthogonal to Boc, Trt, Mtt, ivDde
ε-Amino (side-chain)BocStrong acid (e.g., TFA)Orthogonal to Fmoc, Alloc
ε-Amino (side-chain)MttMild acid (e.g., 1% TFA in DCM)Orthogonal to Fmoc, Boc (partially)
ε-Amino (side-chain)ivDde2% Hydrazine in DMFOrthogonal to Fmoc, Boc, Trt

Table 2: Troubleshooting Summary for Side Reactions

Side ReactionMass Change (Da)Key Detection MethodPrevention Strategy
Deletion of (S)-3,7-Diaminoheptanoic acid-144.2LC-MSUse stronger coupling reagents, double coupling.
Intramolecular Lactam Formation-18.0LC-MSEnsure robust protection of the ε-amino group.
Racemization0Chiral HPLCUse of additives like HOBt or Oxyma; lower activation temperature.
AggregationN/APoor synthesis efficiency, difficult purificationUse aggregation-disrupting techniques and solvents.[6][7][12]

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Amino Acid Coupled Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Protection cluster_protection Orthogonal Protecting Groups DAH (S)-3,7-Diaminoheptanoic Acid N-terminus (α-amino) C-terminus (carboxyl) Side-chain (ε-amino) Resin Resin Linker DAH:c->Resin Acid Labile Fmoc Fmoc Fmoc->DAH:n Base Labile Boc Boc Boc->DAH:s Acid Labile

Caption: Orthogonal protection strategy for (S)-3,7-Diaminoheptanoic acid.

Troubleshooting_Logic Start Crude Peptide Analysis (HPLC/MS) CheckMass Target Mass Correct? Start->CheckMass LowYield Low Yield of Target Peptide? CheckMass->LowYield Yes TroubleshootSideReaction Identify Side Reaction (See Guide 2) CheckMass->TroubleshootSideReaction No Impurity Major Impurity Peaks? LowYield->Impurity Yes TroubleshootCoupling Troubleshoot Coupling (See Guide 1 & 3) LowYield->TroubleshootCoupling No Purify Proceed to Purification Impurity->Purify No Impurity->TroubleshootSideReaction Yes

Caption: Troubleshooting workflow for synthesis of modified peptides.

References

Technical Support Center: Optimization of RP-HPLC for Diaminoheptanoic Acid Peptide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) gradients for the purification of synthetic peptides containing diaminoheptanoic acid.

FAQs: Frequently Asked Questions

Q1: What is the primary challenge in purifying peptides containing diaminoheptanoic acid by RP-HPLC?

The diaminoheptanoic acid residue introduces two basic amino groups. Peptides with basic residues can interact with residual silanol groups on the silica-based stationary phase of the HPLC column. This interaction can lead to poor peak shape, including tailing, which complicates purification and reduces resolution.[1] The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is crucial to mitigate these secondary interactions and improve peak symmetry.[1][]

Q2: Which stationary phase is recommended for the purification of diaminoheptanoic acid peptides?

For most peptides, a C18 stationary phase is the standard starting point for RP-HPLC purification.[3] However, for particularly large or hydrophobic peptides, a C8 or C4 stationary phase might provide better results. It is also important to consider the pore size of the packing material; for larger peptides, a wider pore size (e.g., 300 Å) is generally recommended to ensure the peptide can interact effectively with the stationary phase.[1]

Q3: What is the role of trifluoroacetic acid (TFA) in the mobile phase, and what concentration should be used?

TFA serves two main purposes in peptide purification:

  • Ion-Pairing Agent: It forms an ion pair with the positively charged amino groups on the peptide, masking their charge and reducing interactions with the stationary phase. This results in sharper, more symmetrical peaks.[1][]

  • pH Modifier: It lowers the pH of the mobile phase, which helps to protonate acidic residues and further improve peak shape.[1]

A concentration of 0.1% (v/v) TFA in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) solvents is a standard starting point.[][3]

Q4: Can I use a different ion-pairing agent or mobile phase modifier?

Yes, if TFA does not provide optimal separation, other options can be explored. Formic acid (FA) is a common alternative, especially when the purified peptide is intended for mass spectrometry (MS) analysis, as TFA can cause ion suppression.[4] However, FA is a weaker acid and may not provide the same degree of peak sharpening as TFA. Other ion-pairing reagents like phosphoric acid or heptafluorobutyric acid (HFBA) can also be used to alter selectivity.[]

Q5: How does temperature affect the separation of my diaminoheptanoic acid peptide?

Elevating the column temperature can have several beneficial effects. It can improve peak shape by reducing mobile phase viscosity and increasing mass transfer.[1] For hydrophobic peptides that may have limited solubility, a higher temperature can increase solubility and improve recovery. Temperature can also alter the selectivity of the separation, potentially resolving peaks that co-elute at room temperature.[1]

Troubleshooting Guide

Issue 1: Poor Peak Resolution or Co-eluting Peaks

Possible Causes & Solutions

CauseRecommended Action
Gradient is too steep. Decrease the gradient slope. A shallower gradient increases the separation time and allows for better resolution of closely eluting peaks.
Inappropriate stationary phase. Try a different stationary phase. If using a C18 column, consider a C8 or C4 for more hydrophobic peptides, or a phenyl-hexyl column for peptides with aromatic residues.
Suboptimal mobile phase. Experiment with different ion-pairing agents (e.g., formic acid instead of TFA) or change the organic solvent (e.g., methanol instead of acetonitrile) to alter selectivity.
Column temperature is not optimized. Vary the column temperature. An increase in temperature can sometimes improve resolution by changing the selectivity of the separation.[1]
Issue 2: Peak Tailing

Possible Causes & Solutions

CauseRecommended Action
Secondary interactions with the stationary phase. Increase the concentration of the ion-pairing agent (e.g., TFA to 0.15% or 0.2%) to better mask the basic sites on the peptide and the silanol groups on the column.[]
Column degradation. Flush the column with a strong solvent wash or, if the column is old, replace it. Silica-based columns can degrade over time, exposing more silanol groups.
Sample overload. Reduce the amount of sample injected onto the column. Overloading can lead to peak distortion.
Issue 3: Low Peptide Recovery

Possible Causes & Solutions

CauseRecommended Action
Peptide precipitation on the column. For hydrophobic peptides, increase the column temperature to improve solubility.[1] You can also try dissolving the crude peptide in a small amount of a stronger solvent like DMSO before diluting with the initial mobile phase.
Irreversible adsorption to the column. Ensure the mobile phase pH is appropriate. For basic peptides, a low pH is generally recommended. If the peptide is still adsorbing, a different stationary phase may be necessary.
Peptide degradation. If the peptide is sensitive to acidic conditions, consider using a mobile phase with a less harsh modifier, such as formic acid, or explore purification at a neutral pH if the column chemistry allows.

Experimental Protocols

General RP-HPLC Purification Protocol for Diaminoheptanoic Acid Peptides
  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in Mobile Phase A (e.g., 0.1% TFA in water).

    • If the peptide has poor solubility, a small amount of acetonitrile or DMSO can be added to aid dissolution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration:

    • Equilibrate the selected column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Gradient Elution:

    • Inject the prepared peptide sample.

    • Start with a shallow gradient to identify the elution point of the target peptide. A common starting gradient is a linear increase of 1% Mobile Phase B per minute.

    • Monitor the elution of the peptide at a wavelength of 214 nm or 280 nm (if the peptide contains tryptophan or tyrosine).

  • Fraction Collection:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the collected fractions by analytical HPLC or mass spectrometry to determine their purity.

  • Post-Purification Processing:

    • Pool the pure fractions.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Quantitative Data Summary

The following tables provide a summary of typical starting conditions for RP-HPLC method development for peptide purification. These are general guidelines and will likely require optimization for your specific diaminoheptanoic acid peptide.

Table 1: Mobile Phase Compositions

ComponentMobile Phase A (Aqueous)Mobile Phase B (Organic)Purpose
Solvent HPLC-grade WaterHPLC-grade AcetonitrileElution of the peptide
Ion-Pairing Agent 0.1% Trifluoroacetic Acid (TFA)0.1% Trifluoroacetic Acid (TFA)Improves peak shape
Alternative Modifier 0.1% Formic Acid (FA)0.1% Formic Acid (FA)For MS-compatibility

Table 2: Typical Gradient and Flow Rate Parameters

ParameterAnalytical HPLCPreparative HPLC
Column Dimensions 4.6 x 150 mm21.2 x 150 mm or larger
Flow Rate 1.0 mL/min15-20 mL/min
Initial %B 5%5%
Gradient Slope 1-2% B/min0.5-1% B/min
Final %B 60-80%50-70%

Visualizations

Peptide_Purification_Workflow Crude Crude Peptide Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject onto RP-HPLC Filter->Inject Elute Gradient Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity (Analytical HPLC/MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool If Pure Lyophilize Lyophilize Pool->Lyophilize Purified Purified Peptide Lyophilize->Purified

Caption: A general workflow for the purification of synthetic peptides using RP-HPLC.

HPLC_Troubleshooting_Tree Start Problem with Chromatogram Poor_Resolution Poor Resolution? Start->Poor_Resolution Peak_Tailing Peak Tailing? Low_Recovery Low Recovery? Poor_Resolution->Peak_Tailing No Shallow_Gradient Decrease Gradient Slope Poor_Resolution->Shallow_Gradient Yes Change_Stationary_Phase Try Different Column (e.g., C8, Phenyl) Poor_Resolution->Change_Stationary_Phase Yes Alter_Mobile_Phase Change Ion-Pairing Agent or Organic Solvent Poor_Resolution->Alter_Mobile_Phase Yes Peak_Tailing->Low_Recovery No Increase_TFA Increase TFA Concentration Peak_Tailing->Increase_TFA Yes Check_Column Flush or Replace Column Peak_Tailing->Check_Column Yes Reduce_Load Decrease Sample Injection Volume Peak_Tailing->Reduce_Load Yes Increase_Temp Increase Column Temperature Low_Recovery->Increase_Temp Yes Stronger_Solvent Use DMSO for Initial Dissolution Low_Recovery->Stronger_Solvent Yes Check_pH Verify Mobile Phase pH Low_Recovery->Check_pH Yes

Caption: A decision tree for troubleshooting common issues in RP-HPLC peptide purification.

References

Enhancing stability of (S)-3,7-Diaminoheptanoic acid solutions for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-3,7-Diaminoheptanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of (S)-3,7-Diaminoheptanoic acid solutions for synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (S)-3,7-Diaminoheptanoic acid solutions?

A1: The stability of (S)-3,7-Diaminoheptanoic acid solutions can be influenced by several factors, including pH, temperature, exposure to light, and the presence of oxidizing agents. Like other amino acids, it is susceptible to degradation through pathways such as oxidative deamination.[1][2][3][4] It is crucial to control these parameters to ensure the integrity of your solution.

Q2: What is the optimal pH range for storing solutions of (S)-3,7-Diaminoheptanoic acid?

A2: For many amino acid solutions, storage at a close-to-neutral pH is recommended to maintain stability.[5] Extreme pH conditions, both acidic and alkaline, can lead to degradation.[5][6] For instance, acidic conditions can sometimes lead to the degradation of certain amino acids.[6] It is advisable to conduct a pH stability study to determine the optimal pH for your specific application and concentration.

Q3: How should I store my (S)-3,7-Diaminoheptanoic acid solutions to maximize stability?

A3: To maximize stability, it is recommended to store solutions of (S)-3,7-Diaminoheptanoic acid in a cool, dark place. For long-term storage, freezing the solution at -20°C or below is advisable.[5] Avoid repeated freeze-thaw cycles, as this can degrade the compound. Aliquoting the solution into smaller, single-use volumes can help mitigate this issue.

Q4: Can I use stabilizers to enhance the longevity of my (S)-3,7-Diaminoheptanoic acid solution?

A4: Yes, certain excipients can help stabilize amino acid solutions. While specific data for (S)-3,7-Diaminoheptanoic acid is limited, polyols like sorbitol and mannitol, and other amino acids such as proline and glycine have been shown to stabilize protein and amino acid solutions.[7][8] The mechanism of stabilization can involve strengthening the hydrophobic interactions of the molecule.[7]

Q5: What are the common degradation products of (S)-3,7-Diaminoheptanoic acid that I should be aware of?

A5: While specific degradation products for (S)-3,7-Diaminoheptanoic acid are not extensively documented in publicly available literature, common degradation pathways for amino acids include oxidative deamination, which results in the formation of α-keto acids and ammonia.[1][2][3] Other potential degradation reactions could involve decarboxylation.[9]

Troubleshooting Guides

Issue 1: Discoloration of the Solution

Potential Cause:

  • Oxidation: Exposure to air (oxygen) or oxidizing contaminants can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation and discoloration.[10][11][12]

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Light Protection: Store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.

  • Antioxidants: Consider the addition of antioxidants, although their compatibility and potential interference with your synthesis should be evaluated. For some amino acids, antioxidants like ascorbic acid have been shown to improve photostability.[12]

  • Purity Check: Analyze the starting material for any impurities that might be catalyzing the discoloration.

Issue 2: Precipitation in the Solution

Potential Cause:

  • pH Shift: A change in the pH of the solution can affect the solubility of the amino acid, leading to precipitation.

  • Low Temperature: While low temperatures are generally recommended for storage, precipitation can occur if the concentration of the amino acid exceeds its solubility at that temperature.

  • Contamination: The presence of contaminants can lead to the formation of insoluble salts or complexes.

Troubleshooting Steps:

  • pH Adjustment: Measure the pH of the solution and adjust it back to the optimal range if necessary.

  • Solubility Check: Determine the solubility of (S)-3,7-Diaminoheptanoic acid in your chosen solvent at the storage temperature. You may need to use a lower concentration or a different solvent system.

  • Filtration: If precipitation is observed upon thawing, allow the solution to reach room temperature and gently agitate to redissolve the precipitate. If it does not redissolve, it may be a degradation product or contaminant, and the solution should be filtered before use.

Issue 3: Loss of Purity or Potency Over Time

Potential Cause:

  • Chemical Degradation: The compound may be degrading due to factors such as temperature, pH, light, or oxidation.

  • Microbial Contamination: If the solution is not sterile, microbial growth can lead to the degradation of the amino acid.

Troubleshooting Steps:

  • Stability-Indicating Assay: Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of your solution over time.[13][14][15]

  • Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and establish the degradation pathways.[13][14] This involves subjecting the solution to stress conditions like heat, acid, base, and oxidation.

  • Sterile Filtration: For aqueous solutions, consider sterile filtering the solution to prevent microbial growth.

Data Presentation

Table 1: Illustrative pH Stability of (S)-3,7-Diaminoheptanoic Acid Solution (10 mg/mL in Water) at 25°C

pHPurity after 7 days (%)Purity after 30 days (%)Observations
3.098.595.2Slight increase in a minor impurity peak
5.099.899.5No significant change
7.099.999.8Most stable
9.099.297.8Appearance of a new impurity peak

Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 2: Illustrative Temperature Stability of (S)-3,7-Diaminoheptanoic Acid Solution (10 mg/mL, pH 7.0) after 30 days

Storage Temperature (°C)Purity (%)Observations
499.5Stable
2598.2Minor degradation observed
4092.1Significant degradation

Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of (S)-3,7-Diaminoheptanoic acid.

1. Sample Preparation:

  • Prepare a stock solution of (S)-3,7-Diaminoheptanoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at neutral pH).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control sample stored under normal conditions, using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample to identify degradation products.

  • Determine the percentage of degradation and the peak purity of the main component.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to assess the purity of (S)-3,7-Diaminoheptanoic acid.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound and any impurities. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: As (S)-3,7-Diaminoheptanoic acid lacks a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde, OPA) may be necessary for sensitive detection. Alternatively, a detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used.

  • Injection Volume: 10 µL.

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation prep Prepare (S)-3,7-Diaminoheptanoic acid solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc eval Identify Degradants & Determine Degradation Pathways hplc->eval

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions start Solution Instability Observed (e.g., discoloration, precipitation) oxidation Oxidation start->oxidation ph_shift pH Shift start->ph_shift temp Temperature Fluctuation start->temp light Light Exposure start->light inert Use Inert Atmosphere oxidation->inert buffer Buffer Solution ph_shift->buffer control_temp Control Storage Temp temp->control_temp protect_light Protect from Light light->protect_light

Caption: Troubleshooting logic for solution instability.

References

Technical Support Center: Resolving Diastereomers of Peptides with (S)-3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of peptide diastereomers containing the non-standard amino acid, (S)-3,7-Diaminoheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of diastereomers when synthesizing peptides with (S)-3,7-Diaminoheptanoic acid?

A1: Diastereomers can arise from several sources during solid-phase peptide synthesis (SPPS). The primary chiral center at the alpha-carbon of standard amino acids is generally stable. However, the introduction of (S)-3,7-Diaminoheptanoic acid, which itself has a chiral center at the 3-position, can lead to diastereomers if the starting material is not enantiomerically pure. Additionally, epimerization at the α-carbon of the adjacent amino acid residue during the coupling step can occur, particularly with certain activation methods. Racemization can also be a concern during the synthesis of the (S)-3,7-Diaminoheptanoic acid building block itself.

Q2: Why is the resolution of diastereomers of peptides containing (S)-3,7-Diaminoheptanoic acid particularly challenging?

A2: The presence of two amino groups in (S)-3,7-Diaminoheptanoic acid imparts a significant basic character to the peptide. This can lead to strong interactions with the silica backbone of reversed-phase HPLC columns, resulting in poor peak shape (tailing) and potentially co-elution of diastereomers.[1] The subtle differences in the three-dimensional structure of the diastereomers may not provide sufficient selectivity for separation under standard chromatographic conditions.

Q3: What is the recommended initial approach for separating diastereomers of these peptides?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for separating peptide diastereomers.[2] A good starting point is to use a C18 or C8 column with a mobile phase consisting of an aqueous solution with an organic modifier (typically acetonitrile) and an ion-pairing agent like trifluoroacetic acid (TFA).[2]

Q4: How does the choice of stationary phase (C18 vs. C8) affect the separation?

A4: C18 columns provide greater hydrophobicity and are generally a good first choice for peptide separations. However, for highly hydrophobic peptides or when diastereomers are difficult to resolve, a C8 column, which is less retentive, may offer different selectivity and better peak shapes. The choice between C18 and C8 can influence the retention time and resolution of your diastereomers.

Q5: What is the role of temperature in the separation of these peptide diastereomers?

A5: Temperature can significantly impact the separation of peptide diastereomers. Running separations at elevated temperatures (e.g., 40-60°C) can improve peak shape and sometimes enhance resolution by altering the peptide's conformation and interaction with the stationary phase. It is a critical parameter to optimize during method development.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic resolution of peptide diastereomers containing (S)-3,7-Diaminoheptanoic acid.

Issue 1: Poor Peak Shape (Tailing)

Possible Causes:

  • Strong interaction with residual silanols: The basic nature of the peptide due to the two amino groups in (S)-3,7-Diaminoheptanoic acid can lead to strong interactions with negatively charged silanol groups on the silica-based stationary phase.[1]

  • Column overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of both the peptide and the stationary phase.

Solutions:

  • Use a low-ionic-strength acidic mobile phase: A mobile phase containing 0.1% TFA is standard for protonating the basic sites on the peptide and minimizing interaction with silanols.

  • Elevate the column temperature: Increasing the temperature can improve mass transfer and reduce peak tailing.

  • Reduce sample load: Inject a smaller amount of your peptide to see if the peak shape improves.

  • Use an end-capped column: Modern, well-end-capped columns have fewer free silanol groups and are better suited for separating basic compounds.

  • Consider a different ion-pairing agent: If TFA does not provide satisfactory results, other ion-pairing agents like formic acid can be explored.

Issue 2: Co-elution or Poor Resolution of Diastereomers

Possible Causes:

  • Insufficient selectivity of the mobile phase: The mobile phase composition may not be optimal to differentiate the subtle structural differences between the diastereomers.

  • Inappropriate gradient slope: A steep gradient may not provide enough time for the diastereomers to separate.

  • Suboptimal temperature: The chosen temperature may not be ideal for achieving the necessary conformational differences for separation.

Solutions:

  • Optimize the gradient: Employ a shallower gradient over a longer time to enhance the separation of closely eluting peaks.

  • Vary the organic modifier: While acetonitrile is common, trying methanol or a mixture of acetonitrile and methanol can alter the selectivity.

  • Adjust the temperature: Systematically vary the column temperature (e.g., in 5°C increments) to find the optimal resolution.

  • Change the stationary phase: If a C18 column is not effective, try a C8 or a phenyl-hexyl column for different selectivity.

Issue 3: Irreproducible Retention Times

Possible Causes:

  • Poor column equilibration: The column may not be fully equilibrated with the mobile phase between injections.

  • Fluctuations in mobile phase composition: Inaccurate mixing of the mobile phase components can lead to shifts in retention time.

  • Column degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or high temperatures.

Solutions:

  • Ensure adequate equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

  • Prepare fresh mobile phase: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed.

  • Monitor column performance: Regularly check the column's performance with a standard sample to detect any degradation.

Experimental Protocols

Protocol 1: RP-HPLC Method for Diastereomer Resolution

This protocol provides a starting point for the separation of diastereomers of a synthetic peptide containing (S)-3,7-Diaminoheptanoic acid.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide sample dissolved in Mobile Phase A

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.

  • Set the column temperature to 40°C.

  • Inject 10 µL of the peptide sample.

  • Run a linear gradient as described in the table below.

  • Monitor the elution profile at 214 nm and 280 nm.

Table 1: Example HPLC Gradient for Diastereomer Separation

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
306535
32595
35595
36955
40955

Table 2: Expected (Hypothetical) Retention Times for a Model Peptide

DiastereomerRetention Time (minutes)
Diastereomer 122.5
Diastereomer 223.1

Note: This is a starting protocol and may require optimization for your specific peptide.

Visualizations

Experimental Workflow for Diastereomer Analysis

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis with (S)-3,7-Diaminoheptanoic Acid Crude_Peptide Crude Peptide Mixture SPPS->Crude_Peptide HPLC_Screening Initial RP-HPLC Screening Crude_Peptide->HPLC_Screening Method_Dev Method Development & Optimization HPLC_Screening->Method_Dev Prep_HPLC Preparative HPLC Method_Dev->Prep_HPLC Fractions Collect Fractions Prep_HPLC->Fractions Analysis Analytical HPLC of Fractions Fractions->Analysis Pure_Diastereomers Isolated Diastereomers Analysis->Pure_Diastereomers Mass_Spec Mass Spectrometry Pure_Diastereomers->Mass_Spec NMR NMR Spectroscopy Pure_Diastereomers->NMR

Caption: Workflow for synthesis, purification, and analysis of peptide diastereomers.

Troubleshooting Logic for Poor Peak Resolution

troubleshooting_workflow Start Poor Resolution of Diastereomers Check_Gradient Is the gradient shallow enough? Start->Check_Gradient Adjust_Gradient Decrease gradient slope Check_Gradient->Adjust_Gradient No Check_Temp Is the temperature optimized? Check_Gradient->Check_Temp Yes Adjust_Gradient->Check_Temp Adjust_Temp Vary temperature (e.g., 30-60°C) Check_Temp->Adjust_Temp No Check_Solvent Have you tried a different organic modifier? Check_Temp->Check_Solvent Yes Adjust_Temp->Check_Solvent Change_Solvent Try Methanol or a ACN/MeOH mixture Check_Solvent->Change_Solvent No Check_Column Is the stationary phase providing enough selectivity? Check_Solvent->Check_Column Yes Change_Solvent->Check_Column Change_Column Try a different column (e.g., C8, Phenyl-Hexyl) Check_Column->Change_Column No Success Resolution Achieved Check_Column->Success Yes Change_Column->Success

Caption: A logical approach to troubleshooting poor peak resolution in HPLC.

References

Technical Support Center: Large-Scale Synthesis of (S)-3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of (S)-3,7-Diaminoheptanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the synthetic process.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of (S)-3,7-Diaminoheptanoic Acid. A plausible synthetic route is outlined below, and the troubleshooting guide is structured to address potential issues in each key step.

Proposed Synthetic Route: A common strategy for the stereoselective synthesis of β-amino acids involves starting from a chiral precursor. In this proposed route, we begin with commercially available (S)-3-amino-4-phenylbutanoic acid.

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Low yield of N-Boc protected amino acid - Incomplete reaction. - Hydrolysis of Boc-anhydride. - Difficult extraction of the product.- Ensure the pH of the reaction mixture is maintained between 9-10. - Add Boc-anhydride in portions to minimize hydrolysis. - Acidify the aqueous layer to pH 2-3 before extraction with an organic solvent like ethyl acetate.
Step 2: Incomplete esterification - Presence of water in the reaction. - Insufficient amount of thionyl chloride.- Use anhydrous methanol and dry glassware. - Add thionyl chloride dropwise at 0°C to control the reaction. - Monitor the reaction by TLC until the starting material is consumed.
Step 3: Low yield of Weinreb amide - Inactive Grignard reagent. - Competing side reactions.- Prepare the i-PrMgCl fresh or titrate before use. - Perform the reaction at low temperature (e.g., -10°C to 0°C) to minimize side reactions.
Step 4: Multiple products in Grignard reaction - Over-addition of the Grignard reagent. - Reaction with the ester group if starting from the methyl ester directly.- Add the Grignard reagent slowly and monitor the reaction progress by TLC. - The use of a Weinreb amide is recommended to prevent over-addition.
Step 5: Low diastereoselectivity in ketone reduction - Unoptimized reducing agent or reaction conditions.- Use a bulky reducing agent like L-Selectride® for potentially higher stereoselectivity. - Perform the reaction at low temperatures (e.g., -78°C).
Step 6: Incomplete deprotection - Inefficient cleavage of the Boc group. - Catalyst poisoning during hydrogenation.- Ensure complete removal of the solvent after hydrogenation before adding Trifluoroacetic acid (TFA). - Use a fresh palladium on carbon catalyst. If the reaction stalls, filter and add fresh catalyst.
General: Difficulty in purification - The polar nature of the product and intermediates.- Use column chromatography with a gradient of methanol in dichloromethane. - For the final product, ion-exchange chromatography is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the most critical challenge in the large-scale synthesis of (S)-3,7-Diaminoheptanoic acid?

A1: The primary challenge is the stereoselective introduction and maintenance of the chiral center at the C3 position throughout the multi-step synthesis. Another significant challenge is the orthogonal protection and selective deprotection of the two amino groups and the carboxylic acid, which is crucial to avoid side reactions and to ensure a good overall yield.

Q2: Which protecting groups are recommended for the two amino groups?

A2: An orthogonal protecting group strategy is essential. For instance, the N3 amino group can be protected with a Boc (tert-butyloxycarbonyl) group, which is acid-labile. The N7 amino group can be introduced with a Cbz (carboxybenzyl) group, which can be removed by hydrogenolysis. This allows for the selective deprotection of either amino group if further functionalization is required.

Q3: How can the stereochemical purity of the final product be ensured?

A3: Starting with a highly enantiomerically pure precursor, such as (S)-3-amino-4-phenylbutanoic acid, is a good strategy. It is also important to use reaction conditions that do not cause racemization at the chiral center. The enantiomeric excess (e.e.) of the final product should be determined using a suitable analytical method, such as chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Q4: What are the key considerations for scaling up this synthesis?

A4: For large-scale synthesis, several factors need to be considered:

  • Cost of reagents: The cost of starting materials, reagents, and catalysts can become significant at a larger scale.

  • Reaction conditions: Reactions that require very low temperatures (e.g., -78°C) can be challenging and expensive to implement on a large scale.

  • Purification: Chromatographic purification is often not feasible for large quantities. Crystallization or salt formation are preferred methods for purification at scale.

  • Safety: A thorough safety assessment of all reaction steps is crucial.

Q5: Are there alternative synthetic routes?

A5: Yes, other routes can be envisioned, such as those starting from derivatives of aspartic or glutamic acid, or employing asymmetric hydrogenation or amination reactions. The choice of the synthetic route will depend on factors like the availability of starting materials, cost, and the desired scale of production.

Quantitative Data

The following table summarizes the typical yields for each step in the proposed synthetic route. These are estimates based on literature values for similar transformations and may vary depending on the specific reaction conditions and scale.

StepReactionTypical Yield (%)Purity (%)
1Boc-protection90-95>98
2Esterification85-90>97
3Weinreb amide formation80-85>95
4Grignard reaction70-80>90
5Ketone reduction85-95>95
6Deprotection80-90>98
Overall ~35-50

Experimental Protocols

Step 1: N-Boc-(S)-3-amino-4-phenylbutanoic acid

To a solution of (S)-3-amino-4-phenylbutanoic acid (1 eq.) in a 1:1 mixture of THF and water is added sodium hydroxide (2.5 eq.) at 0°C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) is then added portion-wise. The reaction mixture is stirred at room temperature overnight. The THF is removed under reduced pressure, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified to pH 2-3 with 1M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.

Step 6: (S)-3,7-Diaminoheptanoic acid (Final Deprotection)

The fully protected intermediate from the previous step is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite®, and the solvent is evaporated. The residue is then dissolved in dichloromethane, and trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the crude product is purified by ion-exchange chromatography to yield (S)-3,7-Diaminoheptanoic acid.

Visualizations

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of (S)-3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-3,7-Diaminoheptanoic acid is a critical step in development and quality control. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques, supported by experimental data, to facilitate the selection of the most appropriate analytical strategy.

(S)-3,7-Diaminoheptanoic acid is a non-proteinogenic β-amino acid, and the stereochemistry of its chiral center at the 3-position is crucial for its biological activity and therapeutic efficacy. Undesired enantiomers can lead to reduced potency, altered pharmacological profiles, or even adverse effects. Therefore, robust and reliable analytical methods for determining enantiomeric excess (%ee) are paramount. This guide focuses on direct chiral chromatography and compares it with indirect methods involving chiral derivatization.

Comparative Performance of Analytical Methods

The enantiomeric purity of (S)-3,7-Diaminoheptanoic acid and similar β-amino acids can be effectively determined by direct and indirect chiral HPLC methods. Direct methods utilize chiral stationary phases (CSPs) that interact differentially with the enantiomers, leading to their separation. Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Direct Chiral HPLC Methods

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC T), have demonstrated broad applicability for the separation of underivatized α-, β-, and γ-amino acids.[1][2] These columns operate in reversed-phase, normal-phase, and polar organic modes, offering flexibility in method development. For β-amino acids, the CHIROBIOTIC TAG (teicoplanin aglycone) column has shown enhanced selectivity for certain structures, while the CHIROBIOTIC T is often more effective for others.[3] Additionally, a CSP based on the macrocyclic antibiotic eremomycin has been successfully used to separate a diamino-dicarboxylic acid, a structure analogous to the target analyte.[4]

Zwitterionic CSPs, derived from cinchona alkaloids, are another powerful option for the direct analysis of amino acids and small peptides.[5] These columns, such as CHIRALPAK ZWIX(+), also operate under versatile mobile phase conditions and can effectively resolve a wide range of ampholytic chiral compounds.

Table 1: Performance Data for Direct Chiral HPLC Separation of Representative β-Amino Acids

Chiral Stationary PhaseAnalyte (β-Amino Acid)Mobile PhaseFlow Rate (mL/min)Detectionk'₁α (Selectivity)Rₛ (Resolution)Reference
CHIROBIOTIC Tβ³-Homo-phenylalanineMethanol/Water (80:20, v/v)1.0UV1.851.242.10[3]
CHIROBIOTIC TAGβ²-Homo-phenylalanineMethanol/Water (80:20, v/v)1.0UV2.451.353.50[3]
Eremomycin-basedDiamino-dibenzyldecadiynedioic acidAcetonitrile/Water/TFA (70:30:0.1)1.0UV-->1.5[4]
CHIRALPAK ZWIX(+)Nα-Fmoc-β-AlanineH₂O/MeOH (1:99) + 30mM TEA + 60mM FA1.0UV~1.5~1.1>1.5[6]

Note: Data for (S)-3,7-Diaminoheptanoic acid is not explicitly available in the literature. The table presents data for structurally related β-amino acids to provide a performance benchmark. k'₁ = retention factor of the first eluting enantiomer; α = separation factor; Rₛ = resolution factor.

Indirect Chiral HPLC Method: Chiral Derivatization

An established alternative to direct chiral chromatography is the use of chiral derivatizing agents (CDAs). Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs are widely used for the analysis of amino acids.[7][8] The primary amino groups of the diaminoheptanoic acid enantiomers react with the CDA to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral reversed-phase column (e.g., C18). This method offers the advantage of using standard, less expensive columns and can provide high sensitivity, especially when using fluorescent CDAs.[9]

Table 2: Comparison of Direct and Indirect Chiral HPLC Methods

FeatureDirect Chiral HPLCIndirect Chiral HPLC (with Derivatization)
Principle Differential interaction of enantiomers with a chiral stationary phase.Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.
Advantages - Simpler sample preparation (no derivatization).- Reduced risk of racemization during sample handling.- Direct analysis of the native compound.- Use of standard, less expensive achiral columns.- Often higher efficiency and resolution.- Potential for enhanced sensitivity by introducing a chromophore/fluorophore.
Disadvantages - Chiral columns are more expensive.- Method development can be more complex.- Lower efficiency compared to some achiral columns.- Requires an additional derivatization step.- Potential for racemization during derivatization.- Incomplete derivatization can lead to inaccurate results.- Excess reagent may interfere with the chromatogram.
Typical Application Routine QC, high-throughput screening where simplicity is key.Method development, trace analysis, when high sensitivity is required, or when a suitable chiral column is unavailable.

Experimental Protocols

Protocol 1: Direct Enantiomeric Purity Analysis using a CHIROBIOTIC T Column

This protocol is a representative method for the direct chiral separation of a β-amino acid.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the (S)-3,7-Diaminoheptanoic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: CHIROBIOTIC T, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Methanol/Water (80:20, v/v) with 0.1% Acetic Acid and 0.05% Triethylamine. Note: The mobile phase composition may require optimization for the specific analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) may be necessary).

3. Data Analysis:

  • Integrate the peak areas for the (S) and (R)-enantiomers.

  • Calculate the enantiomeric excess (%ee) using the formula: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Protocol 2: Indirect Enantiomeric Purity Analysis using Marfey's Reagent

This protocol outlines the derivatization and subsequent analysis of the resulting diastereomers.

1. Derivatization Procedure:

  • To 50 nmol of the amino acid sample in a vial, add 100 µL of 1 M sodium bicarbonate solution.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and add 100 µL of 2 M HCl to stop the reaction.

  • Evaporate the acetone under a stream of nitrogen and dilute the remaining aqueous solution with the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 10% to 70% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: UV at 340 nm

3. Data Analysis:

  • Integrate the peak areas for the two resulting diastereomers.

  • Calculate the enantiomeric excess based on the peak area ratio, corresponding to the initial enantiomeric composition.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the decision-making involved, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Interpretation Start Amino Acid Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (Chiral Column) Filter->HPLC Detect Detection (UV/ELSD/MS) HPLC->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Calculate Calculate %ee Integrate->Calculate Report Final Report Calculate->Report G Start Determine Enantiomeric Purity of (S)-3,7-Diaminoheptanoic Acid Decision1 Is derivatization acceptable? Start->Decision1 Direct_Path Direct Chiral HPLC Decision1->Direct_Path No Indirect_Path Indirect Chiral HPLC Decision1->Indirect_Path Yes CSP_Select Select Chiral Stationary Phase (e.g., CHIROBIOTIC T, ZWIX) Direct_Path->CSP_Select Derivatize Derivatize with Chiral Reagent (e.g., Marfey's Reagent) Indirect_Path->Derivatize Achiral_Col Separate on Achiral Column (e.g., C18) Derivatize->Achiral_Col

References

Unraveling the Enantiomeric Riddle: A Comparative Analysis of (S)- and (R)-3,7-Diaminoheptanoic Acid's Biological Activity Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a direct comparative study detailing the biological activities of (S)-3,7-diaminoheptanoic acid and (R)-3,7-diaminoheptanoic acid could not be identified. Consequently, quantitative data, specific experimental protocols, and established signaling pathways for a side-by-side comparison of these two enantiomers are not publicly available at this time.

While the existence of both the (S)-enantiomer and the racemic mixture of 3,7-diaminoheptanoic acid is confirmed in chemical databases, dedicated research into their distinct biological effects appears to be limited or not yet published. This guide, therefore, serves to highlight the current knowledge gap and provide a framework for the type of experimental data and analyses that would be necessary to fulfill the request for a comprehensive comparison.

The Significance of Chirality in Biological Systems

In pharmacology and biochemistry, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different interactions with chiral biological targets such as enzymes and receptors. One enantiomer may be therapeutically active while the other is inactive or, in some cases, may even produce undesirable side effects. Therefore, a comparative analysis of the (S) and (R) forms of 3,7-diaminoheptanoic acid is a scientifically pertinent inquiry.

Hypothetical Framework for Comparison

In the absence of direct experimental data, we can propose a hypothetical framework for how such a comparative study would be structured. This would involve the synthesis or acquisition of pure samples of both (S)- and (R)-3,7-diaminoheptanoic acid, followed by a battery of in vitro and in vivo assays.

Table 1: Hypothetical Comparison of Biological Activities
Biological Parameter(S)-3,7-Diaminoheptanoic Acid(R)-3,7-Diaminoheptanoic Acid
Enzyme Inhibition (IC50)
- Enzyme XData not availableData not available
- Enzyme YData not availableData not available
Receptor Binding Affinity (Ki)
- Receptor AData not availableData not available
- Receptor BData not availableData not available
Cellular Activity
- Cytotoxicity (CC50)Data not availableData not available
- Anti-proliferative Activity (GI50)Data not availableData not available
In Vivo Efficacy
- Animal Model 1 (ED50)Data not availableData not available
- Animal Model 2 (ED50)Data not availableData not available

Proposed Experimental Protocols

To generate the data for the hypothetical table above, a series of well-defined experimental protocols would need to be employed.

Enzyme Inhibition Assay

A common method to assess the inhibitory potential of a compound against a specific enzyme is a kinetic enzyme assay.

Protocol:

  • Enzyme and Substrate Preparation: A purified enzyme of interest and its corresponding substrate would be prepared in an appropriate buffer system.

  • Inhibitor Preparation: Stock solutions of (S)- and (R)-3,7-diaminoheptanoic acid would be prepared and serially diluted to a range of concentrations.

  • Assay Reaction: The enzyme, substrate, and varying concentrations of each enantiomer would be incubated together.

  • Detection: The rate of the enzymatic reaction would be measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each enantiomer would be calculated by plotting the enzyme activity against the inhibitor concentration.

Receptor Binding Assay

Radioligand binding assays are frequently used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest would be isolated.

  • Radioligand and Competitor Preparation: A radiolabeled ligand known to bind to the receptor and unlabeled (S)- and (R)-3,7-diaminoheptanoic acid would be prepared.

  • Binding Reaction: The cell membranes, radioligand, and varying concentrations of each enantiomer would be incubated together.

  • Separation and Detection: Bound and free radioligand would be separated, and the amount of bound radioactivity would be quantified.

  • Data Analysis: The inhibition constant (Ki) for each enantiomer would be determined from competitive binding curves.

Potential Signaling Pathways and Experimental Workflows

Given that 3,7-diaminoheptanoic acid is a diamino acid, it could potentially interact with pathways involving amino acid metabolism, transport, or signaling. As a beta-amino acid, it might also influence pathways related to GABAergic neurotransmission or peptide stability.

Hypothetical Signaling Pathway Investigation

G

Conclusion

Decoding Non-Standard Peptides: A Guide to MS/MS Validation of (S)-3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids like (S)-3,7-Diaminoheptanoic acid into peptide therapeutics offers a promising avenue for enhancing stability and efficacy. However, the structural novelty of these building blocks necessitates robust analytical methods for sequence validation. This guide provides a comparative overview of tandem mass spectrometry (MS/MS) for the validation of peptide sequences containing (S)-3,7-Diaminoheptanoic acid, supported by experimental protocols and data interpretation strategies.

The inclusion of β-amino acids, such as (S)-3,7-Diaminoheptanoic acid, introduces a flexible methylene unit into the peptide backbone, which can significantly alter fragmentation patterns compared to standard α-peptides. Understanding these differences is critical for accurate sequence determination. While specific fragmentation data for (S)-3,7-Diaminoheptanoic acid is not extensively published, analysis of related β-amino acid-containing peptides provides valuable insights into the expected fragmentation pathways.

Comparative Analysis of Fragmentation Techniques

Collision-Induced Dissociation (CID) is a widely used fragmentation technique that typically yields b- and y-type ions from the cleavage of amide bonds in α-peptides. However, in peptides containing β-amino acids, alternative fragmentation channels can become prominent. Electron-based fragmentation methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) can provide complementary information, particularly for preserving labile post-translational modifications, and may offer unique fragmentation patterns for β-amino acid-containing peptides.

Recent studies on β-linked peptides analyzed by ExD (ECD/ETD) have shown that the expected c- and z-type ions from N-Cα bond cleavage are often rare.[1] Instead, a- and y-type fragment ions can be the predominant species.[1] This is attributed to the instability of the Cβ radical that would be formed upon typical backbone cleavage.[1]

For CID analysis, studies on dipeptides containing β-alanine have revealed diagnostic fragment ions that allow for differentiation from their α-alanine isomers.[2] For instance, peptides with an N-terminal β-alanine residue can exhibit a characteristic loss of an imine group, while the presence of lactam ions can be indicative of a β-alanine residue anywhere in the sequence.[2]

Table 1: Comparison of Expected Fragment Ions in MS/MS of Peptides Containing α- vs. β-Amino Acids

Fragmentation TechniquePredominant Ions in α-PeptidesPredicted/Observed Ions in β-PeptidesKey Differentiating Features
Collision-Induced Dissociation (CID) b- and y-ionsModified b- and y-ions, imine loss, lactam ionsPresence of diagnostic ions specific to the β-amino acid structure.[2]
Electron Capture/Transfer Dissociation (ECD/ETD) c- and z-ionsa•- and y-ions, with low abundance of c- and z-ionsAltered backbone cleavage preference due to the shifted amide bond.[1]

Experimental Protocols

Sample Preparation for MS/MS Analysis
  • Peptide Synthesis and Purification: The peptide containing (S)-3,7-Diaminoheptanoic acid is synthesized using standard solid-phase peptide synthesis protocols. Following synthesis, the peptide is cleaved from the resin and deprotected. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure a high-purity sample for MS analysis.

  • Sample Solubilization: The purified peptide is dissolved in a solvent compatible with mass spectrometry, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid), to a final concentration of approximately 1 mg/mL.

  • Dilution for Analysis: The stock solution is further diluted with the same solvent to a working concentration suitable for the mass spectrometer being used, generally in the low micromolar to nanomolar range.

MS/MS Data Acquisition
  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • MS1 Scan: An initial full MS scan is performed to determine the mass-to-charge ratio (m/z) of the intact peptide and to confirm its molecular weight and charge state.

  • MS/MS Scan (CID): The precursor ion corresponding to the peptide of interest is isolated in the quadrupole and subjected to fragmentation using an inert gas (e.g., argon or nitrogen). The collision energy is optimized to achieve a rich fragmentation spectrum.

  • MS/MS Scan (ECD/ETD - if available): For instruments equipped with ECD or ETD capabilities, MS/MS spectra are acquired using this alternative fragmentation method to generate complementary data.

Data Presentation and Interpretation

The interpretation of MS/MS spectra for peptides containing (S)-3,7-Diaminoheptanoic acid requires careful consideration of its unique structure. The presence of two amino groups—one in the backbone and one in the side chain—can lead to complex fragmentation patterns.

Table 2: Hypothetical Fragmentation Data for a Peptide Containing (S)-3,7-Diaminoheptanoic Acid (Dah)

Precursor Ion (m/z)Fragmentation MethodObserved Fragment Ion (m/z)Putative Assignment
[M+2H]²⁺CIDy-seriesCleavage C-terminal to Dah
b-seriesCleavage N-terminal to Dah
Internal fragment ionsFragmentation within the Dah residue
Neutral loss of NH₃From the side-chain amino group
[M+2H]²⁺ETDa•- and y-ionsCharacteristic of β-amino acid fragmentation[1]
Side-chain specific fragmentsCleavage of the Dah side chain

Note: This table presents hypothetical data based on known fragmentation patterns of similar molecules. Actual observed fragments will depend on the full peptide sequence and instrument conditions.

Visualizing Experimental Workflows and Logical Relationships

To aid in the understanding of the experimental process and the logic behind data interpretation, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Solubilization Solubilization Peptide_Synthesis->Solubilization Dilution Dilution for MS Solubilization->Dilution ESI Electrospray Ionization Dilution->ESI Sample Injection MS1 MS1 Scan (Precursor Selection) ESI->MS1 MS2 MS/MS Fragmentation (CID/ETD) MS1->MS2 Detector Fragment Ion Detection MS2->Detector Spectrum_Interpretation Spectrum Interpretation Detector->Spectrum_Interpretation Raw Data Sequence_Validation Sequence Validation Spectrum_Interpretation->Sequence_Validation

Caption: Experimental workflow for MS/MS validation of peptide sequences.

Logical_Relationship cluster_peptide_structure Peptide Structure cluster_fragmentation MS/MS Fragmentation cluster_fragment_ions Observed Fragment Ions Alpha_Peptide α-Amino Acid Peptide CID CID Alpha_Peptide->CID ETD ETD Alpha_Peptide->ETD Beta_Peptide β-Amino Acid Peptide (contains Dah) Beta_Peptide->CID Beta_Peptide->CID Beta_Peptide->ETD b_y_ions b- and y-ions CID->b_y_ions CID->b_y_ions diagnostic_ions Diagnostic Ions (e.g., imine loss) CID->diagnostic_ions c_z_ions c- and z-ions ETD->c_z_ions a_y_ions a•- and y-ions ETD->a_y_ions

References

Comparative study of different protecting groups for 3,7-diaminoheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant in the successful synthesis of complex molecules like 3,7-diaminoheptanoic acid, a non-proteinogenic amino acid with a unique β,ε-diamino structure. This guide provides a comparative analysis of common protecting group strategies for its three reactive functionalities: the β-amino group, the ε-amino group, and the carboxylic acid. We will delve into the performance of key protecting groups, supported by representative experimental data, to inform the rational design of synthetic routes.

Introduction to the Challenges

The synthesis and manipulation of 3,7-diaminoheptanoic acid present unique challenges due to the presence of two distinct amino groups and a carboxylic acid. Key considerations for an effective protection strategy include:

  • Orthogonality: The ability to selectively deprotect one functional group in the presence of others is paramount for controlled, stepwise modifications.[1] This is typically achieved by choosing protecting groups that are cleaved under different chemical conditions (e.g., acid-labile vs. base-labile).

  • Lactamization: The proximity of the amino groups to the carboxylic acid creates a significant risk of intramolecular cyclization to form lactams, a common side reaction in peptide synthesis.[2] The choice of protecting groups and coupling conditions can influence the extent of this side reaction.

  • Steric Hindrance: The protecting groups themselves can introduce steric bulk, potentially hindering subsequent reactions.

Comparative Analysis of Amino Protecting Groups

The two most widely used strategies for protecting amino groups in peptide synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches.[3] The choice between these two will dictate the overall synthetic strategy, including the selection of a compatible carboxyl protecting group.

Key Performance Metrics
Protecting GroupLabilityCommon Deprotection ReagentsKey AdvantagesKey Disadvantages
Boc Acid-labileTrifluoroacetic acid (TFA)Robust and well-established. Less prone to aggregation for hydrophobic sequences.Requires strong acid for deprotection, which can be harsh on sensitive substrates. Not fully orthogonal with many common side-chain protecting groups.
Fmoc Base-labilePiperidine in DMFMilder deprotection conditions, preserving acid-sensitive functionalities. Fully orthogonal with tert-butyl based side-chain protection.[3]The fluorenyl group can promote aggregation in some sequences. The use of piperidine requires careful handling.
Cbz (Z) HydrogenolysisH₂/Pd, HBr/AcOHStable to a wide range of conditions. Useful in solution-phase synthesis.[1]Not suitable for solid-phase synthesis. Catalytic hydrogenation can be incompatible with other functional groups.

Orthogonal Protection Strategy for 3,7-Diaminoheptanoic Acid

A key challenge is the selective protection of the β- and ε-amino groups. An orthogonal strategy is essential to allow for differential functionalization. A common approach involves the use of protecting groups with different labilities.

Orthogonal_Protection cluster_protection Protection cluster_deprotection Selective Deprotection DAH 3,7-Diaminoheptanoic Acid DAH_protected Differentially Protected DAH DAH->DAH_protected Orthogonal Protection beta_deprotected Free β-Amino Group DAH_protected->beta_deprotected Condition A epsilon_deprotected Free ε-Amino Group DAH_protected->epsilon_deprotected Condition B Further Functionalization at β-position Further Functionalization at β-position beta_deprotected->Further Functionalization at β-position Further Functionalization at ε-position Further Functionalization at ε-position epsilon_deprotected->Further Functionalization at ε-position

Caption: Orthogonal protection allows for selective deprotection and subsequent functionalization of the β- and ε-amino groups.

Comparative Analysis of Carboxyl Protecting Groups

The protection of the carboxylic acid is typically achieved by esterification. The choice of ester is dictated by the overall protection strategy, particularly the lability of the amino protecting groups.

Protecting GroupLabilityCommon Deprotection ReagentsCompatibilityKey Considerations
Methyl/Ethyl Ester Base-labileSaponification (e.g., NaOH)Compatible with Boc strategy.Basic hydrolysis can be harsh and may not be suitable for base-sensitive substrates.
Benzyl (Bn) Ester HydrogenolysisH₂/PdCompatible with Boc strategy.Requires catalytic hydrogenation for removal, which can have limitations.
tert-Butyl (tBu) Ester Acid-labileTFACompatible with Fmoc strategy.Can be cleaved simultaneously with Boc groups, limiting orthogonality in a Boc-based strategy.

Experimental Protocols

General Protocol for Boc Protection of Amino Groups
  • Dissolution: Dissolve 3,7-diaminoheptanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Basification: Add a base such as sodium hydroxide to raise the pH and deprotonate the amino groups.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O to the solution. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, acidify the solution to pH 2-3 with a suitable acid (e.g., citric acid) and extract the product with an organic solvent.

  • Purification: Purify the N,N'-di-Boc-3,7-diaminoheptanoic acid by column chromatography.

Note: Selective protection of one amino group over the other can be challenging and may require multi-step synthesis or the use of specialized techniques.

General Protocol for Fmoc Protection of Amino Groups
  • Dissolution: Suspend 3,7-diaminoheptanoic acid in a mixture of an organic solvent (e.g., acetone) and water.

  • Basification: Add a base such as sodium bicarbonate to the suspension.

  • Reagent Addition: Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the organic solvent.

  • Reaction: Stir the reaction mixture at room temperature until completion.

  • Work-up: Acidify the reaction mixture and extract the product with an organic solvent.

  • Purification: Purify the N,N'-di-Fmoc-3,7-diaminoheptanoic acid by crystallization or column chromatography.

General Protocol for Methyl Esterification of the Carboxyl Group
  • Suspension: Suspend the N-protected 3,7-diaminoheptanoic acid in methanol.

  • Acidification: Cool the suspension in an ice bath and slowly add thionyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Proposed Orthogonal Protection Workflow

The following workflow illustrates a potential orthogonal strategy for the selective functionalization of 3,7-diaminoheptanoic acid.

Orthogonal_Workflow cluster_protection Protection Steps cluster_functionalization Selective Functionalization cluster_final_deprotection Final Deprotection start 3,7-Diaminoheptanoic Acid step1 Protect β-amino (e.g., Boc) Protect Carboxyl (e.g., Me ester) start->step1 step2 Protect ε-amino (e.g., Fmoc) step1->step2 deprotect_epsilon Deprotect ε-amino (Piperidine/DMF) step2->deprotect_epsilon functionalize_epsilon Functionalize ε-amino deprotect_epsilon->functionalize_epsilon deprotect_beta Deprotect β-amino (TFA) functionalize_epsilon->deprotect_beta functionalize_beta Functionalize β-amino deprotect_beta->functionalize_beta deprotect_carboxyl Deprotect Carboxyl (Saponification) functionalize_beta->deprotect_carboxyl final_product Functionalized Product deprotect_carboxyl->final_product

Caption: A proposed workflow for the orthogonal protection and selective functionalization of 3,7-diaminoheptanoic acid.

Conclusion

The selection of an appropriate protecting group strategy for 3,7-diaminoheptanoic acid is a critical decision that will significantly impact the efficiency and success of its synthesis and subsequent modifications. A thorough understanding of the principles of orthogonality and the specific challenges posed by this molecule, such as the potential for lactam formation, is essential. For most applications requiring selective functionalization, an orthogonal approach utilizing a combination of acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups for the amino functionalities, in conjunction with a compatible carboxyl protecting group, will offer the most flexibility and control. Researchers should carefully consider the stability of their target molecule and the reaction conditions of subsequent steps when designing their protection strategy.

References

A Comparative Guide to the Structural Analysis of Peptides Modified with (S)-3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of modified peptides is crucial for designing novel therapeutics with enhanced efficacy and stability. The incorporation of non-proteinogenic amino acids, such as (S)-3,7-diaminoheptanoic acid, offers a strategy to introduce specific conformational constraints, improve proteolytic resistance, and introduce new functionalities. This guide provides a comprehensive overview and comparison of key analytical techniques used for the structural elucidation of peptides containing this unique β-amino acid analogue.

(S)-3,7-diaminoheptanoic acid is a chiral β-amino acid with a primary amine in its side chain, offering a unique combination of a longer backbone spacer and a functional group for further modification or interaction. Its incorporation can influence peptide secondary structure, such as helices and turns, in ways that differ from standard α-amino acids. A thorough structural analysis is therefore essential to understand and predict the conformational consequences of this modification.

While specific experimental data for peptides singularly modified with (S)-3,7-diaminoheptanoic acid is not extensively available in published literature, this guide presents a comparative framework based on established methodologies for structurally similar modified peptides, such as those containing other diaminoalkanoic acids or β-amino acid analogues.

Data Presentation: Comparative Structural Analysis

To facilitate a clear comparison of the structural impact of incorporating (S)-3,7-diaminoheptanoic acid (DAH) versus a standard α-amino acid like L-Lysine or a simple β-amino acid, the following tables illustrate how quantitative data from various analytical techniques would be presented.

Table 1: Comparative Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H Chemical Shifts in ppm)

ResiduePeptide SequenceSolventN-Hα-Hβ-Hγ-HSide-Chain NH₂
DAH Ac-Ala-DAH -Ala-NH₂CD₃OH8.154.102.45, 2.301.60, 1.452.95
Lys Ac-Ala-Lys -Ala-NH₂CD₃OH8.204.351.85, 1.701.502.90
β³-hLys Ac-Ala-β³-hLys -Ala-NH₂CD₃OH8.102.504.201.75, 1.602.92

Note: Data are hypothetical and for illustrative purposes. Chemical shifts are indicative of the local electronic environment and can reveal conformational preferences.

Table 2: Comparative Circular Dichroism (CD) Spectroscopy Data (Molar Ellipticity [θ] at 222 nm)

PeptideSolvent[θ]₂₂₂ (deg cm² dmol⁻¹)Secondary Structure
Peptide-DAH 10 mM Phosphate Buffer-8,500Disordered/Turn
Peptide-Lys 10 mM Phosphate Buffer-12,000α-helical
Peptide-β³-hLys 10 mM Phosphate Buffer-6,000Disordered
Peptide-DAH 50% TFE in Buffer-15,000Induced α-helix
Peptide-Lys 50% TFE in Buffer-25,000Stabilized α-helix
Peptide-β³-hLys 50% TFE in Buffer-10,000Induced Turn/Helix

Note: Data are hypothetical. TFE (trifluoroethanol) is a solvent known to induce helical structures in peptides.

Table 3: Comparative X-ray Crystallography Data

ParameterPeptide-DAHPeptide-Lys
Space Group P2₁P2₁2₁2₁
Resolution (Å) 1.81.5
Backbone Dihedrals (φ, ψ) of modified residue -120°, +110°-60°, -45°
Key Intramolecular H-bonds i to i+3i to i+4

Note: Data are hypothetical. Dihedral angles and hydrogen bonding patterns provide direct evidence of the peptide's conformation in the solid state.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for the analysis of modified peptides and can be adapted for peptides containing (S)-3,7-diaminoheptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[1][2]

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O with a suitable buffer). The pH should be adjusted to a range where amide proton exchange is minimized (typically pH 4-5).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid residue's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. This is crucial for determining the peptide's fold.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within 2-3 bonds of each other.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

  • Data Analysis:

    • Assign all proton and carbon resonances using the combination of 2D spectra.

    • Integrate NOESY cross-peaks to derive inter-proton distance restraints.

    • Use software like CYANA or XPLOR-NIH to calculate a family of structures consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure content of a peptide in solution by measuring the differential absorption of left- and right-circularly polarized light.[3][4]

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for measurement should be in the range of 10-100 µM. Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup: Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Subtract the spectrum of the buffer alone (blank).

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]).

    • Analyze the shape of the spectrum to estimate the secondary structure content. Characteristic minima at ~208 nm and ~222 nm suggest α-helical content, while a minimum around 218 nm is indicative of β-sheet structure. A strong negative band around 200 nm suggests a random coil conformation.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in a crystalline state.[5][6][7]

Protocol:

  • Crystallization Screening:

    • Prepare a highly pure (>95%) and concentrated solution of the peptide (5-20 mg/mL).

    • Use commercial screening kits (e.g., Hampton Research, Qiagen) to test a wide range of crystallization conditions (precipitants, pH, salts, temperature).

    • The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization: Once initial crystals are obtained, optimize the conditions by fine-tuning the concentrations of the peptide and precipitants to grow larger, single crystals suitable for diffraction.

  • Data Collection:

    • Mount a single crystal on a goniometer and cool it in a cryostream (e.g., liquid nitrogen).

    • Collect diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.

    • Build an atomic model into the resulting electron density map and refine it to obtain the final structure.

Mass Spectrometry (MS)

Mass spectrometry is essential for verifying the molecular weight of the synthesized peptide and can also provide sequence information and identify sites of modification.[8][9][10]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Intact Mass Analysis:

    • Use techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) to determine the accurate molecular weight of the peptide.

  • Tandem Mass Spectrometry (MS/MS) for Sequencing:

    • Select the parent ion of the peptide in the first mass analyzer.

    • Fragment the peptide using collision-induced dissociation (CID) or other fragmentation methods.

    • Analyze the fragment ions in the second mass analyzer.

  • Data Analysis:

    • Interpret the fragmentation pattern to confirm the amino acid sequence. The presence of the (S)-3,7-diaminoheptanoic acid residue will result in a characteristic mass difference in the b- and y-ion series.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Synthesis->Purification MS Mass Spectrometry Purification->MS Verify Mass NMR NMR Spectroscopy Purification->NMR Solution Structure CD CD Spectroscopy Purification->CD Secondary Structure Xray X-ray Crystallography Purification->Xray Solid-State Structure Structure 3D Structure & Conformational Ensemble MS->Structure NMR->Structure CD->Structure Xray->Structure Drug Development Drug Development Structure->Drug Development NMR_Analysis_Pathway cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Peptide Purified Peptide NMR_Sample NMR Sample (1-5 mg) Peptide->NMR_Sample Solvent Deuterated Solvent Solvent->NMR_Sample OneD 1D ¹H NMR NMR_Sample->OneD TOCSY 2D TOCSY NMR_Sample->TOCSY NOESY 2D NOESY NMR_Sample->NOESY HSQC 2D ¹H-¹³C HSQC NMR_Sample->HSQC Assignment Resonance Assignment TOCSY->Assignment Restraints Distance Restraints (from NOESY) NOESY->Restraints HSQC->Assignment Assignment->Restraints Calculation Structure Calculation (e.g., CYANA) Restraints->Calculation Ensemble Structural Ensemble Calculation->Ensemble

References

A Comparative Guide to Peptide Conformational Control: The Role of (S)-3,7-Diaminoheptanoic Acid and Other Constraining Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of peptides with enhanced stability, receptor affinity, and therapeutic potential is a significant challenge. A key strategy in achieving these goals is the introduction of conformational constraints to limit the inherent flexibility of peptide backbones. This guide provides a comparative analysis of the potential effects of incorporating (S)-3,7-diaminoheptanoic acid, a β-amino acid with a charged side chain, on peptide conformation. Due to the limited direct experimental data on this specific molecule, this guide draws upon established findings for the broader class of β-amino acids and compares their influence with other widely used constraining methodologies, such as lactam bridges and hydrocarbon stapling.

The incorporation of non-natural amino acids, like β-amino acids, can induce unique secondary structures not commonly observed in natural peptides, such as the 14-helix.[1][2] These constrained conformations can lead to improved biological activity and metabolic stability. This guide will delve into the experimental data supporting these conformational changes and provide detailed protocols for their analysis.

Comparative Conformational Analysis

The following tables summarize key quantitative data from the conformational analysis of peptides containing various constraining elements. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Circular Dichroism (CD) Spectroscopic Data for Constrained Peptides

Constraining ElementPeptide Sequence/TypeSolvent/ConditionsKey CD Minima (nm)Predominant ConformationReference
β-Amino Acid β-hexapeptideMethanol~21414-Helix[1]
Self-assembling β-peptideAqueous Buffer (pH 7.3)~20514-Helix Bundle[1]
Lactam Bridge (i, i+4) Glu-Lys bridged peptideAqueous TFE~208, ~222α-Helix[3]
Hydrocarbon Staple (i, i+7) stapled peptideAqueous TFE~208, ~222α-Helix[3]
Unconstrained Linear 13-mer peptideAqueous TFEWeak minimaRandom Coil[3]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data - Key Conformational Indicators

Constraining ElementPeptide TypeKey NMR ObservablesInferred Structural FeaturesReference
β-Amino Acid Oligomers of trans-ACHCMultiple amide HN peaks, broad lines in CDCl3; well-dispersed in DMSO-d6Aggregation in non-polar solvents; defined conformation in polar solvents[4]
Lactam Bridge Dimerization inhibitor peptideHigh helical content confirmed by chemical shifts and NOEsStabilized α-helical structure[3]
Hydrocarbon Staple p53-peptide analogsIncreased dispersion of α-proton signalsIncreased and stabilized helicity[5]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of peptides in solution.

Protocol:

  • Sample Preparation: Peptides are dissolved in an appropriate solvent (e.g., methanol, aqueous buffer) to a final concentration of 0.1-1.0 mM.[1][4] The choice of solvent is critical as it can significantly influence peptide conformation.

  • Instrumentation: CD spectra are acquired on a spectropolarimeter (e.g., Jasco J-810).

  • Data Acquisition:

    • Spectra are typically recorded from 190 to 250 nm in a 1 mm path-length quartz cuvette.

    • Multiple scans (e.g., 20) are averaged to improve the signal-to-noise ratio.[6]

    • A spectrum of the solvent is recorded and subtracted from the peptide spectrum to correct for background absorbance.

  • Data Analysis: The resulting data, typically in millidegrees, is converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). Characteristic minima are indicative of specific secondary structures:

    • α-helix: Minima around 208 nm and 222 nm.

    • β-sheet: A minimum around 217 nm.[6]

    • 14-helix (in β-peptides): A strong minimum around 214 nm for monomeric helices and around 205 nm for bundled helices.[1]

    • Random Coil: A minimum around 202 nm.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution three-dimensional structural information of peptides in solution.

Protocol:

  • Sample Preparation:

    • Peptides are dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O for observing amide protons) to a concentration of 0.5-5 mM.[7][8]

    • The pH of the solution is adjusted as needed, typically between 4 and 5 to slow amide proton exchange.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed:

    • 1D ¹H NMR: To check for overall folding and sample purity.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[8]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[9]

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • Heteronuclear experiments (e.g., ¹H-¹⁵N HSQC) can be used for more complex peptides, often requiring isotopic labeling.

  • Data Analysis:

    • Resonance Assignment: Sequential assignment of all proton resonances is performed using the TOCSY and NOESY spectra.

    • Structural Restraints: NOE cross-peaks are integrated and converted into upper distance bounds. Dihedral angle restraints can be derived from coupling constants (e.g., ³J(HN,Hα)).

    • Structure Calculation: The experimental restraints are used in molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.

    • Structure Validation: The quality of the final structures is assessed using various statistical measures.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz to illustrate key concepts and workflows discussed in this guide.

Peptide_Conformation_Analysis cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_output Final Output start Design Peptide Sequence synthesis Solid-Phase Peptide Synthesis (Incorporate Constraining Element) start->synthesis purification Purification (HPLC) synthesis->purification cd_spec Circular Dichroism (CD) Spectroscopy purification->cd_spec nmr_spec Nuclear Magnetic Resonance (NMR) Spectroscopy purification->nmr_spec cd_data Secondary Structure (α-helix, β-sheet, 14-helix) cd_spec->cd_data nmr_data 3D Structure Calculation (NOEs, Dihedral Angles) nmr_spec->nmr_data structure Peptide Conformation cd_data->structure nmr_data->structure Constraining_Strategies cluster_noncovalent Non-Covalent/Intrinsic cluster_covalent Covalent Cross-linking parent Peptide Conformational Constraint Strategies beta_aa (S)-3,7-Diaminoheptanoic Acid (β-Amino Acid) parent->beta_aa other_non_natural Other Non-Natural AAs (e.g., Aib) parent->other_non_natural lactam Lactam Bridge (Amide Bond) parent->lactam staple Hydrocarbon Staple (Alkene Metathesis) parent->staple helix14 14-Helix beta_aa->helix14 Induces 14-Helix alpha_helix α-Helix lactam->alpha_helix Stabilizes α-Helix staple->alpha_helix Stabilizes α-Helix

References

A Comparative Guide to Coupling Reagents for the Incorporation of (S)-3,7-Diaminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as (S)-3,7-diaminoheptanoic acid, into peptide scaffolds is a critical strategy in modern drug discovery. This unique diamino acid, with its extended aliphatic chain and two primary amine functionalities, offers opportunities to create peptides with novel structural motifs, enhanced enzymatic stability, and improved pharmacokinetic profiles. However, the successful incorporation of this building block during solid-phase peptide synthesis (SPPS) is highly dependent on the choice of coupling reagent. The presence of a second nucleophilic amine group necessitates a robust orthogonal protection strategy and a coupling method that ensures high efficiency while minimizing side reactions.

This guide provides an objective comparison of commonly used coupling reagents for the incorporation of a properly protected (S)-3,7-diaminoheptanoic acid derivative, such as Fmoc-(S)-3-amino-7-(Boc-amino)heptanoic acid. We will delve into the performance of various classes of reagents, supported by experimental data, to provide a comprehensive resource for optimizing your peptide synthesis protocols.

Comparative Analysis of Coupling Reagent Performance

The selection of a coupling reagent is a critical step that influences reaction kinetics, yield, purity of the final peptide, and the degree of racemization. The performance of four widely used coupling reagents—HATU, HBTU, PyBOP, and EDC in conjunction with an additive like HOBt—is summarized below. The successful incorporation of (S)-3,7-diaminoheptanoic acid requires careful consideration of these factors. Due to the specific nature of this amino acid, quantitative data in the literature is scarce; the following table is a synthesis of established performance for sterically demanding couplings and serves as a predictive guide.

Coupling ReagentReagent TypeRelative SpeedCoupling EfficiencyRisk of RacemizationKey Considerations
HATU Uronium SaltVery FastVery HighLowHighly efficient, especially for sterically hindered or challenging couplings due to the formation of a highly reactive OAt-active ester.[1] Preferred for rapid synthesis protocols.[2] Potential for guanidinylation of the N-terminus if used in excess.[3]
HBTU Uronium SaltFastHighLow (with HOBt)A reliable and widely used coupling reagent, though generally less reactive than HATU.[2] Cost-effective for routine peptide synthesis.
PyBOP Phosphonium SaltFastHighLowByproducts are less hazardous than its predecessor, BOP.[2] It is particularly effective for sterically hindered amino acids and rapid coupling reactions.[4]
EDC/HOBt CarbodiimideModerateGood to HighModerateA cost-effective option where the urea byproduct is water-soluble, simplifying purification.[2] The addition of HOBt is crucial to suppress racemization and improve efficiency.[2]

Experimental Protocols

The successful incorporation of (S)-3,7-diaminoheptanoic acid relies on a robust solid-phase peptide synthesis (SPPS) workflow. The following are generalized protocols for manual peptide synthesis using the Fmoc/tBu strategy. It is assumed that an orthogonally protected derivative, Fmoc-(S)-3-amino-7-(Boc-amino)heptanoic acid, is used.

General SPPS Workflow

A typical cycle of SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Resin Resin with growing peptide chain (N-terminal Fmoc protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-(S)-3-amino- 7-(Boc-amino)heptanoic acid + Coupling Reagent + Base Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Ready for next cycle Washing2->Next_Cycle

Caption: General workflow for one cycle of solid-phase peptide synthesis (SPPS).

Protocol 1: HATU Mediated Coupling

HATU is a highly efficient coupling reagent, particularly for challenging sequences.[1]

  • Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-(S)-3-amino-7-(Boc-amino)heptanoic acid (3 eq.), HATU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Coupling: Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction completion using a qualitative ninhydrin test (Kaiser test). A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF.

Protocol 2: HBTU Mediated Coupling

HBTU is a widely used and cost-effective coupling reagent.

  • Resin Preparation: Swell the resin-bound peptide in DMF as described above.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-(S)-3-amino-7-(Boc-amino)heptanoic acid (3 eq.), HBTU (2.9 eq.), 1-hydroxybenzotriazole (HOBt) (3 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activation mixture to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction using the Kaiser test.

  • Washing: Wash the resin with DMF.

Protocol 3: PyBOP Mediated Coupling

PyBOP is a safer alternative to BOP with high coupling efficiency.[4]

  • Resin Preparation: Swell the resin-bound peptide in DMF.

  • Activation Mixture: Dissolve Fmoc-(S)-3-amino-7-(Boc-amino)heptanoic acid (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activation mixture to the resin and agitate for 1-3 hours at room temperature.

  • Monitoring: Use the Kaiser test to monitor reaction completion.

  • Washing: Wash the resin with DMF.

Protocol 4: EDC/HOBt Mediated Coupling

This carbodiimide-based method is a cost-effective option.

  • Resin Preparation: Swell the resin-bound peptide in DMF.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-(S)-3-amino-7-(Boc-amino)heptanoic acid (3 eq.) and HOBt (3 eq.) in DMF.

  • Coupling: Add N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3 eq.) to the resin suspension, followed by the activated amino acid solution. Agitate for 2-6 hours at room temperature.

  • Monitoring: Monitor the reaction with the Kaiser test.

  • Washing: Wash the resin with DMF to remove the soluble urea byproduct and other reagents.

Mechanism of Action and Key Structures

The choice of coupling reagent dictates the mechanism of carboxyl group activation, which in turn affects the reaction rate and potential for side reactions.

Coupling_Reagents cluster_reagents Coupling Reagents cluster_amino_acid Protected Diamino Acid HATU HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate PyBOP PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate EDC EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide DAH Fmoc-(S)-3-amino-7-(Boc-amino)heptanoic acid Fmoc-NH-CH(CH2COOH)-(CH2)3-CH2-NH-Boc

References

Vergleichsanleitung zur Überprüfung der korrekten Stereochemie von (S)-3,7-Diaminoheptansäure nach der Synthese

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anleitung bietet einen objektiven Vergleich verschiedener Methoden zur Überprüfung der Stereochemie von (S)-3,7-Diaminoheptansäure, einer chiralen nicht-proteinogenen Aminosäure von wachsendem Interesse in der pharmazeutischen Forschung. Die genaue Bestimmung der Enantiomerenreinheit nach der Synthese ist entscheidend für die Gewährleistung der beabsichtigten biologischen Aktivität und Sicherheit.

Überblick der Analysemethoden

Die stereochemische Reinheit von (S)-3,7-Diaminoheptansäure kann mit verschiedenen analytischen Techniken überprüft werden. In diesem Leitfaden werden drei gängige Methoden verglichen: chirale Hochleistungsflüssigkeitschromatographie (HPLC), Polarimetrie und Kernspinresonanzspektroskopie (NMR) unter Verwendung chiraler Solvatisierungsreagenzien.

MerkmalChirale HPLCPolarimetrieNMR mit chiralen Solvatisierungsreagenzien
Prinzip Trennung von Enantiomeren auf einer chiralen stationären Phase.Messung der Drehung von linear polarisiertem Licht.Bildung von diastereomeren Komplexen, die zu unterschiedlichen chemischen Verschiebungen führen.
Empfindlichkeit HochModerat bis GeringModerat
Probenmenge Gering (µg- bis ng-Bereich)Hoch (mg-Bereich)Moderat (mg-Bereich)
Analysezeit pro Probe 15-60 Minuten5-15 Minuten10-30 Minuten
Kosten pro Probe Moderat bis HochGeringHoch
Quantitative Genauigkeit HochModeratHoch
Anwendbarkeit Enantiomerenreinheit, QuantifizierungBestimmung der optischen Drehung, ReinheitsprüfungEnantiomerenreinheit, Strukturaufklärung

Experimentelle Protokolle

Ein möglicher synthetischer Weg zu (S)-3,7-Diaminoheptansäure geht von einem chiralen Ausgangsmaterial wie L-Asparaginsäure aus. Die folgende Beschreibung ist ein repräsentatives Protokoll, das auf allgemeinen Synthesestrategien für Diaminosäuren basiert.[1]

Schritt 1: Schutz der funktionellen Gruppen der L-Asparaginsäure

  • Die Carboxylgruppen der L-Asparaginsäure werden zunächst als Methylester geschützt und die Aminogruppe mit einer Boc-Schutzgruppe versehen.

Schritt 2: Reduktion und Einführung der ersten Aminogruppe

  • Die seitenständige Carboxylgruppe wird selektiv zu einem Aldehyd reduziert.

  • Eine reduktive Aminierung dieses Aldehyds führt zur Einführung der zweiten Aminogruppe, die ebenfalls geschützt wird.

Schritt 3: Kettenverlängerung

  • Eine Wittig-Reaktion oder eine ähnliche C-C-Kupplungsreaktion wird verwendet, um die Kohlenstoffkette auf die gewünschte Länge zu verlängern.

Schritt 4: Finale Modifikationen und Entschützung

  • Hydrierung der eventuell eingeführten Doppelbindung.

  • Entfernung aller Schutzgruppen unter sauren Bedingungen, um die (S)-3,7-Diaminoheptansäure zu erhalten.

Logischer Arbeitsablauf für Synthese und Verifizierung

G cluster_synthesis Synthese cluster_verification Stereochemische Verifizierung A L-Asparaginsäure (Ausgangsmaterial) B Schutz der funktionellen Gruppen A->B C Reduktive Aminierung B->C D Kettenverlängerung C->D E Entschützung D->E F (S)-3,7-Diaminoheptansäure (Rohprodukt) E->F G Chirale HPLC F->G Analyse H Polarimetrie F->H Analyse I NMR mit chiralen Solvatisierungsreagenzien F->I Analyse J Vergleich der Ergebnisse G->J H->J I->J K Bestätigte stereochemische Reinheit J->K

Abbildung 1: Arbeitsablauf von der Synthese zur Verifizierung.

Die chirale HPLC ist eine weit verbreitete Methode zur direkten Trennung von Enantiomeren.[2]

  • Probenvorbereitung: Lösen Sie ca. 1 mg der synthetisierten (S)-3,7-Diaminoheptansäure in 1 ml einer geeigneten mobilen Phase.

  • HPLC-Bedingungen:

    • Säule: Eine chirale stationäre Phase, die für die Trennung von Aminosäuren geeignet ist (z. B. auf Cellulose- oder Amylosebasis).

    • Mobile Phase: Eine Mischung aus Hexan und Ethanol mit einem sauren oder basischen Additiv zur Verbesserung der Peakform. Ein typisches System könnte Heptan:Ethanol:Trifluoressigsäure (90:10:0.1) sein.

    • Flussrate: 1,0 ml/min.

    • Detektion: UV bei 210 nm.

  • Analyse: Injizieren Sie 10 µl der Probelösung. Vergleichen Sie die Retentionszeit des Hauptpeaks mit der eines racemischen Standards von 3,7-Diaminoheptansäure, um die Identität des S-Enantiomers zu bestätigen und die enantiomere Reinheit zu berechnen.

Die Polarimetrie misst die Drehung von linear polarisiertem Licht durch eine chirale Substanz.

  • Probenvorbereitung: Bereiten Sie eine Lösung mit einer genau bekannten Konzentration der (S)-3,7-Diaminoheptansäure in einem geeigneten Lösungsmittel (z. B. 1 N HCl) vor. Eine typische Konzentration liegt bei 10 mg/ml.

  • Messung:

    • Kalibrieren Sie das Polarimeter mit dem reinen Lösungsmittel.

    • Füllen Sie die Probelösung in eine Küvette mit bekannter Länge (z. B. 1 dm).

    • Messen Sie den Drehwinkel bei einer definierten Wellenlänge (typischerweise die Natrium-D-Linie bei 589 nm).

  • Berechnung: Die spezifische Drehung [α] wird mit der Formel [α] = α / (c * l) berechnet, wobei α der gemessene Drehwinkel, c die Konzentration in g/ml und l die Küvettenlänge in dm ist. Vergleichen Sie den erhaltenen Wert mit Literaturwerten für das reine S-Enantiomer.

Diese Methode nutzt die Bildung von diastereomeren Komplexen, die im NMR-Spektrum unterschiedliche Signale für die beiden Enantiomere erzeugen.

  • Probenvorbereitung:

    • Lösen Sie ca. 5 mg der (S)-3,7-Diaminoheptansäure in 0,6 ml eines deuterierten Lösungsmittels (z. B. CDCl₃).

    • Fügen Sie ein chirales Solvatisierungsreagenz (z. B. (R)-(-)-1,1'-Bi-2-naphthol (BINOL) oder eine chirale Säure) in einem molaren Verhältnis von 1:1 zur Probe hinzu.[3][4]

  • NMR-Messung: Nehmen Sie ein ¹H-NMR-Spektrum der Mischung auf.

  • Analyse: Vergleichen Sie das Spektrum mit dem der reinen Probe. Im Falle einer enantiomeren Verunreinigung sollten getrennte Signale für die beiden Enantiomere sichtbar sein. Die enantiomere Reinheit kann durch Integration der entsprechenden Peaks bestimmt werden.

Vergleich mit Alternativen

(S)-3,7-Diaminoheptansäure ist eine von vielen chiralen Diaminosäuren, die in der Wirkstoffforschung von Interesse sind. Ein Vergleich mit strukturell ähnlichen Verbindungen kann bei der Auswahl des optimalen Moleküls für eine bestimmte Anwendung helfen.

VerbindungStrukturelles MerkmalPotenzielle Anwendung
(S)-2,6-Diaminohexansäure (L-Lysin) Proteinogene α-AminosäureBaustein für Peptide und Proteine
(S)-2,3-Diaminopropionsäure α,β-DiaminosäureBaustein für Peptidomimetika und Naturstoffsynthese
(R)-3-Aminobutansäure Chirale β-AminosäureBaustein für β-Peptide mit stabiler Sekundärstruktur

Die Wahl der Verifizierungsmethode hängt von der jeweiligen alternativen Verbindung ab, wobei die hier beschriebenen Protokolle in der Regel mit geringfügigen Anpassungen anwendbar sind.

Signalkaskade als Anwendungsbeispiel

Chirale Moleküle wie (S)-3,7-Diaminoheptansäure können als Inhibitoren oder Modulatoren in biologischen Signalwegen fungieren. Die korrekte Stereochemie ist entscheidend für die spezifische Bindung an ein Zielprotein.

G Ligand (S)-3,7-Diaminoheptansäure Rezeptor Zielrezeptor Ligand->Rezeptor Spezifische Bindung Signaltransduktion Signaltransduktion Rezeptor->Signaltransduktion Aktivierung Zellantwort Zelluläre Antwort Signaltransduktion->Zellantwort FalschesEnantiomer (R)-3,7-Diaminoheptansäure FalschesEnantiomer->Rezeptor Keine oder schwache Bindung

Abbildung 2: Stereospezifische Interaktion in einem Signalweg.

References

A Comparative Guide to Analytical Methods for Diaminoheptanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of diaminoheptanoic acid. Given the limited availability of direct cross-validation studies for this specific analyte, this document draws upon established and validated methods for structurally similar compounds, such as diaminopimelic acid, to provide a robust framework for method selection and validation. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Overview of Analytical Techniques

The selection of an optimal analytical method for diaminoheptanoic acid quantification is contingent upon several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Each of the following methods offers distinct advantages and disadvantages.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV/Fluorescence DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation of the derivatized analyte followed by UV or fluorescence detection.[1][2]Chromatographic separation coupled with highly selective and sensitive mass analysis of the parent ion and its characteristic fragment ions.[1][3][4][5]Chromatographic separation of volatile derivatives of the analyte followed by mass spectrometric detection.[6][7][8]
Derivatization Typically required (pre-column or post-column) to enhance detection (e.g., o-phthalaldehyde (OPA), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)).[1][9][10]Can often be performed without derivatization, simplifying sample preparation, though derivatization can improve chromatographic performance.[4][5]Mandatory to increase the volatility of the non-volatile amino acid. Common agents include silylating reagents (e.g., MTBSTFA) or chloroformates.[7][8]
Selectivity Moderate to High, dependent on chromatographic resolution and detector specificity.Very High, due to the specificity of mass transitions (parent and fragment ions).[5]High, based on both chromatographic retention time and mass spectral fragmentation patterns.
Sensitivity (LOD/LOQ) Moderate (typically in the pmol to nmol range).[2]Very High (can reach fmol to amol range), making it ideal for trace analysis.[5]High, often in the low pmol range.
Throughput Moderate, with typical run times of 20-40 minutes per sample.High, with modern UPLC systems enabling run times of less than 15 minutes.[5]Moderate, sample preparation including derivatization can be time-consuming.
Matrix Effects Less susceptible to ion suppression/enhancement compared to MS-based methods.Can be significantly affected by matrix components, often requiring the use of stable isotope-labeled internal standards for accurate quantification.[5]Can be affected by co-eluting matrix components, but often less pronounced than in LC-MS.
Key Advantages Widely available instrumentation, robust and reproducible.Unmatched sensitivity and selectivity, suitable for complex matrices.[5]High chromatographic efficiency, provides structural information from fragmentation patterns.
Key Disadvantages Lower sensitivity compared to MS methods, derivatization adds complexity.Higher instrument cost and complexity, potential for matrix effects.Derivatization is essential and can be a source of variability.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar diamino acids and should be optimized and validated for the specific analysis of diaminoheptanoic acid.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is based on the derivatization of the amino groups with o-phthalaldehyde (OPA) followed by fluorescence detection.

  • Sample Hydrolysis (if applicable): For protein-bound diaminoheptanoic acid, acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is required to liberate the free amino acid.

  • Derivatization:

    • Mix the sample or standard with OPA/thiol reagent in a borate buffer (pH ~9.5).

    • Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 6.8).

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the derivatized analyte.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a direct "dilute-and-shoot" method, which is often feasible for LC-MS/MS analysis of polar compounds.

  • Sample Preparation:

    • For biological fluids like plasma, protein precipitation is necessary. Add a precipitating agent (e.g., acetonitrile or methanol containing an internal standard) to the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Dilute the supernatant with the initial mobile phase before injection.

  • Chromatographic Conditions:

    • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium formate).

    • Mobile Phase B: Acetonitrile with the same modifier.

    • Gradient: A gradient from a high to a low percentage of Mobile Phase B.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor ion (the protonated molecule [M+H]+) and a characteristic product ion for diaminoheptanoic acid and its stable isotope-labeled internal standard need to be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the diaminoheptanoic acid volatile.

  • Sample Preparation and Derivatization:

    • Dry the aqueous sample completely under a stream of nitrogen.

    • Perform a two-step derivatization:

      • Esterification: React with an acidic alcohol (e.g., 3 M HCl in n-butanol) to esterify the carboxyl groups.

      • Acylation: React with an acylating agent (e.g., trifluoroacetic anhydride - TFAA) to derivatize the amino groups.

    • Evaporate the reagents and redissolve the derivative in a suitable solvent (e.g., ethyl acetate) for injection.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient starting at a low temperature to separate early-eluting compounds and ramping up to a higher temperature to elute the derivatized analyte.

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized diaminoheptanoic acid to enhance sensitivity and selectivity.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for diaminoheptanoic acid quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation & Comparison Sample Biological or Chemical Sample Homogenization Homogenization & Extraction Sample->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking HPLC HPLC-UV/FLD (with Derivatization) Spiking->HPLC LCMS LC-MS/MS (Direct or with Derivatization) Spiking->LCMS GCMS GC-MS (with Derivatization) Spiking->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition LCMS->DataAcquisition GCMS->DataAcquisition PerformanceMetrics Performance Metrics (LOD, LOQ, Linearity, Precision, Accuracy) DataAcquisition->PerformanceMetrics StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman plot, Correlation) PerformanceMetrics->StatisticalAnalysis MethodComparison Comparative Assessment StatisticalAnalysis->MethodComparison FinalMethod Selection of Optimal Method MethodComparison->FinalMethod

Caption: A generalized workflow for the cross-validation of analytical methods.

This guide provides a foundational understanding of the available analytical techniques for the quantification of diaminoheptanoic acid. It is imperative that any chosen method undergoes rigorous in-house validation to ensure its suitability for the intended application, adhering to relevant regulatory guidelines.

References

A Functional Comparison of Peptides With and Without (S)-3,7-Diaminoheptanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties. These modifications can lead to significant improvements in stability, potency, and pharmacokinetic profiles. This guide provides a comparative framework for evaluating the functional impact of incorporating (S)-3,7-Diaminoheptanoic acid, a synthetic beta-amino acid, into a model peptide. While direct experimental data for this specific modification is limited in public literature, this document outlines the expected functional differences and the experimental protocols required to validate them, based on established principles of peptide chemistry and pharmacology.

Introduction to (S)-3,7-Diaminoheptanoic Acid in Peptide Design

(S)-3,7-Diaminoheptanoic acid is a non-proteinogenic amino acid characterized by a seven-carbon chain with amino groups at the 3rd and 7th positions.[1] Its incorporation into a peptide backbone can introduce unique structural and functional attributes. The additional amino group in the side chain can alter the peptide's charge, solubility, and potential for new interactions, while the beta-amino acid nature of its backbone can confer resistance to enzymatic degradation. Peptides containing such modifications often exhibit enhanced stability against proteases, a common hurdle in the development of peptide-based therapeutics.[2][3]

For the purpose of this guide, we will consider a hypothetical peptide, "Peptide-A," and its modified counterpart, "Peptide-A-DAHA," which contains a single substitution of a natural amino acid with (S)-3,7-Diaminoheptanoic acid.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical, yet plausible, quantitative data from key functional assays comparing Peptide-A and Peptide-A-DAHA.

Table 1: Enzymatic Stability

PeptideHalf-life in Human Serum (hours)
Peptide-A0.5
Peptide-A-DAHA8.0

Table 2: Receptor Binding Affinity

PeptideReceptor Binding Affinity (Kd, nM)
Peptide-A15.2
Peptide-A-DAHA12.8

Table 3: Cellular Uptake

PeptideIntracellular Concentration (µM) after 4h
Peptide-A1.2
Peptide-A-DAHA3.5

Table 4: In Vivo Efficacy (Tumor Growth Inhibition Model)

Treatment GroupTumor Volume Reduction (%)
Vehicle Control0
Peptide-A (10 mg/kg, daily)25
Peptide-A-DAHA (10 mg/kg, daily)60

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Solid-Phase Peptide Synthesis (SPPS)

Peptides are synthesized using an automated peptide synthesizer following the Fmoc/tBu strategy.[4][5]

  • Resin: Rink amide resin is used as the solid support.

  • Amino Acid Activation: Standard Fmoc-protected amino acids are activated using HBTU/DIEA in DMF.

  • Incorporation of (S)-3,7-Diaminoheptanoic Acid: A suitably protected Fmoc-(S)-3,7-diaminoheptanoic acid(Boc)-OH is incorporated using the same coupling chemistry. The side-chain amino group is protected with a Boc group, which is stable to the piperidine used for Fmoc deprotection but is cleaved during the final TFA cleavage step.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Serum Stability Assay

This assay evaluates the peptide's resistance to degradation by proteases present in serum.[2][6][7][8]

  • Preparation: A stock solution of the purified peptide is prepared in a suitable buffer. Pooled human serum is thawed and kept on ice.

  • Incubation: The peptide solution is mixed with the serum to a final peptide concentration of 100 µg/mL and incubated at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching and Protein Precipitation: The enzymatic reaction in each aliquot is stopped by adding an acidic solution (e.g., 10% trichloroacetic acid) or an organic solvent like acetonitrile.[3][6] The sample is then centrifuged at high speed to precipitate serum proteins.

  • Analysis: The supernatant, containing the intact peptide, is analyzed by RP-HPLC. The percentage of remaining intact peptide at each time point is calculated by comparing the peak area to the time-zero sample. The half-life (t1/2) is then determined from the degradation curve.

Receptor Binding Assay

This assay measures the affinity of the peptide for its target receptor, often using a competitive binding format.[9][10][11]

  • Materials: A radiolabeled or fluorescently-labeled version of the native ligand, cell membranes or purified receptor protein, and a series of concentrations of the test peptides (Peptide-A and Peptide-A-DAHA).

  • Assay Setup: The assay is typically performed in a 96-well filter plate. Each well contains the receptor preparation, a fixed concentration of the labeled ligand, and a varying concentration of the unlabeled competitor peptide.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The contents of the wells are filtered, and the filter is washed to remove the unbound ligand. The filter retains the receptor and any ligand bound to it.

  • Detection: The amount of labeled ligand bound to the receptor is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand) is determined. The equilibrium dissociation constant (Kd) can be calculated from the IC50 value.

Cellular Uptake Assay

This assay quantifies the amount of peptide that enters target cells.[12][13][14][15]

  • Peptide Labeling: Peptides are labeled with a fluorescent dye (e.g., FITC or TAMRA) for detection.

  • Cell Culture: Target cells are seeded in multi-well plates and cultured until they reach a suitable confluency.

  • Incubation: The cell culture medium is replaced with a serum-free medium containing the fluorescently labeled peptide at a specific concentration. The cells are then incubated for a set period (e.g., 4 hours) at 37°C.

  • Washing: After incubation, the cells are washed multiple times with cold PBS to remove any peptide that is not internalized.

  • Cell Lysis: The cells are lysed to release the intracellular contents.

  • Quantification: The fluorescence intensity of the cell lysate is measured using a fluorescence plate reader. A standard curve prepared with known concentrations of the labeled peptide is used to determine the intracellular peptide concentration. Flow cytometry can also be used for a single-cell level analysis of uptake.[13][14]

Visualizations

Experimental Workflow

G cluster_0 Peptide Synthesis & Purification cluster_1 Functional Assays cluster_2 Data Analysis & Comparison Peptide-A Peptide-A Purification (HPLC) Purification (HPLC) Peptide-A->Purification (HPLC) SPPS Peptide-A-DAHA Peptide-A-DAHA Peptide-A-DAHA->Purification (HPLC) SPPS Stability Assay Stability Assay Purification (HPLC)->Stability Assay Binding Assay Binding Assay Purification (HPLC)->Binding Assay Uptake Assay Uptake Assay Purification (HPLC)->Uptake Assay In Vivo Efficacy In Vivo Efficacy Purification (HPLC)->In Vivo Efficacy Comparative Analysis Comparative Analysis Stability Assay->Comparative Analysis Binding Assay->Comparative Analysis Uptake Assay->Comparative Analysis In Vivo Efficacy->Comparative Analysis

Caption: Experimental workflow for comparing native and modified peptides.

Hypothetical Signaling Pathway: GPCR Activation

G Peptide Peptide-A-DAHA Receptor GPCR Peptide->Receptor Binding G_Protein G Protein (α, β, γ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Target Cellular Target Proteins Kinase->Target Phosphorylation Response Cellular Response (e.g., Gene Expression, Apoptosis) Target->Response

Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Safety Operating Guide

Proper Disposal of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of (S)-3,7-Diaminoheptanoic acid dihydrochloride, a compound used in various research applications. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations.[2][3] The following protocol provides a general framework for its safe disposal as a potentially hazardous chemical waste.

  • Waste Identification and Classification: Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, this compound should be treated as a hazardous waste.[4] All chemical waste must be properly identified to prevent accidental mixing of incompatible substances.[3][5]

  • Containerization:

    • Use a designated, compatible, and leak-proof container for solid chemical waste.[2][5] The original container is often the best option.[4]

    • Ensure the container is clean, dry, and in good condition.

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[3]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the date when the waste was first added to the container.

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[2][5]

    • Segregate the waste from incompatible materials. For instance, store acids and bases separately.[5]

    • Keep the waste container securely closed at all times, except when adding waste.[2][5]

  • Disposal Request and Pickup:

    • Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for pickup.[2][4]

    • Do not attempt to transport hazardous waste yourself.[4]

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][6]

Summary of Key Disposal Information

ParameterGuidelineSource
Waste Classification Treat as hazardous waste unless otherwise determined by EHS.[4]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[1]
Waste Container Designated, compatible, leak-proof, and properly labeled solid waste container.[2][3][5]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][5]
Disposal Method Arrange for pickup by the institution's authorized hazardous waste personnel.[2][4]
Prohibited Disposal Do not dispose of in sinks or regular trash.[4][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: (S)-3,7-Diaminoheptanoic acid dihydrochloride for Disposal ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe classify Classify Waste: Treat as Hazardous Waste ppe->classify container Select Compatible & Leak-Proof Waste Container classify->container label Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date container->label store Store in Designated Satellite Accumulation Area (SAA) label->store segregate Segregate from Incompatible Materials store->segregate request Contact EHS for Waste Pickup segregate->request end End: Proper Disposal Complete request->end

Disposal Workflow for this compound

References

Personal protective equipment for handling (S)-3,7-Diaminoheptanoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (S)-3,7-Diaminoheptanoic acid dihydrochloride (CAS No. 290835-83-5), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or glasses with side shields
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Respiratory Type N95 (US) or equivalent respirator mask
Body Protection Laboratory coat

Operational Plan: Safe Handling Workflow

Proper handling procedures are critical to prevent contamination and accidental exposure. The following workflow outlines the recommended steps for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe handling_area Work in a well-ventilated area or fume hood prep_ppe->handling_area handling_weigh Weigh the required amount of the compound handling_area->handling_weigh handling_dissolve Dissolve the compound in the appropriate solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate work surfaces handling_dissolve->cleanup_decontaminate cleanup_ppe Remove and dispose of PPE properly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Safe handling workflow diagram.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Chemical Disposal:

  • Collect waste material in closed, suitable, and properly labeled containers.[1]

  • Dispose of the chemical waste in accordance with federal, state, and local environmental regulations.

Container Disposal:

  • Do not reuse empty containers.

  • Dispose of empty containers in the same manner as the chemical waste.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.